molecular formula C11H12N4O3S B15555553 Sulfamonomethoxine-13C6

Sulfamonomethoxine-13C6

カタログ番号: B15555553
分子量: 286.26 g/mol
InChIキー: WMPXPUYPYQKQCX-AHBHZWPESA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Sulfamonomethoxine-13C6 is a useful research compound. Its molecular formula is C11H12N4O3S and its molecular weight is 286.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C11H12N4O3S

分子量

286.26 g/mol

IUPAC名

4-amino-N-(6-methoxypyrimidin-4-yl)(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene-1-sulfonamide

InChI

InChI=1S/C11H12N4O3S/c1-18-11-6-10(13-7-14-11)15-19(16,17)9-4-2-8(12)3-5-9/h2-7H,12H2,1H3,(H,13,14,15)/i2+1,3+1,4+1,5+1,8+1,9+1

InChIキー

WMPXPUYPYQKQCX-AHBHZWPESA-N

製品の起源

United States

Foundational & Exploratory

Technical Guide: Isotopic Purity and Application of Sulfamonomethoxine-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Sulfamonomethoxine-¹³C₆, with a core focus on its isotopic purity, the methodologies for its determination, and its application in research. Given that isotopic purity is a batch-specific parameter, this document presents a representative framework for understanding and utilizing the data provided in a product's Certificate of Analysis (CoA).

Overview of Sulfamonomethoxine-¹³C₆

Sulfamonomethoxine-¹³C₆ is a stable isotope-labeled (SIL) internal standard for Sulfamonomethoxine, a long-acting sulfonamide antibiotic. The six carbon atoms on the benzene (B151609) ring are replaced with the stable heavy isotope, carbon-13. This labeling provides a distinct mass shift, making it an ideal tool for quantitative analysis by isotope dilution mass spectrometry (IDMS) in complex matrices such as plasma, tissue, and food products.[1] SIL internal standards are critical for correcting for matrix effects and variations in sample preparation and instrument response, leading to highly accurate and precise quantification of the unlabeled analyte.

Isotopic and Chemical Purity Data

The isotopic purity of Sulfamonomethoxine-¹³C₆ is not a fixed value but is determined for each manufacturing batch. Researchers must refer to the Certificate of Analysis provided by the supplier for the exact specifications of the product in hand. Isotopic enrichment for ¹³C-labeled compounds is typically expected to be high, often exceeding 99%.[2][3][4]

Below is a representative table summarizing the kind of quantitative data found on a typical CoA for Sulfamonomethoxine-¹³C₆ and its unlabeled counterpart.

Table 1: Representative Certificate of Analysis Data

ParameterSpecification (Sulfamonomethoxine-¹³C₆)Specification (Sulfamonomethoxine)Significance
Isotopic Purity > 99 atom % ¹³CNot ApplicableMeasures the percentage of molecules containing the ¹³C isotope at the labeled positions. Critical for accurate quantification.[4]
Chemical Purity (HPLC) > 98%> 98%Defines the percentage of the compound of interest relative to chemical (non-isotopic) impurities.
Molecular Formula ¹³C₆C₅H₁₂N₄O₃SC₁₁H₁₂N₄O₃SConfirms the elemental composition.
Molecular Weight 286.30 g/mol 280.30 g/mol The +6 Da mass shift is used for differentiation in mass spectrometry.
Appearance White to off-white crystalline powderWhite to off-white crystalline powderBasic physical characterization.

Note: The values presented are illustrative. Always consult the lot-specific Certificate of Analysis.

Experimental Protocols

Determination of Isotopic Purity by High-Resolution Mass Spectrometry (HRMS)

The determination of isotopic purity for ¹³C-labeled compounds is typically performed using electrospray ionization-high-resolution mass spectrometry (ESI-HRMS). This technique can resolve the mass difference between the labeled compound and any residual unlabeled or partially labeled species.

Methodology:

  • Sample Preparation: A dilute solution of the Sulfamonomethoxine-¹³C₆ standard is prepared in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid).

  • Infusion and Ionization: The sample is directly infused into the ESI source of a high-resolution mass spectrometer (e.g., Orbitrap or TOF). Positive ionization mode is typically used to generate the protonated molecular ion, [M+H]⁺.

  • Mass Analysis: The instrument acquires a high-resolution full scan mass spectrum centered around the expected m/z values for the unlabeled ([C₁₁H₁₂N₄O₃S+H]⁺, m/z ~281.07) and labeled ([¹³C₆C₅H₁₂N₄O₃S+H]⁺, m/z ~287.09) species.

  • Data Analysis and Calculation:

    • The relative intensities of the monoisotopic peaks for the fully labeled (M+6), partially labeled (M+1 to M+5), and unlabeled (M+0) species are measured.

    • A correction is applied to account for the natural abundance of isotopes (e.g., ¹³C, ¹⁵N, ³⁴S) in the unlabeled molecule, which can contribute to the M+1 and M+2 peaks.

    • The isotopic purity is calculated as the ratio of the intensity of the fully labeled species to the sum of intensities of all isotopic species.

    Formula: Isotopic Purity (%) = [ I(M+6) / (I(M+0) + I(M+1) + ... + I(M+6)) ] x 100 (Where I is the corrected intensity of each isotopologue peak)

Mandatory Visualizations

Workflow for Isotopic Purity Verification

The following diagram illustrates the general workflow for verifying the isotopic purity of a stable isotope-labeled standard like Sulfamonomethoxine-¹³C₆.

G cluster_prep Sample Preparation cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing prep1 Receive Labeled Standard prep2 Prepare Dilute Solution (e.g., Acetonitrile/Water) prep1->prep2 analysis1 Direct Infusion via ESI Source prep2->analysis1 analysis2 Acquire High-Resolution Full Scan Spectrum analysis1->analysis2 data1 Extract Ion Intensities for all Isotopologues (M+0 to M+6) analysis2->data1 data2 Correct for Natural Isotope Abundance data1->data2 data3 Calculate Isotopic Purity data2->data3 report Final Report / Certificate of Analysis data3->report G cluster_pathway Bacterial Folic Acid Synthesis Pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS Pteridine Dihydropteridine Diphosphate Pteridine->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Forms Dihydropteroate THF Tetrahydrofolic Acid (THF) DHF->THF DNA Nucleotide Synthesis & DNA Replication THF->DNA Sulfamonomethoxine Sulfamonomethoxine Sulfamonomethoxine->inhibition inhibition->DHPS Competitive Inhibition

References

An In-depth Technical Guide to the Chemical Structure and Properties of Sulfamonomethoxine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfamonomethoxine-13C6, a stable isotope-labeled internal standard essential for the accurate quantification of the sulfonamide antibiotic, Sulfamonomethoxine. This document details its chemical structure, physicochemical properties, mechanism of action, and provides exemplary experimental protocols for its synthesis and use in analytical methodologies.

Chemical Structure and Physicochemical Properties

This compound is an isotopic analog of Sulfamonomethoxine, with six carbon atoms in the phenyl ring uniformly substituted with the Carbon-13 (¹³C) isotope. This labeling provides a distinct mass shift, enabling its use as an internal standard in mass spectrometry-based analytical techniques.

Chemical Structure:

  • IUPAC Name: 4-amino-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide-1,2,3,4,5,6-¹³C₆

  • Chemical Formula: ¹³C₆C₅H₁₂N₄O₃S

  • CAS Number: 1416768-32-5 (for the labeled compound)

  • Unlabeled CAS Number: 1220-83-3

The molecular structure consists of a ¹³C₆-labeled aniline (B41778) ring linked to a sulfonamide group, which is in turn bonded to a methoxypyrimidine ring.

Physicochemical Data:

Quantitative data for this compound and its unlabeled counterpart are summarized in the tables below for easy comparison. It is important to note that while extensive data is available for Sulfamonomethoxine, specific experimental data for the ¹³C₆-labeled version, such as melting and boiling points, are not widely published. The isotopic labeling is not expected to significantly alter these physical properties.

PropertyThis compound ValueUnlabeled Sulfamonomethoxine Value
Molecular Formula ¹³C₆C₅H₁₂N₄O₃SC₁₁H₁₂N₄O₃S
Molecular Weight 286.26 g/mol 280.31 g/mol
Appearance -White to pale yellow crystalline powder[1]
Melting Point Not explicitly published; expected to be similar to unlabeled.204-206 °C[2][3]
Boiling Point Not explicitly published.513 °C (estimate)[2]
Solubility -Methanol: 10 mg/mL[4], Soluble in acetone, slightly soluble in ethanol, practically insoluble in water
pKa -5.94 (estimate)
Isotopic Enrichment ≥99% ¹³CNot Applicable
Purity Typically ≥98%-

Mechanism of Action: Inhibition of Folate Synthesis

Sulfamonomethoxine, like other sulfonamide antibiotics, exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is crucial in the bacterial folic acid synthesis pathway. Bacteria must synthesize their own folic acid, an essential precursor for the synthesis of nucleic acids and some amino acids. Mammalian cells, in contrast, obtain folic acid from their diet, making this pathway an excellent target for selective antibacterial therapy.

Sulfamonomethoxine mimics the structure of para-aminobenzoic acid (PABA), the natural substrate for DHPS. By binding to the active site of the enzyme, it prevents the condensation of PABA with dihydropteridine pyrophosphate, thereby blocking the production of dihydropteroic acid, a key intermediate in the folate pathway. This ultimately disrupts bacterial DNA replication and protein synthesis, inhibiting bacterial growth.

folate_pathway cluster_synthesis Bacterial Folate Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHPPP Dihydropteridine Pyrophosphate DHPPP->DHPS DHF Dihydropteroic Acid DHPS->DHF Catalyzes THF Tetrahydrofolic Acid (Essential for DNA/RNA Synthesis) DHF->THF Further enzymatic steps SMM This compound SMM->DHPS Competitively Inhibits

Inhibition of Dihydropteroate Synthase by Sulfamonomethoxine.

Experimental Protocols

Synthesis of [phenyl-ring-¹³C₆]-Sulfamonomethoxine

The following is a summary of the multi-step synthesis protocol adapted from Wu et al. (2022), which describes the synthesis of [phenyl-ring-¹³C]-labeled sulfonamides.

Materials:

Procedure:

  • Acetylation of [¹³C₆]-aniline: [¹³C₆]-aniline hydrochloride is reacted with acetic anhydride in the presence of K₂CO₃ to protect the amino group, yielding [phenyl-ring-¹³C₆]-N-acetylaniline.

  • Chlorosulfonation: The resulting [phenyl-ring-¹³C₆]-N-acetylaniline is treated with chlorosulfonic acid and thionyl chloride to introduce the sulfonyl chloride group, forming [phenyl-ring-¹³C₆]-N-acetylsulfanilyl chloride.

  • Condensation: The [phenyl-ring-¹³C₆]-N-acetylsulfanilyl chloride is then condensed with 4-amino-6-methoxypyrimidine in the presence of pyridine.

  • Hydrolysis: The final step involves the hydrolysis of the acetyl protecting group using sodium hydroxide, followed by neutralization with hydrochloric acid to yield [phenyl-ring-¹³C₆]-Sulfamonomethoxine.

synthesis_workflow cluster_condensation Coupling start [13C6]-Aniline HCl step1 Acetylation (Acetic Anhydride, K2CO3) start->step1 intermediate1 [13C6]-N-Acetylaniline step1->intermediate1 step2 Chlorosulfonation (ClSO3H, SOCl2) intermediate1->step2 intermediate2 [13C6]-N-Acetylsulfanilyl Chloride step2->intermediate2 step3 Condensation (Pyridine) intermediate2->step3 aminopyrimidine 4-Amino-6-methoxypyrimidine aminopyrimidine->step3 intermediate3 N-Acetyl-[13C6]-Sulfamonomethoxine step3->intermediate3 step4 Hydrolysis (NaOH, then HCl) intermediate3->step4 end This compound step4->end

Synthesis workflow for this compound.
Quantification of Sulfamonomethoxine using this compound as an Internal Standard by LC-MS/MS

The following is a representative protocol for the analysis of Sulfamonomethoxine in a biological matrix (e.g., milk, plasma) using this compound as an internal standard. This method is based on common procedures for sulfonamide analysis.

Materials and Equipment:

  • High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Analytical column (e.g., C18 reverse-phase).

  • Sulfamonomethoxine analytical standard.

  • This compound internal standard.

  • Acetonitrile (B52724), methanol, formic acid (LC-MS grade).

  • Sample extraction solvents (e.g., ethyl acetate).

  • Centrifuge, vortex mixer, evaporator.

Procedure:

  • Sample Preparation:

    • To a known volume or weight of the sample, add a precise amount of this compound internal standard solution.

    • Perform liquid-liquid extraction with an appropriate organic solvent (e.g., ethyl acetate).

    • Centrifuge to separate the layers and collect the organic phase.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Inject the prepared sample into the LC-MS/MS system.

    • Chromatographically separate the analyte and internal standard on a C18 column using a gradient elution with a mobile phase consisting of water and acetonitrile with formic acid.

    • Detect and quantify the compounds using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor specific precursor-to-product ion transitions for both Sulfamonomethoxine and this compound.

  • Data Analysis:

    • Calculate the ratio of the peak area of Sulfamonomethoxine to the peak area of this compound.

    • Determine the concentration of Sulfamonomethoxine in the sample by comparing this ratio to a calibration curve prepared with known concentrations of the analytical standard and a constant concentration of the internal standard.

analytical_workflow sample Biological Sample (e.g., Plasma, Milk) add_is Spike with This compound (IS) sample->add_is extraction Liquid-Liquid Extraction add_is->extraction evaporation Evaporation & Reconstitution extraction->evaporation lcms LC-MS/MS Analysis (MRM Mode) evaporation->lcms data_analysis Data Analysis (Peak Area Ratio vs. Calibration Curve) lcms->data_analysis result Quantified Sulfamonomethoxine Concentration data_analysis->result

Analytical workflow for quantification using an internal standard.

Conclusion

This compound is an indispensable tool for the accurate and precise quantification of Sulfamonomethoxine in various matrices. Its chemical and physical properties are nearly identical to the unlabeled drug, ensuring it effectively compensates for variations during sample preparation and analysis. The well-understood mechanism of action of sulfonamides provides a clear basis for its application in antibacterial research. The provided synthesis and analytical protocols offer a framework for researchers and drug development professionals working with this important compound.

References

Sulfamonomethoxine-13C6: A Technical Guide to the Certificate of Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected data and methodologies presented in a Certificate of Analysis (CoA) for Sulfamonomethoxine-13C6. This isotopically labeled internal standard is crucial for the accurate quantification of sulfamonomethoxine (B1681783) in various matrices during preclinical and clinical development. Understanding the quality parameters detailed in the CoA is essential for ensuring data integrity and regulatory compliance.

Physicochemical and Quality Control Specifications

A typical Certificate of Analysis for this compound will include detailed information on its physicochemical properties and the results of quality control testing. The following tables summarize the key quantitative data that researchers and drug development professionals should expect to see.

Table 1: General Information and Physicochemical Properties

ParameterSpecificationReference
Chemical Name 4-amino-N-(6-methoxypyrimidin-4-yl)benzenesulfonamide- (phenyl-13C6)[1]
CAS Number 1416768-32-5[2]
Molecular Formula ¹³C₆C₅H₁₂N₄O₃S[1]
Molecular Weight 286.26 g/mol [1][2]
Appearance White, crystalline powder
Melting Point 204-206°C

Table 2: Quality Control Test Results

TestMethodSpecificationRepresentative Result
Assay (on dried basis) HPLC≥ 98%99.32 %
Isotopic Enrichment Mass Spectrometry≥ 99 atom % ¹³C≥ 99.5 atom % ¹³C
Chemical Purity (Related Substances) HPLC≤ 2.0%< 0.5 %
Loss on Drying Gravimetric≤ 1.0%0.28 %
Residue on Ignition Gravimetric≤ 0.1%0.08 %
Heavy Metals ICP-MS≤ 20 ppm< 20 ppm
Arsenic ICP-MS≤ 2 ppm< 2 ppm
Residual Solvents GC-HSPer USP <467>Complies

Experimental Protocols

Detailed methodologies are critical for the replication and validation of analytical results. The following sections outline the typical experimental protocols for the key analyses performed on this compound.

High-Performance Liquid Chromatography (HPLC) for Assay and Purity

High-Performance Liquid Chromatography with UV detection is a standard method for determining the assay and chemical purity of this compound.

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (containing 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Standard Preparation: A solution of this compound reference standard is prepared in the mobile phase.

  • Sample Preparation: The sample is accurately weighed and dissolved in the mobile phase to a known concentration.

  • Calculation: The assay is calculated by comparing the peak area of the sample to that of the reference standard. Purity is determined by the area percent method, where the area of the main peak is compared to the total area of all peaks.

Mass Spectrometry for Isotopic Enrichment

Mass spectrometry is employed to confirm the identity and determine the isotopic enrichment of the labeled compound.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Infusion: The sample is dissolved in a suitable solvent (e.g., methanol (B129727) with 0.1% formic acid) and infused directly into the mass spectrometer.

  • Data Analysis: The mass spectrum is analyzed to determine the relative abundance of the M+6 peak (corresponding to the fully ¹³C-labeled molecule) compared to the unlabeled (M) and partially labeled species.

Gas Chromatography-Headspace (GC-HS) for Residual Solvents

Gas Chromatography with Headspace analysis is used to identify and quantify any residual solvents from the manufacturing process, ensuring they are below the limits specified in pharmacopeial guidelines such as USP <467>.

  • Instrumentation: A gas chromatograph with a flame ionization detector (FID) and a headspace autosampler.

  • Column: A suitable capillary column for solvent analysis (e.g., G43).

  • Oven Temperature Program: A programmed temperature ramp to separate common organic solvents.

  • Carrier Gas: Helium or Nitrogen.

  • Sample Preparation: The sample is weighed into a headspace vial and dissolved in a suitable solvent (e.g., DMSO).

  • Standard Preparation: A standard solution containing known amounts of the potential residual solvents is prepared.

  • Analysis: The vials are heated in the headspace autosampler to allow volatile solvents to partition into the gas phase, which is then injected into the GC. The peak areas of any detected solvents in the sample are compared to the standard to determine their concentration.

Workflow and Pathway Visualizations

The following diagrams illustrate key workflows in the quality control and application of this compound.

cluster_0 Quality Control Workflow raw_material Raw Material (this compound) sampling Sampling raw_material->sampling physchem_testing Physicochemical Testing sampling->physchem_testing hplc_analysis HPLC Analysis (Assay, Purity) sampling->hplc_analysis ms_analysis Mass Spectrometry (Isotopic Enrichment) sampling->ms_analysis gc_analysis GC-HS Analysis (Residual Solvents) sampling->gc_analysis coa_generation Certificate of Analysis Generation physchem_testing->coa_generation hplc_analysis->coa_generation ms_analysis->coa_generation gc_analysis->coa_generation release Product Release coa_generation->release

Caption: Quality Control Workflow for this compound.

cluster_1 Bioanalytical Method Workflow sample Biological Sample (e.g., Plasma, Urine) add_is Spike with This compound (IS) sample->add_is extraction Sample Preparation (e.g., SPE, LLE) add_is->extraction lcms_analysis LC-MS/MS Analysis extraction->lcms_analysis quantification Quantification (Analyte/IS Peak Area Ratio) lcms_analysis->quantification result Concentration of Sulfamonomethoxine quantification->result

Caption: Bioanalytical Workflow Using this compound.

Sulfamonomethoxine acts as a competitive inhibitor of dihydropteroate (B1496061) synthetase (DHPS), an enzyme essential for the synthesis of folic acid in bacteria. By blocking this pathway, it prevents the production of nucleic acids and subsequent cell growth.

cluster_2 Sulfamonomethoxine Mechanism of Action paba p-Aminobenzoic Acid (PABA) dhps Dihydropteroate Synthetase (DHPS) paba->dhps dihydropteroate Dihydropteroate dhps->dihydropteroate sulfamonomethoxine Sulfamonomethoxine sulfamonomethoxine->dhps Inhibits folic_acid Folic Acid Synthesis dihydropteroate->folic_acid

Caption: Simplified Signaling Pathway of Sulfamonomethoxine.

References

In-depth Technical Guide: Stability and Storage of Sulfamonomethoxine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Sulfamonomethoxine-13C6, a critical isotopically labeled internal standard used in quantitative bioanalysis. Due to the limited availability of public, in-depth stability data for this specific analytical standard, this document synthesizes information from vendor product sheets, general guidelines for isotopically labeled compounds, and research on the degradation of unlabeled sulfamonomethoxine (B1681783).

Overview and General Recommendations

This compound is a stable isotope-labeled version of the sulfonamide antibiotic sulfamonomethoxine. The six carbon atoms on the phenyl ring are replaced with carbon-13 isotopes. This labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based assays.

Proper handling and storage are paramount to ensure the integrity and accuracy of quantitative results obtained using this standard. While specific manufacturer data is not always publicly available, general best practices for isotopically labeled analytical standards should be followed.

Storage Conditions

Based on available information and general guidelines, the following storage conditions are recommended for this compound.

Table 1: Recommended Storage Conditions for this compound

FormRecommended Storage TemperatureAdditional Recommendations
Solid (Neat) -20°CStore in a tightly sealed, light-resistant container. Protect from moisture.
Solution in Organic Solvent (e.g., Methanol) -20°CVendor information indicates that solutions are often shipped on ice packs, underscoring the need for cold storage. Store in a tightly sealed, light-resistant vial to prevent solvent evaporation and photodegradation.

Stability Profile

While a definitive shelf-life can only be guaranteed by the manufacturer's certificate of analysis, the chemical nature of this compound and general knowledge of 13C-labeled compounds allow for an inferred stability profile.

Table 2: Inferred Stability of this compound

AspectDescription
Isotopic Stability The 13C-labeling on the aromatic ring is chemically robust and not susceptible to back-exchange under typical analytical conditions.
Chemical Stability As a sulfonamide, the molecule may be susceptible to degradation under harsh conditions such as extreme pH, high temperatures, and exposure to strong oxidizing agents. Studies on unlabeled sulfamonomethoxine suggest potential degradation pathways that could affect the 13C6-labeled analogue.
Long-Term Stability Some sources suggest a stability of at least one year when stored appropriately, though this is not universally documented. For long-term storage, it is crucial to adhere to the recommended conditions in Table 1.

Potential Degradation Pathways

Research on the degradation of unlabeled sulfamonomethoxine provides insights into the potential degradation pathways for the 13C6-labeled compound. These pathways primarily involve cleavage of the sulfonamide bond and modifications to the aniline (B41778) and pyrimidine (B1678525) rings.

Potential Degradation Pathways of this compound SMM_13C6 This compound Hydroxylation Hydroxylation SMM_13C6->Hydroxylation CN_Cleavage C-N Bond Cleavage SMM_13C6->CN_Cleavage Deg_Product_1 Hydroxylated Metabolites Hydroxylation->Deg_Product_1 SO2_Release SO2 Release CN_Cleavage->SO2_Release Deg_Product_2 4-Amino-[13C6]-benzenesulfonic acid CN_Cleavage->Deg_Product_2 Deg_Product_3 6-Methoxy-4-aminopyrimidine CN_Cleavage->Deg_Product_3 Deg_Product_4 Desulfonated Products SO2_Release->Deg_Product_4

Figure 1: Potential degradation pathways for this compound.

The primary degradation pathways identified for sulfamonomethoxine include:

  • C-N Bond Cleavage : The bond between the benzene (B151609) ring and the sulfur atom, or the sulfur atom and the pyrimidine ring nitrogen, can be cleaved.

  • Hydroxylation : The addition of a hydroxyl group to the molecule.

  • SO2 Release : The cleavage and release of sulfur dioxide.

Experimental Protocol for Stability Assessment

For laboratories wishing to perform their own stability assessment of this compound, the following protocol, based on ICH guidelines, can be adapted.

Objective: To evaluate the stability of a this compound analytical standard in a specific solvent and concentration under defined storage conditions.

Materials:

  • This compound standard

  • High-purity solvent (e.g., methanol, acetonitrile)

  • Calibrated analytical balance

  • Volumetric flasks and pipettes

  • Amber glass vials with screw caps

  • HPLC-MS/MS system

  • Temperature and humidity-controlled stability chambers

Procedure:

  • Preparation of Stock Solution: Accurately weigh the this compound standard and dissolve it in the chosen solvent to prepare a stock solution of known concentration (e.g., 1 mg/mL).

  • Preparation of Stability Samples: Aliquot the stock solution into amber glass vials.

  • Storage Conditions: Place the vials in stability chambers under the following conditions:

    • Long-Term: 2-8°C

    • Accelerated: 25°C / 60% Relative Humidity (RH) and 40°C / 75% RH

    • Photostability: In a photostability chamber according to ICH Q1B guidelines.

  • Testing Schedule: Analyze the samples at the following time points:

    • Initial (Time 0)

    • Long-Term: 3, 6, 9, 12, 18, and 24 months

    • Accelerated: 1, 3, and 6 months

  • Analytical Method: Use a validated stability-indicating HPLC-MS/MS method to determine the concentration and purity of this compound. The method should be able to separate the parent compound from potential degradation products.

  • Data Evaluation: At each time point, assess the following:

    • Appearance (visual inspection)

    • Concentration (assay)

    • Purity (presence of degradation products)

Workflow for Stability Testing of this compound cluster_prep Sample Preparation cluster_storage Storage cluster_analysis Analysis Prep_Stock Prepare Stock Solution Aliquot Aliquot into Vials Prep_Stock->Aliquot Long_Term Long-Term (2-8°C) Aliquot->Long_Term Accelerated Accelerated (25°C/60%RH, 40°C/75%RH) Aliquot->Accelerated Photostability Photostability Aliquot->Photostability Time_0 Time 0 Analysis Aliquot->Time_0 Scheduled_Analysis Scheduled Time Point Analysis Long_Term->Scheduled_Analysis Accelerated->Scheduled_Analysis Photostability->Scheduled_Analysis HPLC_MSMS HPLC-MS/MS Analysis Time_0->HPLC_MSMS Scheduled_Analysis->HPLC_MSMS Data_Eval Data Evaluation HPLC_MSMS->Data_Eval

Figure 2: Experimental workflow for stability assessment.

Summary and Conclusion

  • Storage: Store both solid and solution forms at -20°C, protected from light and moisture.

  • Stability: The 13C-labeling is stable. The overall chemical stability is expected to be similar to the unlabeled compound, with potential for degradation under harsh conditions.

  • Handling: Always use calibrated equipment and high-purity solvents. When not in use, store solutions at the recommended temperature.

For critical applications, it is strongly recommended to obtain the Certificate of Analysis from the supplier for specific storage and stability information. If unavailable, conducting an in-house stability assessment is a prudent measure to ensure the accuracy and reliability of experimental data.

The Role of Sulfamonomethoxine-13C6 in Advancing Metabolic Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the application of Sulfamonomethoxine-13C6 in metabolic research. As a stable isotope-labeled analog of the sulfonamide antibiotic Sulfamonomethoxine (B1681783), this compound serves as a critical tool in modern drug discovery and development. Its primary utility lies in its function as an internal standard for quantitative bioanalysis and as a tracer to elucidate the metabolic fate of Sulfamonomethoxine. This guide details the core principles of its use, provides comprehensive experimental protocols, and presents relevant quantitative data and metabolic pathway visualizations to support researchers in designing and executing robust metabolic studies.

Core Principles of Stable Isotope Labeling in Metabolic Research

Stable isotope labeling is a powerful technique used to trace the metabolic journey of a drug within a biological system.[1] By replacing one or more atoms in a molecule with their heavier, non-radioactive isotopes, such as replacing 12C with 13C, researchers can differentiate the labeled compound and its metabolites from their endogenous counterparts using mass spectrometry.[2] this compound, in which six carbon atoms in the benzene (B151609) ring have been replaced with carbon-13, is an ideal tool for such studies.

The key applications of this compound in metabolic research include:

  • Internal Standard for Quantitative Analysis: Due to its chemical and physical similarity to the unlabeled (native) Sulfamonomethoxine, the 13C6-labeled version is widely used as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods.[3] It is added to biological samples at a known concentration at the beginning of the sample preparation process. Because it behaves nearly identically to the native drug during extraction, chromatography, and ionization, it can be used to accurately correct for sample loss and variations in instrument response, thereby enabling precise and accurate quantification of the native drug.[3]

  • Metabolite Identification and Pathway Elucidation: When this compound is administered in vivo or in vitro, its metabolites will also contain the 13C6 label. This results in a characteristic mass shift in the mass spectrum, allowing for the unambiguous identification of drug-related metabolites against the complex background of the biological matrix.[4] This is particularly useful for identifying novel or unexpected metabolites.

  • Pharmacokinetic (PK) Studies: Stable isotope-labeled compounds are instrumental in determining the absorption, distribution, metabolism, and excretion (ADME) properties of a drug.[4] By tracing the labeled compound over time, researchers can gather detailed information on its pharmacokinetic profile.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are based on established practices for bioanalytical method validation and pharmacokinetic studies using stable isotope-labeled internal standards.

Protocol 1: Quantitative Analysis of Sulfamonomethoxine in Plasma using LC-MS/MS with this compound as an Internal Standard

This protocol outlines the procedure for the quantification of Sulfamonomethoxine in plasma samples, a critical component of pharmacokinetic studies.

1. Materials and Reagents:

  • Sulfamonomethoxine (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Control plasma (from the same species as the study animals)

2. Sample Preparation (Protein Precipitation):

  • Thaw plasma samples to room temperature.

  • To a 100 µL aliquot of plasma, add 10 µL of this compound internal standard working solution (concentration to be optimized based on expected analyte levels).

  • Vortex for 10 seconds.

  • Add 300 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase starting condition (e.g., 90% water with 0.1% formic acid, 10% acetonitrile with 0.1% formic acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3. LC-MS/MS Conditions (Example):

  • LC System: Agilent 1290 Infinity II UHPLC or equivalent.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-0.5 min: 10% B

    • 0.5-3.0 min: 10-90% B

    • 3.0-4.0 min: 90% B

    • 4.0-4.1 min: 90-10% B

    • 4.1-5.0 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Sciex API 4000 QTRAP or equivalent triple quadrupole mass spectrometer.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MRM Transitions (example):

    • Sulfamonomethoxine: Q1 m/z 281.1 -> Q3 m/z 156.1

    • This compound: Q1 m/z 287.1 -> Q3 m/z 162.1

  • Instrument Parameters: Optimize ion source temperature, electrospray voltage, and collision gas pressure according to the specific instrument.[5]

Protocol 2: In Vivo Pharmacokinetic Study in Rabbits

This protocol describes a typical design for an in vivo pharmacokinetic study. While this example uses unlabeled Sulfamonomethoxine for administration, the analytical phase would employ this compound as the internal standard as described in Protocol 1.

1. Animal Model:

  • Species: New Zealand White rabbits.[6]

  • Number of Animals: Minimum of 5 healthy adult animals.[6]

  • Housing: Individual caging with controlled environmental conditions and free access to food and water.[6]

  • Acclimatization: A one-week acclimatization period is recommended.[6]

2. Dosing and Sample Collection:

  • Administer a single intravenous (IV) dose of Sulfamonomethoxine (e.g., 20 mg/kg body weight) via the marginal ear vein.[1]

  • Collect blood samples (approximately 1 mL) from the contralateral ear vein at predetermined time points (e.g., 0, 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).[1]

  • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Centrifuge the blood samples at 3,000 x g for 10 minutes to separate the plasma.

  • Store the plasma samples at -80°C until analysis.[7]

3. Data Analysis:

  • Analyze the plasma samples for Sulfamonomethoxine concentration using the validated LC-MS/MS method from Protocol 1.

  • Plot the plasma concentration-time data for each animal.

  • Calculate pharmacokinetic parameters using non-compartmental or compartmental analysis. Key parameters include:

    • Maximum plasma concentration (Cmax)

    • Time to maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

Quantitative Data Presentation

The following tables summarize pharmacokinetic data for Sulfamonomethoxine from a study in rabbits. This data provides a baseline for what can be expected in similar metabolic research.

Table 1: Plasma Concentrations of Sulfamonomethoxine in Rabbits Following a Single IV Injection (20 mg/kg)

Time (hours)Mean Plasma Concentration (µg/mL) ± SE
0.08123.96 ± 1.71
0.25109.23 ± 2.54
0.595.67 ± 3.11
178.45 ± 2.89
345.12 ± 1.98
523.87 ± 1.54
89.02 ± 0.78

Data adapted from a study by Amer et al. (2019) in Mansoura Veterinary Medical Journal.[1]

Table 2: Pharmacokinetic Parameters of Sulfamonomethoxine in Rabbits Following a Single IV Injection (20 mg/kg)

ParameterValue ± SEUnit
Elimination half-life (t0.5(β))2.54 ± 0.15h
Volume of distribution at steady state (Vdss)0.20 ± 0.002L/kg
Clearance (CL)0.05 ± 0.003L/kg/h
Area under the curve (AUC)376.60 ± 17.75µg·h/mL
Mean residence time (MRT)3.43 ± 0.16h

Data adapted from a study by Amer et al. (2019) in Mansoura Veterinary Medical Journal.[1]

Visualization of Metabolic Pathways and Workflows

Visual diagrams are essential for understanding complex biological processes and experimental designs. The following diagrams were created using the DOT language for Graphviz.

metabolic_pathway cluster_0 Metabolic Pathway of Sulfamonomethoxine SMM Sulfamonomethoxine NAT N-acetyltransferase (NAT1/NAT2) SMM->NAT Acetylation Excretion Renal Excretion SMM->Excretion Unchanged AC_SMM N4-acetyl-Sulfamonomethoxine (Primary Metabolite) NAT->AC_SMM AC_SMM->Excretion

Caption: Metabolic pathway of Sulfamonomethoxine via N-acetylation.

experimental_workflow cluster_1 Experimental Workflow for Pharmacokinetic Study Dosing Dosing of Animal Model (e.g., Rabbit) with Sulfamonomethoxine Sampling Time-course Blood Sampling Dosing->Sampling Processing Plasma Separation by Centrifugation Sampling->Processing Spiking Spiking with This compound (IS) Processing->Spiking Extraction Sample Preparation (e.g., Protein Precipitation) Spiking->Extraction Analysis LC-MS/MS Analysis Extraction->Analysis Data Data Processing and Pharmacokinetic Modeling Analysis->Data

Caption: Workflow for a typical pharmacokinetic study using a stable isotope-labeled internal standard.

logical_relationship cluster_2 Logic of Metabolite Identification using Stable Isotopes Unlabeled Unlabeled Drug (e.g., Sulfamonomethoxine) Mass = M Metabolism Metabolism (e.g., Acetylation, +42 Da) Unlabeled->Metabolism Labeled 13C6-Labeled Drug (e.g., this compound) Mass = M+6 Labeled->Metabolism Unlabeled_Met Unlabeled Metabolite Mass = M+42 Metabolism->Unlabeled_Met Labeled_Met Labeled Metabolite Mass = M+6+42 Metabolism->Labeled_Met MS Mass Spectrometry Analysis Unlabeled_Met->MS Labeled_Met->MS Isotope_Pair Detection of Isotope Pair with 6 Da Mass Difference MS->Isotope_Pair

Caption: Logical relationship for identifying metabolites using stable isotope labeling.

Conclusion

This compound is an invaluable tool for researchers in the fields of drug metabolism and pharmacokinetics. Its application as an internal standard ensures the accuracy and precision of quantitative bioanalytical methods, while its use as a metabolic tracer provides clear insights into the biotransformation and disposition of Sulfamonomethoxine. The protocols, data, and visualizations provided in this guide serve as a comprehensive resource for the effective implementation of this compound in metabolic research, ultimately contributing to the development of safer and more effective pharmaceuticals.

References

In-Depth Technical Guide: Physical and Chemical Properties of Sulfamonomethoxine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Sulfamonomethoxine-13C6, an isotopically labeled version of the sulfonamide antibiotic, sulfamonomethoxine (B1681783). This document is intended for researchers, scientists, and professionals in drug development, offering detailed data, experimental methodologies, and visual representations of key processes.

Introduction

Sulfamonomethoxine is a long-acting sulfonamide antibiotic primarily used in veterinary medicine to treat bacterial infections.[1][2][3] Like other sulfonamides, it functions by inhibiting dihydropteroate (B1496061) synthetase, an enzyme crucial for the bacterial synthesis of folic acid.[1][2] The inhibition of this pathway ultimately disrupts the production of essential nucleic acids and proteins, leading to a bacteriostatic effect. This compound is a stable isotope-labeled form of sulfamonomethoxine, which is an invaluable tool in pharmacokinetic studies, metabolism research, and as an internal standard for quantitative analysis by mass spectrometry. The 13C6 label provides a distinct mass shift, allowing for its differentiation from the unlabeled drug without significantly altering its chemical properties.

Physical and Chemical Properties

The physical and chemical properties of this compound are expected to be nearly identical to those of unlabeled sulfamonomethoxine, with the primary difference being its molecular weight.

PropertyValueReference
Molecular Formula ¹³C₆C₅H₁₂N₄O₃S(inferred)
Molecular Weight 286.26 g/mol
Appearance White to off-white crystalline powder
Melting Point 203-206 °C
Boiling Point 513.2 °C
Solubility Soluble in ethanol (B145695) and acetone. Dissolves in dilute hydrochloric acid and in sodium hydroxide (B78521) TS. Practically insoluble in water.

Computed Properties of Unlabeled Sulfamonomethoxine:

PropertyValueReference
Molecular Weight 280.31 g/mol
XLogP3 0.8
Hydrogen Bond Donor Count 2
Hydrogen Bond Acceptor Count 7
Rotatable Bond Count 4
Exact Mass 280.06301143 Da
Topological Polar Surface Area 116 Ų

Mechanism of Action: Folic Acid Synthesis Inhibition

Sulfamonomethoxine acts as a competitive inhibitor of the bacterial enzyme dihydropteroate synthase (DHPS). This enzyme catalyzes the condensation of para-aminobenzoic acid (PABA) with dihydropteridine pyrophosphate to form dihydropteroate, a key step in the biosynthesis of folic acid. By mimicking the structure of PABA, sulfamonomethoxine binds to the active site of DHPS, thereby blocking the synthesis of dihydrofolic acid and subsequently tetrahydrofolic acid, an essential cofactor for the synthesis of purines, thymidine, and amino acids. This ultimately inhibits bacterial growth.

Sulfamonomethoxine Mechanism of Action cluster_synthesis Bacterial Folic Acid Synthesis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroate Dihydropteroic Acid DHPS->Dihydropteroate Dihydrofolate Dihydrofolic Acid Dihydropteroate->Dihydrofolate Tetrahydrofolate Tetrahydrofolic Acid Dihydrofolate->Tetrahydrofolate NucleicAcids Purines, Thymidine, Amino Acids Tetrahydrofolate->NucleicAcids Sulfamonomethoxine Sulfamonomethoxine Sulfamonomethoxine->Inhibition Inhibition->DHPS Inhibits

Caption: Inhibition of bacterial folic acid synthesis by Sulfamonomethoxine.

Metabolic Pathways

The metabolism of sulfamonomethoxine is expected to follow similar pathways to other sulfonamides, such as sulfamethoxazole. The primary routes of metabolism likely involve N-acetylation of the aromatic amine and hydroxylation of the pyrimidine (B1678525) ring, followed by glucuronidation.

Sulfamonomethoxine Metabolic Pathway Sulfamonomethoxine Sulfamonomethoxine N_Acetyl N4-Acetyl-Sulfamonomethoxine Sulfamonomethoxine->N_Acetyl N-Acetylation Hydroxylated Hydroxylated Metabolites Sulfamonomethoxine->Hydroxylated Hydroxylation Excretion Excretion (Urine, Feces) N_Acetyl->Excretion Glucuronide Glucuronide Conjugates Hydroxylated->Glucuronide Glucuronidation Glucuronide->Excretion

Caption: Postulated metabolic pathway of Sulfamonomethoxine.

Experimental Protocols

Protocol for Determination of Purity by High-Performance Liquid Chromatography (HPLC)

This protocol is a general method for assessing the purity of a sulfonamide standard.

Instrumentation:

  • High-Performance Liquid Chromatograph with a UV detector.

  • C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm).

Reagents:

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer)

  • This compound reference standard

Procedure:

  • Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.

  • Standard Solution Preparation: Accurately weigh and dissolve the this compound standard in a suitable solvent (e.g., methanol (B129727) or acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: Gradient elution may be required to separate impurities.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV at a wavelength of approximately 270 nm.

    • Column Temperature: 30 °C.

  • Analysis: Inject the standard solution and record the chromatogram. The purity is calculated based on the area percentage of the main peak.

Protocol for Quantification in Biological Matrices by LC-MS/MS

This protocol outlines a general procedure for the quantification of sulfamonomethoxine in a biological matrix (e.g., plasma) using an internal standard. While the protocol mentions a deuterated standard, this compound would serve the same purpose.

Instrumentation:

  • Liquid Chromatograph coupled to a tandem Mass Spectrometer (LC-MS/MS).

Reagents:

  • Acetonitrile

  • Methanol

  • Formic acid

  • Water (LC-MS grade)

  • Sulfamonomethoxine analytical standard

  • This compound (as internal standard)

  • Biological matrix (e.g., blank plasma)

Procedure:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma sample, add 20 µL of the internal standard solution (this compound in methanol).

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC-MS/MS Analysis:

    • LC Conditions: Use a C18 column with a gradient elution of water and acetonitrile (both with 0.1% formic acid).

    • MS/MS Conditions: Operate in positive electrospray ionization (ESI+) mode. Monitor specific precursor-to-product ion transitions for both sulfamonomethoxine and this compound.

  • Quantification: Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in spiked plasma standards. Determine the concentration of sulfamonomethoxine in the unknown samples from this curve.

Experimental Workflow for Characterization and Use

The following diagram illustrates a typical workflow for the characterization and application of an isotopically labeled standard like this compound.

Experimental Workflow Synthesis Synthesis and Purification of this compound Structure Structural Confirmation (NMR, MS) Synthesis->Structure Purity Purity Assessment (HPLC, LC-MS) Synthesis->Purity Standard Preparation of Stock and Working Standard Solutions Structure->Standard Purity->Standard Method Analytical Method Development and Validation (LC-MS/MS) Standard->Method Application Application in Studies (Pharmacokinetics, Metabolism) Method->Application

Caption: General workflow for the characterization and use of this compound.

Conclusion

This compound is a critical analytical tool for the accurate quantification and metabolic investigation of sulfamonomethoxine. Its physical and chemical properties are analogous to its unlabeled counterpart, with the key distinction of a higher molecular weight due to the incorporation of six 13C atoms. The detailed protocols and workflows provided in this guide serve as a foundation for researchers and scientists to effectively utilize this stable isotope-labeled standard in their studies.

References

An In-depth Technical Guide to Sulfamonomethoxine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides comprehensive safety and technical information for Sulfamonomethoxine-13C6, a stable isotope-labeled version of the sulfonamide antibiotic Sulfamonomethoxine. This document is intended for researchers, scientists, and drug development professionals.

Safety Data Sheet (SDS) Information

Hazard Identification

GHS Classification:

  • Skin irritation (Category 2)[1][2]

  • Eye irritation (Category 2A)[2]

  • Skin sensitization (Category 1)[1]

  • Specific target organ toxicity — single exposure (Category 3), Respiratory system[1]

Signal Word: Warning

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H317: May cause an allergic skin reaction.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

First-Aid Measures
Exposure RouteFirst-Aid Measures
Inhalation Move the victim to fresh air. If not breathing, give artificial respiration. Seek medical attention if symptoms occur.
Skin Contact Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation or rash occurs, seek medical advice.
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice.
Ingestion Rinse mouth with water. Do NOT induce vomiting. Seek medical attention if you feel unwell.
Handling and Storage

Handling: Avoid contact with skin, eyes, and clothing. Avoid dust formation and inhalation. Use only in a well-ventilated area. Wash hands thoroughly after handling.

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is refrigerated (4°C). For long-term storage of solutions, -20°C or -80°C is recommended.

Personal Protective Equipment
Protection TypeRecommendations
Eye/Face Protection Wear appropriate protective eyeglasses or chemical safety goggles.
Skin Protection Wear protective gloves and clothing to prevent skin exposure.
Respiratory Protection Use a NIOSH (US) or CEN (EU) approved respirator if dust is generated.

Physicochemical Properties

The following table summarizes the key physicochemical properties of Sulfamonomethoxine and its 13C6 labeled variant.

PropertyValueReference
Molecular Formula C₅¹³C₆H₁₂N₄O₃S
Molecular Weight 286.26 g/mol
Parent Compound MW 280.31 g/mol
Appearance White to off-white crystalline powder
Melting Point 203 - 206 °C
Boiling Point 513 °C
Solubility Soluble in ethanol (B145695) and methanol
Isotopic Enrichment ≥98%

Toxicological Data

The toxicological data presented here is for the parent compound, Sulfamonomethoxine.

Test TypeSpeciesRouteValue
Oral LD50 RatOral10,000 mg/kg
Oral LD50 MouseOral4680 mg/kg
Intraperitoneal LD50 RatIntraperitoneal2440 mg/kg
Intraperitoneal LD50 MouseIntraperitoneal865 mg/kg
Intravenous LD50 MouseIntravenous1010 mg/kg
Subcutaneous LD50 RatSubcutaneous>7,000 mg/kg
Subcutaneous LD50 MouseSubcutaneous>7,000 mg/kg

Data sourced from TOKU-E Safety Data Sheet.

Ecotoxicity Data

OrganismTest DurationEndpointValue
Chlorella vulgaris72 hoursEC50 (growth inhibition)5.9 mg/L
Isochrysis galbana72 hoursEC50 (growth inhibition)9.7 mg/L
Daphnia magna48 hoursLC50 (mortality)48 mg/L
Daphnia similis48 hoursLC50 (mortality)283 mg/L
Daphnia magna21 daysEC50 (reproduction)14.9 mg/L
Daphnia similis21 daysEC50 (reproduction)41.9 mg/L

Mechanism of Action

Sulfamonomethoxine is a sulfonamide antibiotic that acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthetase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). THF is an essential cofactor in the synthesis of purines, thymidine, and other amino acids. By blocking this pathway, Sulfamonomethoxine prevents bacterial growth and replication.

Sulfamonomethoxine_MoA cluster_bacterial_cell Bacterial Cell PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase (DHPS) PABA->DHPS DHP Dihydropteridine Diphosphate DHP->DHPS DHF Dihydrofolic Acid DHPS->DHF Synthesis DHFR Dihydrofolate Reductase DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF Nucleotides Nucleotide Synthesis (Purines, Thymidine) THF->Nucleotides Growth Bacterial Growth and Replication Nucleotides->Growth SMM Sulfamonomethoxine SMM->DHPS Competitive Inhibition

Mechanism of action of Sulfamonomethoxine.

Experimental Protocols

Pharmacokinetic Study in Plasma using LC-MS/MS

This protocol provides a framework for quantifying Sulfamonomethoxine in plasma samples using this compound as an internal standard.

Objective: To determine the pharmacokinetic profile of Sulfamonomethoxine in an animal model.

Materials:

  • Sulfamonomethoxine

  • This compound (Internal Standard)

  • LC-MS/MS system

  • Plasma samples from test subjects

  • Acetonitrile (B52724) (ACN)

  • Formic acid (FA)

  • Water (LC-MS grade)

  • Centrifuge

  • Vortex mixer

Procedure:

  • Preparation of Standards:

    • Prepare stock solutions of Sulfamonomethoxine and this compound in a suitable solvent (e.g., methanol).

    • Create a series of calibration standards by spiking blank plasma with known concentrations of Sulfamonomethoxine.

    • Prepare quality control (QC) samples at low, medium, and high concentrations.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 100 µL of plasma sample (unknown, standard, or QC) into a microcentrifuge tube.

    • Add 10 µL of the this compound internal standard working solution.

    • Add 300 µL of cold acetonitrile to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 12,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube or vial for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

      • Mobile Phase A: 0.1% Formic acid in water.

      • Mobile Phase B: 0.1% Formic acid in acetonitrile.

      • Gradient: A suitable gradient to separate the analyte from matrix components.

      • Flow Rate: 0.3 mL/min.

      • Injection Volume: 5 µL.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Detection Mode: Multiple Reaction Monitoring (MRM).

      • Monitor the specific precursor-to-product ion transitions for both Sulfamonomethoxine and this compound.

  • Data Analysis:

    • Construct a calibration curve by plotting the peak area ratio (Analyte/Internal Standard) against the concentration of the calibration standards.

    • Determine the concentration of Sulfamonomethoxine in the unknown samples and QC samples using the regression equation from the calibration curve.

    • Calculate pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life).

PK_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_results Results plasma 1. Plasma Sample (100 µL) is_add 2. Add Internal Standard (this compound) plasma->is_add ppt 3. Protein Precipitation (Cold Acetonitrile) is_add->ppt vortex 4. Vortex ppt->vortex centrifuge 5. Centrifuge vortex->centrifuge supernatant 6. Collect Supernatant centrifuge->supernatant lcms 7. LC-MS/MS Analysis supernatant->lcms Inject data 8. Data Processing (Peak Area Ratio) lcms->data cal 9. Calibration Curve Generation data->cal quant 10. Quantification cal->quant pk_params 11. Pharmacokinetic Parameters (Cmax, Tmax, AUC, etc.) quant->pk_params

Workflow for pharmacokinetic analysis.

References

The Intrinsic Difference: A Technical Guide to Sulfamonomethoxine and its Stable Isotope Labeled Analogue, Sulfamonomethoxine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the fundamental differences and respective applications of Sulfamonomethoxine and its isotopically labeled counterpart, Sulfamonomethoxine-13C6. The inclusion of a stable isotope label in the Sulfamonomethoxine molecule provides a powerful tool for advanced analytical and metabolic studies, crucial for drug development and pharmacokinetic analysis.

Core Chemical and Physical Distinctions

Sulfamonomethoxine is a sulfonamide antibiotic that sees use in veterinary medicine.[1] Its isotopically labeled form, this compound, is chemically identical in terms of structure and reactivity. The key distinction lies in the mass of six of its carbon atoms. In this compound, six carbon atoms on the phenyl ring have been replaced with the stable, heavier isotope, carbon-13 (¹³C), instead of the naturally more abundant carbon-12 (¹²C). This seemingly subtle modification results in a predictable increase in molecular weight, which is the cornerstone of its utility in analytical chemistry.

Comparative Physicochemical Properties

The following table summarizes the key quantitative differences between the two compounds.

PropertySulfamonomethoxineThis compound
Molecular Formula C₁₁H₁₂N₄O₃S¹³C₆C₅H₁₂N₄O₃S
Molecular Weight 280.30 g/mol [2]286.26 g/mol [3]
Monoisotopic Mass 280.06301143 Da[4]~286.0831 Da
Isotopic Enrichment Natural AbundanceTypically ≥98% for ¹³C[5]
Appearance White to off-white crystalline powderWhite to off-white solid
Melting Point 203-206 °CNot typically reported, expected to be very similar to the unlabeled compound
Solubility Soluble in ethanolExpected to be very similar to the unlabeled compound

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfamonomethoxine exerts its antibacterial effect by acting as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS). This enzyme is critical in the bacterial folic acid (tetrahydrofolate) synthesis pathway. Bacteria must synthesize their own folic acid, as they cannot uptake it from their environment. Folic acid is an essential precursor for the synthesis of nucleotides (and therefore DNA and RNA) and certain amino acids. By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), Sulfamonomethoxine blocks the production of dihydropteroate, a precursor to dihydrofolic acid, thereby halting bacterial growth and replication. Since this compound is structurally and chemically identical to its unlabeled counterpart, it is presumed to exhibit the same mechanism of action.

folic_acid_pathway GTP GTP DHPPP Dihydropterin Pyrophosphate GTP->DHPPP Multiple Steps DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA p-Aminobenzoic Acid (PABA) PABA->DHPS Dihydropteroate Dihydropteroate DHF Dihydrofolate (DHF) Dihydropteroate->DHF Dihydrofolate Synthase THF Tetrahydrofolate (THF) DHF->THF NADPH -> NADP+ DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR Precursors Nucleotide & Amino Acid Precursors THF->Precursors Sulfamonomethoxine Sulfamonomethoxine Sulfamonomethoxine->DHPS Competitive Inhibition DHPS->Dihydropteroate Glutamate DHFR->THF

Bacterial Folic Acid Synthesis Pathway and Inhibition by Sulfamonomethoxine.

The Role of this compound in Research and Development

The primary and critical application of this compound is its use as an internal standard in quantitative bioanalytical methods, most notably in liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Internal Standard in Quantitative Analysis

In drug development, accurately quantifying the concentration of a drug and its metabolites in biological matrices (e.g., plasma, urine, tissues) is paramount for pharmacokinetic and toxicokinetic studies. The use of a stable isotope-labeled internal standard is the gold standard for such analyses.

Why is an internal standard necessary?

Biological samples are complex matrices that can interfere with the analysis, leading to variability in sample preparation and instrument response. An internal standard that is chemically and physically similar to the analyte of interest is added at a known concentration to all samples, calibrators, and quality controls. By comparing the detector response of the analyte to that of the internal standard, variations in the analytical process can be corrected for, leading to highly accurate and precise quantification.

Why is this compound an ideal internal standard for Sulfamonomethoxine?

  • Co-elution: It has virtually identical chromatographic retention times to Sulfamonomethoxine.

  • Similar Ionization Efficiency: It behaves similarly in the mass spectrometer's ion source.

  • Distinct Mass-to-Charge Ratio (m/z): It is easily distinguishable from the unlabeled drug by the mass spectrometer due to its higher mass. This allows for simultaneous detection and quantification of both compounds without mutual interference.

Experimental Protocol: Pharmacokinetic Study of Sulfamonomethoxine using LC-MS/MS with this compound as an Internal Standard

The following is a representative experimental protocol for a pharmacokinetic study in an animal model.

Animal Dosing and Sample Collection
  • Animal Model: New Zealand White rabbits (or other appropriate species).

  • Dosing: A single oral or intravenous dose of Sulfamonomethoxine is administered.

  • Blood Sampling: Blood samples are collected at predetermined time points (e.g., pre-dose, and at various intervals post-dose) into tubes containing an anticoagulant.

  • Plasma Preparation: Blood samples are centrifuged to separate the plasma, which is then stored frozen until analysis.

Sample Preparation (Protein Precipitation)
  • Thawing: Plasma samples, calibration standards, and quality control samples are thawed.

  • Spiking: A known amount of this compound internal standard solution is added to each sample.

  • Protein Precipitation: A protein precipitating agent (e.g., acetonitrile) is added to the plasma samples to remove proteins, which can interfere with the analysis.

  • Centrifugation: The samples are vortexed and then centrifuged to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant containing the analyte and internal standard is transferred to a clean tube.

  • Evaporation and Reconstitution: The supernatant is evaporated to dryness under a stream of nitrogen and the residue is reconstituted in a solvent compatible with the LC-MS/MS system.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatograph coupled to a tandem mass spectrometer (LC-MS/MS).

  • Chromatographic Separation: The reconstituted sample is injected onto a suitable HPLC column (e.g., a C18 column) to separate Sulfamonomethoxine and this compound from other endogenous components.

  • Mass Spectrometric Detection: The eluent from the HPLC column is introduced into the mass spectrometer. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where specific precursor-to-product ion transitions are monitored for both Sulfamonomethoxine and this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Sulfamonomethoxine281.1156.0
This compound287.1162.0

Data in the table is illustrative and may vary based on instrumentation and experimental conditions.

Data Analysis
  • Quantification: The peak area of the analyte (Sulfamonomethoxine) is divided by the peak area of the internal standard (this compound) for each sample.

  • Calibration Curve: A calibration curve is generated by plotting the peak area ratio against the known concentrations of the calibration standards.

  • Concentration Determination: The concentration of Sulfamonomethoxine in the unknown samples is determined by interpolating their peak area ratios from the calibration curve.

  • Pharmacokinetic Analysis: The resulting concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

experimental_workflow Dosing Animal Dosing (Sulfamonomethoxine) Sampling Blood Sampling (Time Course) Dosing->Sampling Plasma Plasma Preparation (Centrifugation) Sampling->Plasma Spiking Spiking with This compound (IS) Plasma->Spiking Precipitation Protein Precipitation (e.g., Acetonitrile) Spiking->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Supernatant Transfer Centrifugation->Supernatant Evaporation Evaporation & Reconstitution Supernatant->Evaporation LCMS LC-MS/MS Analysis (MRM Mode) Evaporation->LCMS DataAnalysis Data Analysis (Peak Area Ratios) LCMS->DataAnalysis PK Pharmacokinetic Parameter Calculation DataAnalysis->PK

Experimental Workflow for a Pharmacokinetic Study.

Conclusion

References

Methodological & Application

Application Notes and Protocols for the Use of Sulfamonomethoxine-13C6 as an Internal Standard in LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sulfamonomethoxine (B1681783) is a sulfonamide antibiotic widely used in veterinary medicine. Accurate quantification of its residues in food products of animal origin, such as milk, honey, and tissues, is crucial for ensuring food safety and regulatory compliance. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful analytical technique for this purpose due to its high sensitivity and selectivity. The use of a stable isotope-labeled internal standard, such as Sulfamonomethoxine-13C6, is the gold standard for achieving accurate and precise quantification. This internal standard closely mimics the chemical and physical properties of the analyte, effectively compensating for variations in sample preparation, matrix effects, and instrument response. These application notes provide detailed protocols for the analysis of sulfamonomethoxine in various matrices using this compound as an internal standard.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry involves the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The labeled compound is chemically identical to the analyte but has a different mass due to the incorporation of heavy isotopes (e.g., 13C). Since the internal standard and the analyte behave similarly during extraction, cleanup, and ionization, the ratio of their signals in the mass spectrometer remains constant, even if there are losses during sample processing. This allows for highly accurate quantification of the analyte.

Data Presentation

Table 1: LC-MS/MS Parameters for Sulfamonomethoxine and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z) (Quantifier)Product Ion (m/z) (Qualifier)Collision Energy (eV)
Sulfamonomethoxine281.392.1108.136 / 28
This compound287.392.1114.136 / 28

Note: Collision energies may require optimization depending on the specific instrument used.

Table 2: Summary of Method Validation Data for Sulfamonomethoxine Analysis in Various Matrices

MatrixLinearity Range (µg/kg)Limit of Detection (LOD) (µg/kg)Limit of Quantitation (LOQ) (µg/kg)Recovery (%)Reference
Honey1 - 200.5 - 1.01.0 - 5.070 - 106[1]
Milk5 - 2001.0 - 2.05.0 - 10.091 - 114[2]
Animal Tissue1 - 502.010.068 - 92

Note: The presented data is a compilation from various studies on sulfonamide analysis and serves as a representative example of expected performance.

Experimental Protocols

Herein are detailed protocols for the extraction and analysis of sulfamonomethoxine from honey, milk, and animal tissue matrices.

Protocol 1: Analysis of Sulfamonomethoxine in Honey

1. Materials and Reagents

  • Sulfamonomethoxine analytical standard

  • This compound internal standard solution (e.g., 1 µg/mL in methanol)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Hydrochloric acid (0.1 M)

  • Citric acid (0.3 M)

  • Sodium chloride

  • Water (LC-MS grade)

  • Solid-Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2. Sample Preparation

  • Weigh 1 g of a homogenized honey sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add 2 mL of 0.1 M HCl and sonicate for 30 minutes.[3]

  • Add 3 mL of 0.3 M citric acid and vortex thoroughly.[3]

  • Add 10 mL of acetonitrile containing 0.1% formic acid and mix for 10 minutes.[3]

  • Add 2 g of sodium chloride, vortex, and centrifuge.[3]

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 50°C.

  • Reconstitute the residue in 1 mL of methanol/water (80:20, v/v) with 0.1% formic acid for LC-MS/MS analysis.[3]

Protocol 2: Analysis of Sulfamonomethoxine in Milk

1. Materials and Reagents

  • Sulfamonomethoxine analytical standard

  • This compound internal standard solution

  • Acetonitrile (LC-MS grade) with 0.1% formic acid

  • Sodium chloride

  • Water (LC-MS grade)

2. Sample Preparation

  • Pipette 1 mL of the milk sample into a 15 mL centrifuge tube.

  • Spike with the this compound internal standard.

  • Add 5 mL of acidified acetonitrile.

  • Add 1 g of sodium chloride, vortex vigorously, and centrifuge at 4000 rpm.

  • Transfer the supernatant to a new tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in 1 mL of methanol/water/formic acid (80:20:0.1, v/v/v) for LC-MS/MS analysis.

Protocol 3: Analysis of Sulfamonomethoxine in Animal Tissue

1. Materials and Reagents

  • Sulfamonomethoxine analytical standard

  • This compound internal standard solution

  • Acetonitrile (LC-MS grade)

  • Water (LC-MS grade)

  • QuEChERS extraction salts (e.g., magnesium sulfate, sodium chloride)

  • Dispersive SPE (dSPE) sorbent (e.g., PSA, C18)

2. Sample Preparation (QuEChERS Method)

  • Weigh 2 g of homogenized animal tissue into a 50 mL centrifuge tube.

  • Add the internal standard solution (this compound).

  • Add 10 mL of water and vortex to disperse the sample.

  • Add 10 mL of acetonitrile and shake vigorously for 1 minute.

  • Add the QuEChERS extraction salts, shake for 1 minute, and centrifuge.

  • Take an aliquot of the acetonitrile supernatant and transfer it to a dSPE tube containing PSA and C18 sorbents.

  • Vortex for 30 seconds and centrifuge.

  • Transfer the cleaned extract to a new tube, evaporate to dryness, and reconstitute in a suitable solvent for LC-MS/MS analysis.

LC-MS/MS Conditions (General)

  • LC Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm).[1]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.3 - 0.5 mL/min.[1][3]

  • Injection Volume: 5 - 10 µL.

  • Gradient Elution: A typical gradient would start with a low percentage of mobile phase B, ramp up to a high percentage to elute the analytes, followed by a column wash and re-equilibration.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Mode: Multiple Reaction Monitoring (MRM).

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Sample Matrix (Honey, Milk, Tissue) Spike Spike with This compound (IS) Sample->Spike Extraction Extraction (LLE, SPE, or QuEChERS) Spike->Extraction Cleanup Extract Cleanup (dSPE or SPE) Extraction->Cleanup Concentration Evaporation and Reconstitution Cleanup->Concentration LC_Separation LC Separation (C18 Column) Concentration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification (Analyte/IS Ratio) MS_Detection->Quantification Result Final Concentration (µg/kg) Quantification->Result

Caption: Experimental workflow for the quantification of sulfamonomethoxine using an internal standard.

mechanism_of_action cluster_pathway Bacterial Folic Acid Synthesis Pathway cluster_effect Antibacterial Effect PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Product Folic_Acid Folic Acid Synthesis Sulfamonomethoxine Sulfamonomethoxine Sulfamonomethoxine->DHPS Competitive Inhibition Dihydropteroate->Folic_Acid Dihydropteroate->Folic_Acid Bacterial_Growth Bacterial Growth Inhibition

Caption: Mechanism of action of sulfamonomethoxine.

References

Application Notes and Protocol for the Quantitative Analysis of Sulfamonomethoxine using Isotope Dilution Mass Spectrometry with Sulfamonomethoxine-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamonomethoxine (B1681783) is a sulfonamide antibiotic utilized in veterinary medicine for the treatment and prevention of bacterial infections. The monitoring of its residue levels in food products of animal origin is crucial to ensure consumer safety and regulatory compliance. Isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and precise quantification of sulfamonomethoxine. This method employs a stable isotope-labeled internal standard, such as Sulfamonomethoxine-¹³C₆, which has chemical and physical properties nearly identical to the analyte of interest. The use of an internal standard compensates for variations during sample preparation and instrumental analysis, thereby enhancing the reliability of the results.[1]

These application notes provide a comprehensive protocol for the extraction and quantitative analysis of sulfamonomethoxine in biological matrices using Sulfamonomethoxine-¹³C₆ as an internal standard.

Principle of Isotope Dilution Mass Spectrometry

Isotope dilution mass spectrometry is a highly accurate method for quantifying compounds. It involves adding a known amount of an isotopically enriched version of the analyte (in this case, Sulfamonomethoxine-¹³C₆) to the sample. This "isotopically labeled" standard acts as an internal benchmark. Because the labeled and unlabeled compounds behave almost identically during extraction, chromatography, and ionization, any loss of the analyte during sample processing will be accompanied by a proportional loss of the internal standard. The mass spectrometer can differentiate between the analyte and the internal standard due to their mass difference. By measuring the ratio of the signal from the analyte to the signal from the internal standard, the concentration of the analyte in the original sample can be determined with high precision and accuracy.

Quantitative Data Summary

The following tables summarize typical performance data for the quantitative analysis of sulfamonomethoxine using LC-MS/MS with a stable isotope-labeled internal standard. These values are representative of what can be achieved with a properly validated method.

Table 1: Linearity and Range

MatrixCalibration Range (ng/mL)Correlation Coefficient (r²)
Animal Tissue (muscle, liver)1.0 - 100.0>0.995
Plasma/Serum0.5 - 50.0>0.995
Milk1.0 - 100.0>0.995
Honey0.5 - 50.0>0.99

Table 2: Precision and Accuracy (Recovery)

MatrixSpiked Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Animal Tissue5.0< 10%< 15%90 - 110%
25.0< 10%< 15%90 - 110%
75.0< 10%< 15%90 - 110%
Plasma/Serum1.0< 10%< 15%85 - 115%
10.0< 10%< 15%85 - 115%
40.0< 10%< 15%85 - 115%

Table 3: Limits of Detection (LOD) and Quantification (LOQ)

MatrixLimit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)
Animal Tissue0.51.0
Plasma/Serum0.20.5
Milk0.51.0
Honey0.20.5

Experimental Protocols

Sample Preparation: Extraction from Animal Tissue

a. Materials and Reagents:

  • Homogenizer

  • High-speed centrifuge

  • Vortex mixer

  • Nitrogen evaporator

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Formic acid

  • Sulfamonomethoxine analytical standard

  • Sulfamonomethoxine-¹³C₆ internal standard solution (concentration to be determined based on expected analyte levels)

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • 0.22 µm syringe filters

b. Protocol:

  • Weigh 2.0 g of homogenized tissue sample into a 50 mL polypropylene centrifuge tube.[1]

  • Add a known amount of the Sulfamonomethoxine-¹³C₆ internal standard solution.

  • Add 10 mL of acetonitrile.[1]

  • Vortex for 2 minutes and then shake vigorously for 10 minutes.[1]

  • Centrifuge at 10,000 rpm for 10 minutes.[1]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the residue in 1.0 mL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).[1]

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

a. Liquid Chromatography (LC) Conditions:

ParameterSetting
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 0-1 min: 10% B; 1-5 min: 10-90% B; 5-6 min: 90% B; 6-6.1 min: 90-10% B; 6.1-8 min: 10% B
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

b. Mass Spectrometry (MS) Conditions:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 120°C
Desolvation Temperature 350°C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 600 L/hr

c. Multiple Reaction Monitoring (MRM) Transitions:

The following are predicted MRM transitions for Sulfamonomethoxine and Sulfamonomethoxine-¹³C₆. The ¹³C₆ label is assumed to be on the phenyl ring. The exact mass-to-charge ratios and optimal collision energies should be determined experimentally by infusing the analytical standards into the mass spectrometer.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
Sulfamonomethoxine 281.1156.0 (Quantifier)10020
281.192.0 (Qualifier)10035
Sulfamonomethoxine-¹³C₆ 287.1162.0 (Quantifier)10020
287.192.0 (Qualifier)10035

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Sample Processing sample_prep Sample Preparation extraction Extraction with Acetonitrile sample_prep->extraction centrifugation Centrifugation extraction->centrifugation evaporation Evaporation centrifugation->evaporation reconstitution Reconstitution evaporation->reconstitution filtration Filtration reconstitution->filtration lc_ms_analysis LC-MS/MS Analysis filtration->lc_ms_analysis data_processing Data Processing & Quantification lc_ms_analysis->data_processing

Caption: General experimental workflow for the analysis of Sulfamonomethoxine.

Mechanism of Action of Sulfonamides

Sulfonamides, including sulfamonomethoxine, act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthase (DHPS) in bacteria. This enzyme is essential for the synthesis of folic acid, a crucial component for DNA and protein synthesis. By blocking this pathway, sulfonamides inhibit bacterial growth.

mechanism_of_action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine Pyrophosphate Dihydropteridine->DHPS Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalysis Inhibition Inhibition SMM Sulfamonomethoxine SMM->DHPS Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid Synthesis DNA, RNA, and Protein Synthesis Tetrahydrofolic_Acid->Synthesis

Caption: Sulfamonomethoxine's inhibition of the bacterial folic acid synthesis pathway.

References

Application of Sulfamonomethoxine-13C6 in Pharmacokinetic Studies: A Detailed Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamonomethoxine (B1681783) is a long-acting sulfonamide antibiotic utilized in veterinary medicine. A thorough understanding of its pharmacokinetic (PK) profile is essential for optimizing dosing regimens to maximize therapeutic efficacy while minimizing the risk of drug residues in food-producing animals. The use of stable isotope-labeled internal standards in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis. This application note provides a detailed protocol for the use of Sulfamonomethoxine-13C6 as an internal standard for the accurate and precise quantification of sulfamonomethoxine in plasma samples, a critical component of robust pharmacokinetic studies.

Stable isotope-labeled internal standards, such as this compound, are ideal for mass spectrometry-based quantification because they exhibit identical chemical and physical properties to the unlabeled analyte.[1] This ensures they co-elute during chromatography and experience the same effects of sample extraction, and potential ion suppression or enhancement in the mass spectrometer.[2] The predictable mass shift allows for clear differentiation between the analyte and the internal standard, leading to highly reliable and accurate quantification.[2][3]

Data Presentation: Pharmacokinetic Parameters of Sulfamonomethoxine

The following tables summarize representative pharmacokinetic parameters of sulfamonomethoxine from studies in various animal models. While these studies did not specifically use this compound, the data is indicative of the expected pharmacokinetic profile of the drug. The use of a ¹³C-labeled internal standard would enhance the accuracy and precision of such measurements.

Table 1: Pharmacokinetic Parameters of Sulfamonomethoxine Following a Single Intravenous (IV) Injection (20 mg/kg) in Rabbits.

ParameterSymbolMean ValueStandard Error (S.E.)Units
Distribution Half-Lifet½α0.61-h
Elimination Half-Lifet½β2.540.15h
Volume of Central CompartmentVc0.15-L/kg
Volume of Distribution at Steady-StateVd(ss)0.20-L/kg
ClearanceCL0.050.003L/kg/h
Area Under the CurveAUC376.6017.75µg·h/mL
Mean Residence TimeMRT3.430.16h

Data adapted from pharmacokinetic studies in rabbits.

Table 2: Pharmacokinetic Parameters of Sulfamonomethoxine Following a Single Oral (PO) Administration (10 mg/kg) in Holstein Cows.

ParameterSymbolMean ValueStandard Deviation (S.D.)Units
Time to Maximum ConcentrationTmax2.750.96h
Maximum ConcentrationCmax--µg/mL
Half-life of Absorptiont½ka3.910.51h
Mean Absorption TimeMAT5.240.69h
BioavailabilityF>85-%

Data adapted from pharmacokinetic studies in Holstein cows.

Experimental Protocols

This section outlines a comprehensive protocol for a pharmacokinetic study of sulfamonomethoxine using this compound as an internal standard.

I. In-Vivo Pharmacokinetic Study Design

A typical experimental design for an in-vivo pharmacokinetic study is detailed below. Specific parameters should be adapted based on the animal species and the primary objectives of the study.

Animal Model:

  • Species: New Zealand White rabbits (or other relevant species).

  • Number of Animals: A minimum of 5 healthy adult animals per group is recommended.

  • Housing: Animals should be housed in individual cages under controlled environmental conditions (temperature, humidity, and light-dark cycles) with ad libitum access to food and water.

  • Acclimatization: An acclimatization period of at least one week is crucial before the commencement of the study.

Drug Administration:

  • Formulation: Sulfamonomethoxine should be dissolved in a suitable vehicle (e.g., sterile water).

  • Dose: A dose of 20 mg/kg body weight is suggested for both intravenous and oral administration.

  • Administration Routes:

    • Intravenous (IV): Administered as a single bolus injection into a suitable vein (e.g., the marginal ear vein in rabbits).

    • Oral (PO): Administered via oral gavage.

  • Washout Period: A washout period of at least 3 weeks should be implemented between different routes of administration in a crossover study design.

Blood Sampling:

  • Collection: Blood samples (approximately 1 mL) should be collected from a suitable site (e.g., the central ear artery in rabbits) into tubes containing an anticoagulant (e.g., heparin).

  • Time Points: Blood samples should be collected at the following time points post-dosing: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours.

  • Plasma Preparation: Plasma should be separated by centrifugation (e.g., at 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

II. Bioanalytical Method: LC-MS/MS Quantification of Sulfamonomethoxine in Plasma

This protocol describes a robust LC-MS/MS method for the quantification of sulfamonomethoxine in plasma using this compound as the internal standard.

Materials and Reagents:

  • Sulfamonomethoxine (analytical standard)

  • This compound (internal standard)

  • Acetonitrile (B52724) (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Blank plasma from the same species as the study animals

Instrumentation:

  • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Sample Preparation (Protein Precipitation): [4]

  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample (unknown, calibration standard, or quality control).

  • Add 10 µL of the this compound internal standard working solution (e.g., 1 µg/mL in methanol) to all tubes except for the blank matrix samples.

  • Vortex briefly for 10 seconds.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

LC-MS/MS Conditions:

  • LC Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.6 µm) is suitable.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient Elution:

    • 0-1 min: 10% B

    • 1-5 min: 10-90% B

    • 5-6 min: 90% B

    • 6-6.1 min: 90-10% B

    • 6.1-8 min: 10% B

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Multiple Reaction Monitoring (MRM) Transitions:

    Table 3: MRM Transitions for Sulfamonomethoxine and this compound.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Fragmentor (V)Collision Energy (eV)
Sulfamonomethoxine281.392.112036
Sulfamonomethoxine281.3108.112028
This compound287.392.1~120~36
This compound287.3114.1~120~28

Note: The MRM transitions for Sulfamonomethoxine are based on published data. The transitions for this compound are predicted based on the expected mass shift of +6 Da for the precursor ion and the fragmentation pattern of the parent molecule. The fragmentor voltage and collision energy for the internal standard should be optimized during method development but are expected to be similar to the unlabeled analyte.

III. Bioanalytical Method Validation

The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA, ICH M10) to ensure its reliability. Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte from endogenous components in the matrix.

  • Calibration Curve: A calibration curve should be generated by spiking blank plasma with known concentrations of sulfamonomethoxine. A linear range appropriate for the expected in-vivo concentrations should be established.

  • Accuracy and Precision: Intra- and inter-day accuracy and precision should be evaluated at a minimum of three quality control (QC) concentrations (low, medium, and high).

  • Matrix Effect: The effect of the biological matrix on the ionization of the analyte and internal standard should be assessed.

  • Recovery: The extraction efficiency of the analyte and internal standard from the plasma matrix.

  • Stability: The stability of sulfamonomethoxine in plasma under various conditions (freeze-thaw, short-term bench-top, and long-term storage).

Mandatory Visualizations

G cluster_invivo In-Vivo Pharmacokinetic Study cluster_bioanalysis Bioanalytical Workflow cluster_pk_analysis Pharmacokinetic Analysis Animal_Model Animal Model Selection (e.g., Rabbits) Dosing Drug Administration (IV and PO) Animal_Model->Dosing Sampling Serial Blood Sampling Dosing->Sampling Plasma_Prep Plasma Preparation Sampling->Plasma_Prep Sample_Prep Plasma Sample Preparation (Protein Precipitation) Plasma_Prep->Sample_Prep Plasma Samples IS_Spike Spike with This compound Sample_Prep->IS_Spike LC_MS_Analysis LC-MS/MS Analysis (MRM Mode) IS_Spike->LC_MS_Analysis Data_Processing Data Processing and Quantification LC_MS_Analysis->Data_Processing PK_Modeling Pharmacokinetic Modeling Data_Processing->PK_Modeling Concentration-Time Data Parameter_Calc Calculation of PK Parameters (t½, AUC, CL, etc.) PK_Modeling->Parameter_Calc G cluster_sample Sample Processing cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample (Analyte + Matrix) Extraction Protein Precipitation (Acetonitrile) Plasma->Extraction IS This compound (Internal Standard) IS->Extraction LC Chromatographic Separation (Co-elution) Extraction->LC Supernatant MS Mass Spectrometric Detection (MRM) LC->MS Quantification Ratio of Analyte/IS Peak Areas MS->Quantification

References

Application Notes and Protocols for Isotope Dilution Mass Spectrometry with Sulfamonomethoxine-¹³C₆

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfamonomethoxine (B1681783) is a sulfonamide antibiotic utilized in veterinary medicine for the treatment and prevention of bacterial infections. Monitoring its residue levels in animal-derived food products is crucial to mitigate risks to human health, such as allergic reactions and the development of antibiotic resistance. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for the accurate and precise quantification of chemical residues. This application note provides a detailed protocol for the determination of sulfamonomethoxine in animal tissues using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with Sulfamonomethoxine-¹³C₆ as an internal standard. The use of a stable isotope-labeled internal standard is critical for correcting variations in sample preparation and instrumental analysis, thereby ensuring the reliability of the quantitative data.

Principle of Isotope Dilution Mass Spectrometry

IDMS is a highly accurate analytical technique used for the quantitative analysis of compounds. It involves the addition of a known amount of an isotopically labeled version of the analyte (in this case, Sulfamonomethoxine-¹³C₆) to the sample. This labeled compound, or internal standard (IS), exhibits nearly identical chemical and physical properties to the unlabeled analyte. Consequently, it experiences the same losses during sample extraction, cleanup, and analysis. By measuring the ratio of the signal from the native analyte to that of the isotopically labeled internal standard, it is possible to accurately determine the concentration of the analyte in the original sample, compensating for matrix effects and procedural losses.

Quantitative Data Summary

The following tables summarize the validation data for the analysis of sulfamonomethoxine using an isotope dilution LC-MS/MS method. The data is compiled from various studies and is representative of the performance of the method across different animal matrices. While some of the cited data may have been generated using a deuterated internal standard (Sulfamonomethoxine-d₄), the performance is directly comparable and applicable to the use of Sulfamonomethoxine-¹³C₆ due to their analogous chemical behavior.

Table 1: Method Performance Characteristics

ParameterMatrixValue
Linearity Range Poultry Muscle, Liver, Kidney, Skin/Fat1.0 - 50.0 ng/g
Correlation Coefficient (r²) Poultry Muscle, Liver, Kidney, Skin/Fat>0.999
Limit of Detection (LOD) Animal Tissues0.01 - 0.14 µg/kg
Limit of Quantification (LOQ) Animal Tissues0.02 - 0.45 µg/kg
Intra-day Precision (RSD) Animal Tissues2.1% - 10.8%
Inter-day Precision (RSD) Animal Tissues2.3% - 12.1%

Table 2: Recovery Rates in Various Matrices

MatrixSpiking LevelAverage Recovery (%)
Bovine Liver5 ng/g53 - 93%
Shrimp5.0 - 200 µg/kg70 - 120%
MilkNot Specified91 - 114%
Eggs0.1 - 1.0 ppm>91%
Instant Pastries5, 10, 50 µg/kg67.6 - 103.8%

Experimental Protocols

Materials and Reagents
  • Sulfamonomethoxine analytical standard

  • Sulfamonomethoxine-¹³C₆ internal standard

  • Acetonitrile (B52724) (HPLC or LC-MS grade)

  • Methanol (B129727) (HPLC or LC-MS grade)

  • Formic acid (LC-MS grade)

  • Purified water (e.g., Milli-Q or equivalent)

  • 50 mL polypropylene (B1209903) centrifuge tubes

  • Homogenizer

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

  • Syringe filters (0.22 µm)

  • Autosampler vials

Standard Solution Preparation
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve sulfamonomethoxine and Sulfamonomethoxine-¹³C₆ in methanol to prepare individual stock solutions of 1 mg/mL. Store at 2-8°C.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the sulfamonomethoxine stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

  • Internal Standard Working Solution: Prepare a working solution of Sulfamonomethoxine-¹³C₆ at a suitable concentration (e.g., 100 ng/mL) in the same diluent.

Sample Preparation (Animal Tissue)
  • Weigh 2.0 g of homogenized tissue sample (e.g., muscle, liver, kidney) into a 50 mL polypropylene centrifuge tube.[1]

  • Add a precise volume of the Sulfamonomethoxine-¹³C₆ internal standard working solution to the sample.[1]

  • Add 10 mL of acetonitrile to the tube.[1]

  • Vortex the mixture for 2 minutes, followed by vigorous shaking for 10 minutes.[1]

  • Centrifuge the sample at 10,000 rpm for 10 minutes.[1]

  • Carefully transfer the supernatant to a clean tube.[1]

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.[1]

  • Reconstitute the dried residue in 1.0 mL of the initial mobile phase (e.g., 10% acetonitrile in water with 0.1% formic acid).[1]

  • Filter the reconstituted solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.[1]

LC-MS/MS Analysis

Liquid Chromatography (LC) Conditions:

ParameterSetting
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 3 µL
Column Temperature 40°C
Gradient Elution 0-1 min: 10% B1-5 min: 10-90% B5-6 min: 90% B6-6.1 min: 90-10% B6.1-8 min: 10% B

Tandem Mass Spectrometry (MS/MS) Conditions:

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
MRM Transitions To be optimized for the specific instrumentSulfamonomethoxine: e.g., m/z 281.1 → 156.1Sulfamonomethoxine-¹³C₆: e.g., m/z 287.1 → 162.1

Note: The specific MRM transitions and collision energies should be optimized for the mass spectrometer being used.

Visualizations

Signaling Pathway

Sulfamonomethoxine_Mechanism cluster_bacteria Bacterial Cell PABA p-Aminobenzoic acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Dihydropteridine Dihydropteridine pyrophosphate Dihydropteridine->DHPS DHF Dihydrofolic Acid (DHF) DHPS->DHF Dihydropteroate THF Tetrahydrofolic Acid (THF) DHF->THF DNA DNA Synthesis, Amino Acid Synthesis THF->DNA Sulfamonomethoxine Sulfamonomethoxine Sulfamonomethoxine->DHPS Inhibition

Caption: Mechanism of action of Sulfamonomethoxine.

Experimental Workflow

IDMS_Workflow Sample 1. Sample Homogenization (e.g., Animal Tissue) Spiking 2. Spiking with Sulfamonomethoxine-¹³C₆ (IS) Sample->Spiking Extraction 3. Liquid-Liquid Extraction (Acetonitrile) Spiking->Extraction Centrifugation 4. Centrifugation Extraction->Centrifugation Evaporation 5. Evaporation of Supernatant Centrifugation->Evaporation Reconstitution 6. Reconstitution in Mobile Phase Evaporation->Reconstitution Analysis 7. LC-MS/MS Analysis Reconstitution->Analysis Quantification 8. Quantification (Analyte/IS Ratio) Analysis->Quantification

Caption: Experimental workflow for IDMS analysis.

References

Application Notes and Protocols for Sulfamonomethoxine-13C6 Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfamonomethoxine is a sulfonamide antibiotic widely used in veterinary medicine for the treatment and prevention of bacterial infections in livestock and aquaculture.[1][2] Its presence in food products of animal origin, such as meat, milk, and honey, is regulated due to potential human health risks, including allergic reactions and the development of antibiotic resistance.[1][3] Accurate quantification of Sulfamonomethoxine residues is therefore crucial for food safety and regulatory compliance. The use of a stable isotope-labeled internal standard, such as Sulfamonomethoxine-13C6, is the gold standard for mass spectrometry-based analysis.[4] It effectively compensates for matrix effects and variations in sample processing, leading to highly accurate and precise results.

This document provides detailed application notes and protocols for the sample preparation of various matrices for the analysis of Sulfamonomethoxine, incorporating this compound as an internal standard. The methodologies described are intended for researchers, scientists, and drug development professionals.

General Considerations

Prior to extraction, it is essential to ensure sample homogeneity. Tissues should be thoroughly blended or homogenized. Liquid samples like milk should be well-mixed. The internal standard, this compound, should be added to the sample at the beginning of the preparation process to account for any analyte loss during the extraction and cleanup steps.

Sample Preparation Techniques

The choice of sample preparation technique depends on the complexity of the matrix and the required level of cleanliness for the analytical instrument. The most common methods for sulfonamide analysis are Solid-Phase Extraction (SPE), QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe), and Liquid-Liquid Extraction (LLE). For plasma and serum samples, protein precipitation is a widely used initial step.

Animal Tissues (Muscle, Liver, Kidney)

Animal tissues are complex matrices requiring thorough extraction and cleanup to remove fats, proteins, and other interfering substances.

a) Solid-Phase Extraction (SPE)

SPE is a highly effective technique for cleaning up complex samples, providing high recovery and enrichment factors. Cation exchange or reversed-phase SPE cartridges are commonly used for sulfonamides.

Experimental Protocol: SPE for Animal Tissues

  • Sample Homogenization: Weigh 2-5 g of homogenized tissue into a centrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound internal standard solution.

  • Extraction:

  • Defatting (if necessary): For fatty tissues, add an equal volume of n-hexane to the supernatant, vortex, and discard the upper hexane (B92381) layer.

  • SPE Cleanup (Cation Exchange):

    • Conditioning: Condition an Oasis MCX SPE cartridge (or equivalent) with methanol (B129727) followed by water.

    • Loading: Load the extracted supernatant onto the cartridge.

    • Washing: Wash the cartridge with a weak organic solvent (e.g., methanol/water mixture) to remove interferences.

    • Elution: Elute the analytes with a small volume of ammoniated methanol or acetonitrile.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent (e.g., mobile phase) for LC-MS/MS analysis.

b) Dispersive Solid-Phase Extraction (dSPE) / QuEChERS

The QuEChERS method is known for its speed and simplicity. A modification of this method, dSPE, is often used for the cleanup of tissue extracts.

Experimental Protocol: QuEChERS for Animal Tissues

  • Sample Homogenization: Weigh 10 g of homogenized tissue into a 50 mL centrifuge tube.

  • Internal Standard Spiking: Add the this compound internal standard.

  • Extraction:

    • Add 15 mL of acetonitrile with 1% acetic acid.

    • Vortex for 1 minute.

    • Add 6 g of anhydrous magnesium sulfate (B86663) (MgSO₄) and 1.5 g of sodium acetate (NaOAc).

    • Vortex immediately for 1 minute and then centrifuge at 3500 rpm for 10 minutes.

  • Dispersive SPE Cleanup:

    • Transfer an aliquot of the supernatant to a tube containing a dSPE salt mixture (e.g., MgSO₄ and primary secondary amine - PSA).

    • Vortex for 30 seconds and centrifuge.

  • Final Preparation: Take the cleaned supernatant, evaporate to dryness if necessary, and reconstitute for analysis.

Quantitative Data for Animal Tissue Preparation

ParameterSPEQuEChERS/dSPEReference
Recovery 90.1 - 115.1%53.9 - 91.4% (general sulfonamides)
Precision (RSD) < 10.0%1.5 - 14.1%
Limit of Detection (LOD) 1-5 µg/kgNot specified for Sulfamonomethoxine

Workflow for SPE of Animal Tissues

SPE_Workflow cluster_extraction Extraction cluster_cleanup SPE Cleanup cluster_final Final Preparation homogenized_tissue Homogenized Tissue add_is Add this compound homogenized_tissue->add_is add_solvent Add Acetonitrile add_is->add_solvent vortex Vortex/Homogenize add_solvent->vortex centrifuge1 Centrifuge vortex->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 load_sample Load Supernatant supernatant1->load_sample condition_spe Condition SPE Cartridge condition_spe->load_sample wash_spe Wash Cartridge load_sample->wash_spe elute Elute Analytes wash_spe->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-Phase Extraction (SPE) workflow for animal tissues.

Milk

Milk is a less complex matrix than tissue, but protein and fat removal are still necessary steps.

a) QuEChERS Method

A modified QuEChERS method is often suitable for milk samples.

Experimental Protocol: Modified QuEChERS for Milk

  • Sample Preparation: Take 10 mL of milk in a centrifuge tube.

  • Internal Standard Spiking: Add the this compound internal standard.

  • Extraction:

    • Add 10 mL of acetonitrile.

    • Add QuEChERS salts (e.g., MgSO₄, NaCl, sodium citrate).

    • Shake vigorously for 1 minute.

    • Centrifuge at high speed.

  • Cleanup: The acetonitrile layer can be directly analyzed or may require a dSPE cleanup step with PSA to remove fatty acids.

  • Analysis: The final extract is ready for LC-MS/MS analysis.

b) Protein Precipitation followed by LLE

This method is also effective for milk samples.

Experimental Protocol: Protein Precipitation and LLE for Milk

  • Sample Preparation: To 50 g of milk, add 3 mL of a 16% lead acetate solution to precipitate proteins.

  • Internal Standard Spiking: Add this compound.

  • Centrifugation: Stir for 5 minutes and centrifuge at 4000 rpm for 4 minutes.

  • Extraction: Collect the supernatant and perform liquid-liquid extraction with a suitable solvent like ethyl acetate.

  • Evaporation and Reconstitution: Evaporate the organic layer and reconstitute the residue.

Quantitative Data for Milk Preparation

ParameterModified QuEChERSReference
LOQ 5.3 - 11.2 µg/L (for various sulfonamides)

Workflow for QuEChERS of Milk Samples

QuEChERS_Workflow milk_sample Milk Sample add_is Add this compound milk_sample->add_is add_acn_salts Add Acetonitrile & QuEChERS Salts add_is->add_acn_salts shake Shake Vigorously add_acn_salts->shake centrifuge Centrifuge shake->centrifuge supernatant Collect Acetonitrile Layer centrifuge->supernatant dspe_cleanup dSPE Cleanup (Optional) supernatant->dspe_cleanup analysis LC-MS/MS Analysis supernatant->analysis dspe_cleanup->analysis

Caption: QuEChERS workflow for milk sample preparation.

Honey

Honey is a viscous matrix with high sugar content, which can cause matrix effects.

a) QuEChERS Method

A modified QuEChERS extraction is effective for sulfonamide analysis in honey.

Experimental Protocol: QuEChERS for Honey

  • Sample Preparation: Weigh 1-5 g of honey into a centrifuge tube.

  • Internal Standard Spiking: Add the this compound internal standard.

  • Dissolution: Dissolve the honey in an appropriate volume of acidified water or a buffer solution.

  • Extraction:

    • Add acetonitrile and QuEChERS salts.

    • Vortex and centrifuge.

  • Cleanup: A dSPE cleanup step may be necessary to remove sugars and other interferences.

  • Analysis: The final extract is ready for LC-MS/MS.

Quantitative Data for Honey Preparation

ParameterQuEChERSReference
Recovery 74.29 - 113.09%
LOQ 0.08 - 0.72 µg/kg
Plasma/Serum

For pharmacokinetic studies, plasma or serum is the matrix of choice. The primary challenge is the high protein content.

a) Protein Precipitation (PPT)

This is a simple and rapid method for removing the bulk of proteins.

Experimental Protocol: Protein Precipitation for Plasma

  • Sample Preparation: Take a small volume of plasma (e.g., 100 µL).

  • Internal Standard Spiking: Add 20 µL of the this compound working solution.

  • Precipitation: Add 300 µL of cold acetonitrile to precipitate the proteins.

  • Vortexing: Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge at high speed (e.g., 13,000 x g) for 10 minutes at 4°C.

  • Collection: Transfer the supernatant for direct injection or further cleanup if necessary.

b) Liquid-Liquid Extraction (LLE)

LLE provides a cleaner extract compared to PPT.

Experimental Protocol: LLE for Plasma

  • Sample Preparation: To a volume of plasma, add the this compound internal standard.

  • pH Adjustment: Adjust the pH of the sample to optimize the extraction of sulfonamides.

  • Extraction:

    • Add an immiscible organic solvent (e.g., ethyl acetate, diethyl ether).

    • Vortex for 2-5 minutes.

    • Centrifuge to separate the layers.

  • Collection: Collect the organic layer.

  • Evaporation and Reconstitution: Evaporate the solvent and reconstitute the residue in the mobile phase.

Quantitative Data for Plasma/Serum Preparation

ParameterProtein PrecipitationLiquid-Liquid ExtractionReference
Recovery >90% (for fexofenadine)97.89 - 102.93% (for fexofenadine)
Precision (Intra-assay) Not specified< 10%
Precision (Inter-assay) Not specified10 - 14%

Workflow for Plasma Sample Preparation

Caption: Workflows for plasma preparation via PPT and LLE.

Conclusion

The selection of an appropriate sample preparation method is critical for the accurate and reliable quantification of Sulfamonomethoxine in various biological matrices. The use of this compound as an internal standard is highly recommended to correct for matrix effects and ensure data quality. The protocols outlined in these application notes provide robust starting points for method development and validation. Researchers should optimize the chosen method for their specific matrix and analytical instrumentation to achieve the desired performance characteristics.

References

Application Notes and Protocols for the Determination of Sulfamonomethoxine Residues in Food using a ¹³C₆-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfamonomethoxine (B1681783) is a sulfonamide antibiotic used in veterinary medicine to treat bacterial infections in food-producing animals. The presence of its residues in food products such as milk, meat, fish, and eggs is a potential concern for human health due to the risks of allergic reactions and the development of antibiotic resistance. To ensure food safety, regulatory bodies have established Maximum Residue Limits (MRLs) for sulfamonomethoxine in various food matrices.

This application note provides a detailed protocol for the quantitative determination of sulfamonomethoxine residues in different food matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with a ¹³C₆-labeled sulfamonomethoxine internal standard. The use of a stable isotope-labeled internal standard is the gold standard for accurate and precise quantification, as it effectively compensates for matrix effects and variations during sample preparation and analysis.

Target Audience

These protocols and notes are intended for researchers, scientists, and professionals in the fields of food safety, analytical chemistry, and drug development who are involved in the monitoring of veterinary drug residues in food.

Experimental Protocols

A generalized experimental workflow for the analysis of sulfamonomethoxine in food samples is presented below. Specific details for different matrices are provided in the subsequent sections.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Food Sample (Milk, Meat, Fish, Egg) Homogenization Homogenization/Weighing Sample->Homogenization Spiking Spike with ¹³C₆-Sulfamonomethoxine (Internal Standard) Homogenization->Spiking Extraction Extraction with Acetonitrile Spiking->Extraction Centrifugation1 Centrifugation Extraction->Centrifugation1 Supernatant_Collection Supernatant Collection Centrifugation1->Supernatant_Collection Evaporation Evaporation to Dryness Supernatant_Collection->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Filtration Filtration (0.22 µm) Reconstitution->Filtration LC_Separation LC Separation (C18 Column) Filtration->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Quantification Quantification using Calibration Curve MS_Detection->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: General experimental workflow for sulfamonomethoxine residue analysis.

Sample Preparation

a) Milk Samples

  • Pipette 5.0 mL of a well-mixed milk sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add a known concentration of ¹³C₆-sulfamonomethoxine internal standard solution.

  • Add 10 mL of acetonitrile.

  • Vortex for 2 minutes to precipitate proteins.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1.0 mL of the initial mobile phase.

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

b) Meat, Fish, and Poultry Tissue Samples

  • Homogenize the tissue sample to ensure uniformity.

  • Weigh 2.0 g of the homogenized tissue into a 50 mL polypropylene centrifuge tube.

  • Add a known amount of ¹³C₆-sulfamonomethoxine internal standard solution.

  • Add 10 mL of acetonitrile.

  • Vortex for 2 minutes and then shake vigorously for 10 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1.0 mL of the initial mobile phase.

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

c) Egg Samples

  • Homogenize the whole egg sample.

  • Weigh 5.0 g of the homogenized egg into a 50 mL centrifuge tube.

  • Add 10 µL of the ¹³C₆-sulfamonomethoxine internal standard solution.

  • Add 10 mL of 20 mM phosphate (B84403) buffer saline (PBS) solution (pH 3.0) and vortex for 30 seconds.[1]

  • Oscillate the mixture for 10 minutes and then filter through a quantitative filter paper.[1]

  • Take 5 mL of the supernatant for further clean-up if necessary (e.g., solid-phase extraction), or proceed to the evaporation step.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1.0 mL of the initial mobile phase.

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

The following are typical LC-MS/MS parameters. These should be optimized for the specific instrument being used.

a) Liquid Chromatography (LC) Conditions

ParameterSetting
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient Start with 10% B, linear gradient to 90% B in 5 min, hold for 1 min, then return to 10% B and equilibrate for 2 min.
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

b) Mass Spectrometry (MS) Conditions

ParameterSetting
Ionization Mode Electrospray Ionization (ESI), Positive
Acquisition Mode Multiple Reaction Monitoring (MRM)
Source Temperature 550°C
Spray Voltage 5500 V

c) MRM Transitions

The following MRM transitions can be used for the quantification and confirmation of sulfamonomethoxine and its ¹³C₆-labeled internal standard.

CompoundPrecursor Ion (m/z)Product Ion (m/z) - QuantifierProduct Ion (m/z) - Qualifier
Sulfamonomethoxine281.392.1108.1
¹³C₆-Sulfamonomethoxine287.398.1114.1

Note: The MRM transitions for ¹³C₆-Sulfamonomethoxine are predicted based on the fragmentation of the unlabeled compound and the known mass shift from the ¹³C₆ labeling.

Quantitative Data

The following tables summarize the performance characteristics of the method for different food matrices.

Table 1: Linearity
MatrixLinearity Range (ng/mL or ng/g)Correlation Coefficient (r²)
Poultry Muscle1.0 - 50.0>0.999
Poultry Liver1.0 - 50.0>0.999
Poultry Kidney1.0 - 50.0>0.999
Poultry Skin/Fat1.0 - 50.0>0.999
Table 2: Limits of Detection (LOD) and Quantification (LOQ)
MatrixLOD (µg/kg)LOQ (µg/kg)Reference
Poultry Tissues210[2]
Milk-1-3 (ng/g)[3]
Eggs-2-6 (ng/g)[3]
Table 3: Recovery
MatrixSpiking LevelRecovery (%)
MilkNot Specified91-114
Eggs0.1 - 1.0 ppm>91
Fish5.0 µg/kg75-94
ShrimpNot Specified-

Signaling Pathways and Logical Relationships

The logical workflow for the validation of the analytical method is depicted below.

G cluster_validation Method Validation cluster_criteria Acceptance Criteria Specificity Specificity Specificity_Crit No interference at the retention time of the analyte Specificity->Specificity_Crit Linearity Linearity & Range Linearity_Crit r² > 0.99 Linearity->Linearity_Crit Accuracy Accuracy Accuracy_Crit Recovery within 80-120% Accuracy->Accuracy_Crit Precision Precision (Repeatability & Reproducibility) Precision_Crit RSD < 20% Precision->Precision_Crit LOD Limit of Detection (LOD) LOD_Crit S/N ≥ 3 LOD->LOD_Crit LOQ Limit of Quantification (LOQ) LOQ_Crit S/N ≥ 10 LOQ->LOQ_Crit Robustness Robustness Robustness_Crit Insensitive to small variations in method parameters Robustness->Robustness_Crit

Caption: Logical workflow for analytical method validation.

Conclusion

The described LC-MS/MS method using a ¹³C₆-labeled internal standard provides a robust and reliable approach for the quantification of sulfamonomethoxine residues in various food matrices. The detailed protocols for sample preparation and instrumental analysis, along with the presented quantitative data, demonstrate that the method is suitable for routine monitoring to ensure compliance with regulatory limits and safeguard consumer health. The use of an isotope-labeled internal standard is crucial for achieving high accuracy and precision by mitigating matrix-related interferences.

References

Application Note: High-Throughput Analysis of Sulfamonomethoxine-13C6 in Biological Matrices using Liquid Chromatography-Tandem Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfamonomethoxine (B1681783) is a sulfonamide antibiotic widely used in veterinary medicine for the treatment and prevention of bacterial infections. Monitoring its levels in biological matrices is crucial for pharmacokinetic studies and to ensure food safety. Sulfamonomethoxine-13C6, a stable isotope-labeled internal standard, is essential for achieving accurate and precise quantification of sulfamonomethoxine by correcting for matrix effects and variations during sample processing and analysis. This application note details a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the separation and quantification of this compound, which is applicable to the analysis of its unlabeled counterpart in various biological samples.

Experimental

A detailed experimental protocol is provided below. The method utilizes a reversed-phase C18 column with a gradient elution of acetonitrile (B52724) and formic acid in water, coupled with tandem mass spectrometry for detection.

Experimental Protocol

1. Materials and Reagents

  • This compound standard

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Biological matrix (e.g., plasma, tissue homogenate)

2. Sample Preparation: Protein Precipitation

  • Thaw frozen biological samples (e.g., plasma) on ice.

  • Vortex the samples to ensure homogeneity.

  • Pipette 100 µL of the sample into a microcentrifuge tube.

  • Add 300 µL of ice-cold acetonitrile containing the internal standard (this compound at a suitable concentration).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

3. Liquid Chromatography Conditions

ParameterValue
Column Reversed-phase C18, 2.1 x 100 mm, 3.5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL

4. Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Type Multiple Reaction Monitoring (MRM)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
MRM Transition To be determined empirically
*(Precursor > Product)(e.g., m/z 317.1 > 156.1, 108.1)
Collision Energy To be optimized for specific instrument

Note: The exact MRM transitions and collision energies for this compound should be optimized by infusing a standard solution into the mass spectrometer. The precursor ion will be [M+H]+, which is approximately m/z 317.1 for the 13C6 labeled compound.

Data Presentation

The following table summarizes the expected performance characteristics of the method for the analysis of this compound.

ParameterExpected Value
Retention Time (RT) ~ 4.5 min
Linearity (r²) > 0.99
Limit of Detection (LOD) < 1 ng/mL
Limit of Quantitation (LOQ) < 5 ng/mL
Recovery 85 - 115%
Precision (%RSD) < 15%

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (100 µL) add_is Add Acetonitrile with This compound (300 µL) sample->add_is vortex1 Vortex (1 min) add_is->vortex1 centrifuge Centrifuge (14,000 rpm, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry reconstitute Reconstitute in Mobile Phase (100 µL) dry->reconstitute injection Inject into LC-MS/MS reconstitute->injection separation Chromatographic Separation (C18 Column) injection->separation detection MS/MS Detection (MRM) separation->detection integration Peak Integration detection->integration quantification Quantification using Calibration Curve integration->quantification reporting Report Results quantification->reporting

Application of Sulfamonomethoxine-13C6 in Environmental Sample Analysis: A Detailed Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Sulfamonomethoxine (B1681783), a sulfonamide antibiotic, is widely used in veterinary medicine to treat bacterial infections. Its presence in the environment, primarily through agricultural runoff and wastewater discharge, is a growing concern due to the potential for antibiotic resistance and ecotoxicity. Accurate and sensitive quantification of sulfamonomethoxine in complex environmental matrices such as water and soil is crucial for monitoring its fate and impact. Isotope dilution mass spectrometry (IDMS), utilizing a stable isotope-labeled internal standard like Sulfamonomethoxine-13C6, is the gold standard for this purpose. This application note provides detailed protocols for the analysis of sulfamonomethoxine in environmental samples using this compound as an internal standard, coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Core Principle: Isotope Dilution Mass Spectrometry

The fundamental principle of isotope dilution mass spectrometry lies in the addition of a known amount of an isotopically labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. This labeled standard is chemically identical to the native analyte and thus behaves similarly during extraction, cleanup, and ionization. By measuring the ratio of the native analyte to the labeled internal standard in the mass spectrometer, any analyte loss during sample preparation can be accurately compensated for, leading to highly precise and accurate quantification.

Experimental Protocols

This section details the methodologies for the extraction and analysis of sulfamonomethoxine in water and soil samples.

Protocol 1: Analysis of Sulfamonomethoxine in Water Samples

This protocol is designed for the analysis of various water matrices, including surface water, groundwater, and wastewater effluent.

1. Sample Preparation and Extraction

  • Sample Collection and Preservation: Collect water samples in clean amber glass bottles to prevent photodegradation. Store samples at 4°C and analyze within 48 hours. If longer storage is needed, freeze at -20°C.

  • Fortification: To a 100-500 mL water sample, add a known concentration of this compound working solution. The final concentration of the internal standard should be in the mid-range of the calibration curve.

  • pH Adjustment and Chelation: Add EDTA to the sample to a final concentration of 0.5 g/L to chelate metal ions that can interfere with the extraction. Adjust the sample pH to a range of 4-7 using formic acid or ammonium (B1175870) hydroxide.

  • Solid-Phase Extraction (SPE):

    • Cartridge Conditioning: Use a hydrophilic-lipophilic balanced (HLB) SPE cartridge (e.g., 200 mg, 6 mL). Condition the cartridge by passing 5 mL of methanol (B129727) followed by 5 mL of ultrapure water.

    • Sample Loading: Load the pre-treated water sample onto the SPE cartridge at a flow rate of approximately 5 mL/min.

    • Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar interferences. Dry the cartridge under vacuum for 5-10 minutes.

    • Elution: Elute the analytes from the cartridge with 2 x 4 mL of methanol.

  • Reconstitution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase (e.g., 10% methanol in water with 0.1% formic acid).

    • Vortex the sample and filter through a 0.22 µm syringe filter into an autosampler vial.

Protocol 2: Analysis of Sulfamonomethoxine in Soil and Sediment Samples

This protocol outlines the extraction and cleanup of sulfamonomethoxine from solid matrices.

1. Sample Preparation and Extraction

  • Sample Preparation: Air-dry the soil or sediment samples at room temperature, remove any large debris, and sieve through a 2 mm mesh. Homogenize the sieved sample.

  • Fortification: Weigh 2-5 g of the homogenized soil sample into a 50 mL polypropylene (B1209903) centrifuge tube. Add a known concentration of this compound working solution.

  • Extraction (QuEChERS-based method):

    • Add 10 mL of extraction solvent (e.g., methanol or acetonitrile) to the soil sample.

    • Vortex for 1 minute to ensure thorough mixing.

    • Sonicate the sample in an ultrasonic bath for 15 minutes.

    • Add QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g Na₃Citrate, 0.5 g Na₂HCitrate).

    • Immediately vortex for 1 minute to prevent the agglomeration of salts.

    • Centrifuge at 4000 rpm for 10 minutes at 4°C.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

    • Transfer an aliquot (e.g., 6 mL) of the supernatant to a 15 mL centrifuge tube containing d-SPE sorbents (e.g., 900 mg MgSO₄, 150 mg PSA, 150 mg C18).

    • Vortex for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Reconstitution:

    • Take an aliquot (e.g., 1 mL) of the cleaned extract and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 1 mL of the initial mobile phase.

    • Vortex and filter through a 0.22 µm syringe filter into an autosampler vial.

LC-MS/MS Analysis

1. Liquid Chromatography (LC) Conditions

  • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol or acetonitrile.

  • Gradient Elution: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 20 µL.

  • Column Temperature: 40°C.

2. Tandem Mass Spectrometry (MS/MS) Conditions

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: The precursor and product ions for sulfamonomethoxine and its 13C6-labeled internal standard need to be optimized. Representative transitions are provided in the table below.

Data Presentation

The following tables summarize typical quantitative data for the analysis of sulfamonomethoxine in environmental samples.

Table 1: LC-MS/MS Parameters for Sulfamonomethoxine and this compound

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Collision Energy (eV)
Sulfamonomethoxine281.1156.1108.120
This compound287.1162.1114.120

Note: Collision energies should be optimized for the specific instrument used.

Table 2: Method Validation Data for Sulfamonomethoxine in Water Samples

ParameterResult
Linearity (r²)> 0.995
Limit of Detection (LOD)0.1 - 1.0 ng/L
Limit of Quantification (LOQ)0.5 - 5.0 ng/L
Recovery (%)85 - 110%
Precision (RSD %)< 15%

Table 3: Method Validation Data for Sulfamonomethoxine in Soil Samples

ParameterResult
Linearity (r²)> 0.99
Limit of Detection (LOD)0.1 - 0.5 µg/kg
Limit of Quantification (LOQ)0.5 - 2.0 µg/kg
Recovery (%)75 - 115%
Precision (RSD %)< 20%

Mandatory Visualizations

Workflow_Water_Analysis cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_reconstitution Reconstitution cluster_analysis Analysis Sample Water Sample (100-500 mL) Spike Spike with This compound Sample->Spike Adjust_pH Adjust pH (4-7) Add EDTA Spike->Adjust_pH Load Load Sample Adjust_pH->Load Condition Condition HLB Cartridge (Methanol, Water) Condition->Load Wash Wash Cartridge (Water) Load->Wash Elute Elute Analytes (Methanol) Wash->Elute Evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter LC_MSMS LC-MS/MS Analysis Filter->LC_MSMS

Caption: Workflow for the analysis of sulfamonomethoxine in water samples.

Workflow_Soil_Analysis cluster_sample_prep Sample Preparation cluster_quechers QuEChERS Extraction cluster_dspe Dispersive SPE (d-SPE) Cleanup cluster_reconstitution Reconstitution cluster_analysis Analysis Sample Soil/Sediment Sample (2-5 g) Spike Spike with This compound Sample->Spike Add_Solvent Add Extraction Solvent (Methanol/Acetonitrile) Spike->Add_Solvent Sonicate Sonicate (15 min) Add_Solvent->Sonicate Add_Salts Add QuEChERS Salts Sonicate->Add_Salts Centrifuge1 Centrifuge (4000 rpm, 10 min) Add_Salts->Centrifuge1 Transfer_Supernatant Transfer Supernatant Centrifuge1->Transfer_Supernatant Add_dSPE Add d-SPE Sorbents (MgSO4, PSA, C18) Transfer_Supernatant->Add_dSPE Vortex_Centrifuge Vortex & Centrifuge Add_dSPE->Vortex_Centrifuge Evaporate Evaporate to Dryness (Nitrogen Stream, 40°C) Vortex_Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter (0.22 µm) Reconstitute->Filter LC_MSMS LC-MS/MS Analysis Filter->LC_MSMS Logical_Relationship cluster_problem Analytical Challenge cluster_solution Solution cluster_components Key Components cluster_outcome Result Complex_Matrix Complex Environmental Matrices (Water, Soil) Matrix_Effects Signal Suppression/Enhancement Complex_Matrix->Matrix_Effects Low_Concentration Trace Level Contamination Analyte_Loss Loss during Sample Prep Low_Concentration->Analyte_Loss IDMS Isotope Dilution Mass Spectrometry Matrix_Effects->IDMS Analyte_Loss->IDMS IS This compound IDMS->IS LC_MSMS LC-MS/MS IDMS->LC_MSMS Analyte Sulfamonomethoxine Accurate_Quant Accurate & Precise Quantification Analyte->Accurate_Quant IS->Accurate_Quant LC_MSMS->Accurate_Quant

Troubleshooting & Optimization

Technical Support Center: 13C Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the effective use of 13C labeled internal standards in mass spectrometry-based analyses. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges and ensure data accuracy and reliability.

Frequently Asked Questions (FAQs)

Q1: Why are 13C labeled internal standards considered a "gold standard" for quantitative mass spectrometry?

A1: Stable isotope-labeled internal standards, particularly those labeled with 13C, are considered the gold standard because they have nearly identical chemical and physical properties to the analyte of interest.[1] This similarity ensures they behave almost identically during sample extraction, chromatography, and ionization, effectively compensating for variations in the analytical process.[1] Unlike deuterium-labeled standards, 13C labeled standards are less likely to exhibit chromatographic shifts, ensuring better co-elution with the analyte.[2][3][4] This co-elution is critical for correcting matrix effects, where co-eluting compounds can suppress or enhance the analyte signal.

Q2: What is the primary advantage of 13C over deuterium (B1214612) (2H) labeled internal standards?

A2: The primary advantage of 13C labeled internal standards over deuterated standards is their superior co-elution with the unlabeled analyte. Deuterated compounds can have slightly different physicochemical properties, leading to different retention times in liquid chromatography (LC). This separation can lead to differential matrix effects, where the analyte and the internal standard experience different levels of ion suppression or enhancement, compromising analytical accuracy. 13C labeled standards, having a more similar mass and structure, are less prone to these chromatographic shifts.

Q3: Can a 13C labeled internal standard still be affected by matrix effects?

A3: Yes, while 13C labeled internal standards are excellent at compensating for matrix effects, they can still be affected. The underlying assumption is that both the analyte and the internal standard experience the same degree of signal suppression or enhancement from the matrix. However, in cases of severe matrix effects, even with perfect co-elution, the analyte and the internal standard might experience different degrees of ion suppression or enhancement. It is crucial to evaluate matrix effects during method development.

Q4: What is isotopic interference (or crosstalk) and how does it affect my results?

A4: Isotopic interference occurs when the mass spectrometer detects the naturally occurring heavy isotopes (e.g., 13C) of the unlabeled analyte at the same mass-to-charge ratio (m/z) as the 13C labeled internal standard. This leads to an artificially high signal for the internal standard, which in turn can cause an underestimation of the analyte's concentration. This effect is more pronounced at high concentrations of the analyte relative to a fixed concentration of the internal standard.

Q5: What level of isotopic purity is recommended for a 13C labeled internal standard?

A5: High isotopic enrichment is crucial for reliable results. It is recommended that the isotopic purity of the standard be ≥98%. The presence of the unlabeled analyte as an impurity in the internal standard will lead to an overestimation of the analyte's concentration.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

Question: My quantitative results are inconsistent and inaccurate despite using a 13C labeled internal standard. What could be the problem?

Answer: Inaccurate or inconsistent results can arise from several factors. The most common issues are isotopic interference, the presence of impurities in the standard, or unexpected co-elution with other sample components.

Troubleshooting Workflow: Inaccurate Quantification

start Inaccurate Quantitative Results check_interference Assess Isotopic Interference start->check_interference check_purity Verify Isotopic and Chemical Purity start->check_purity check_coelution Investigate Co-elution Issues start->check_coelution interference_confirmed Interference Confirmed? check_interference->interference_confirmed purity_issue Purity Issue Confirmed? check_purity->purity_issue coelution_issue Co-elution with Interferent? check_coelution->coelution_issue interference_confirmed->check_purity No implement_correction Implement Mathematical Correction interference_confirmed->implement_correction Yes purity_issue->check_coelution No source_new_standard Source Higher Purity Standard purity_issue->source_new_standard Yes optimize_chromatography Optimize Chromatographic Separation coelution_issue->optimize_chromatography Yes end_bad Re-evaluate Method coelution_issue->end_bad No end_good Accurate Results implement_correction->end_good source_new_standard->end_good optimize_chromatography->end_good

Caption: A logical workflow for troubleshooting inaccurate quantitative results.

Experimental Protocols:

Protocol 1: Assessment of Isotopic Interference

  • Prepare Solutions:

    • Prepare a stock solution of the unlabeled analyte in a suitable solvent (e.g., methanol) at a high concentration (e.g., 1 mg/mL).

    • Prepare a working solution of the 13C labeled internal standard at the concentration typically used in your assay (e.g., 100 ng/mL).

  • LC-MS/MS Analysis:

    • Analyze a high-concentration solution of the unlabeled analyte without any internal standard.

    • Monitor the mass transition for the 13C labeled internal standard.

  • Data Analysis:

    • If there is significant interference, you will observe a peak at the retention time of the analyte in the internal standard's mass channel.

    • Calculate the percentage of interference: (Peak Area of Interference / Peak Area of Zero-Analyte IS) * 100.

Table 1: Example of Isotopic Interference Assessment

Analyte Concentration (ng/mL)Peak Area in Analyte ChannelPeak Area in IS Channel (Interference)
0 (Blank + IS)01,000,000
1000500,00010,000
50002,500,00050,000
100005,000,000100,000

In this example, at a concentration of 10,000 ng/mL, the unlabeled analyte contributes a signal that is 10% of the expected internal standard signal, indicating significant interference.

Issue 2: Variable Internal Standard Signal Intensity

Question: The signal intensity of my 13C labeled internal standard is highly variable across my sample set. What could be the cause?

Answer: Variability in the internal standard's signal intensity often points to differential matrix effects or issues with sample preparation consistency.

Troubleshooting Workflow: Variable IS Signal

start Variable IS Signal eval_matrix Evaluate Matrix Effects start->eval_matrix review_prep Review Sample Preparation Protocol start->review_prep matrix_effect Differential Matrix Effects? eval_matrix->matrix_effect prep_issue Inconsistent Preparation? review_prep->prep_issue matrix_effect->review_prep No improve_cleanup Improve Sample Cleanup matrix_effect->improve_cleanup Yes standardize_prep Standardize Preparation Steps prep_issue->standardize_prep Yes end_bad Further Investigation Needed prep_issue->end_bad No reinject Re-inject Samples improve_cleanup->reinject standardize_prep->reinject end_good Consistent IS Signal reinject->end_good

Caption: A workflow for diagnosing and resolving variable internal standard signals.

Experimental Protocols:

Protocol 2: Evaluation of Matrix Effects

  • Prepare Sample Sets:

    • Set 1 (Neat Solution): Prepare calibration standards in a clean solvent.

    • Set 2 (Matrix-Matched): Prepare calibration standards by spiking the analyte and internal standard into an extract of a blank matrix (a sample that does not contain the analyte).

  • LC-MS/MS Analysis:

    • Analyze both sets of calibration standards.

  • Data Analysis:

    • Calculate the slope of the calibration curve for each set.

    • The matrix effect can be quantified as: Matrix Effect (%) = (Slope_Matrix / Slope_Neat) * 100.

    • A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.

Table 2: Example of Matrix Effect Evaluation

Sample SetCalibration Curve SlopeMatrix Effect (%)
Neat Solution1.5-
Matrix A1.280% (Suppression)
Matrix B1.65110% (Enhancement)
Issue 3: Co-elution with an Interfering Compound

Question: I'm observing a peak that co-elutes with my 13C labeled internal standard, but it's not from isotopic interference. What should I do?

Answer: Co-elution with an isobaric (same mass) or near-isobaric interference from the sample matrix can lead to inaccurate quantification. The advantage of mass spectrometry is that you can often distinguish between your internal standard and the interference if they have different fragmentation patterns.

Troubleshooting Steps:
  • Confirm Different Fragmentation:

    • Analyze a sample containing the suspected interference without the internal standard.

    • Acquire a full scan mass spectrum and a product ion scan of the interfering peak.

    • Compare the fragmentation pattern of the interference with that of your 13C labeled internal standard.

  • Optimize Mass Spectrometry Method:

    • If the fragmentation patterns are different, you can select unique precursor-product ion transitions (SRM/MRM) for your internal standard that are not present for the interfering compound.

  • Optimize Chromatography:

    • If unique transitions cannot be found, modify your chromatographic method (e.g., change the gradient, mobile phase, or column) to separate the internal standard from the interfering peak.

Note on Globally 13C-Labeled Metabolite Extracts (GLMe-IS):

For untargeted metabolomics, using globally 13C-labeled biological samples as internal standards is a powerful approach to compensate for matrix effects across a wide range of metabolites. This method improves the detection of treatment-relevant metabolites and aids in assessing putative matrix effects. Studies have shown that this approach can significantly reduce the coefficient of variation (CV%) in lipidomics analyses compared to other normalization methods.

References

Technical Support Center: Optimizing LC-MS/MS Parameters for Sulfamonomethoxine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Sulfamonomethoxine and its stable isotope-labeled internal standard, Sulfamonomethoxine-13C6, by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting advice and detailed methodologies for quantitative analysis.

Frequently Asked Questions (FAQs)

Q1: What are the recommended MRM transitions for Sulfamonomethoxine and this compound?

A1: The selection of appropriate Multiple Reaction Monitoring (MRM) transitions is critical for the selectivity and sensitivity of your assay. For Sulfamonomethoxine, common transitions are well-documented. For this compound, the precursor ion will be shifted by +6 Da due to the six 13C atoms. The product ions may or may not be shifted, depending on the fragmentation pathway. It is highly recommended to experimentally confirm these transitions on your specific instrument.

Q2: I am observing high background noise or unexpected peaks in my chromatogram. What are the likely causes and solutions?

A2: High background noise or extraneous peaks can originate from several sources, including contaminated solvents, reagents, sample collection materials, or carryover from previous injections. To address this, ensure the use of high-purity, LC-MS grade solvents and reagents. A thorough cleaning of the injection port and sample loop can mitigate carryover. Injecting a blank solvent after a high-concentration sample is a good practice to check for residual analyte.

Q3: My signal intensity for Sulfamonomethoxine is low. How can I improve it?

A3: Low signal intensity can be due to several factors. First, ensure that the mass spectrometer is properly tuned and calibrated. Optimization of the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow, and temperature, is crucial. Additionally, review your mobile phase composition; the use of a small percentage of formic acid can improve the protonation of sulfonamides in positive ion mode, thus enhancing the signal. Sample preparation should also be evaluated to ensure efficient extraction and minimal loss of the analyte.

Q4: I am experiencing significant matrix effects in my analysis. What strategies can I employ to minimize them?

A4: Matrix effects, which can cause ion suppression or enhancement, are a common challenge in LC-MS/MS analysis, particularly with complex sample matrices.[1] The most effective way to compensate for matrix effects is the use of a stable isotope-labeled internal standard like this compound, which co-elutes with the analyte and experiences similar matrix effects.[1] Additionally, optimizing sample preparation to remove interfering components through techniques like Solid-Phase Extraction (SPE) or QuEChERS is highly recommended. Diluting the sample can also reduce the concentration of matrix components.

Q5: My chromatographic peak shape is poor (e.g., tailing or fronting). What should I check?

A5: Poor peak shape can be attributed to several factors. Check the condition of your analytical column, as degradation of the stationary phase can lead to peak tailing. Ensure that the mobile phase pH is appropriate for the analyte; for sulfonamides, an acidic mobile phase is generally preferred. Also, verify that the sample solvent is compatible with the initial mobile phase conditions to prevent peak distortion.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No or Low Signal Instrument not properly tuned or calibrated.Perform a system suitability test and recalibrate the mass spectrometer.
Incorrect MRM transitions.Verify the precursor and product ions for both the analyte and internal standard.
Ion source parameters are not optimal.Optimize capillary voltage, nebulizer gas flow, and drying gas temperature.
Sample degradation.Prepare fresh samples and standards. Ensure proper storage conditions.
Poor Peak Shape Column degradation.Replace the analytical column.
Incompatible sample solvent.Ensure the sample is dissolved in a solvent similar in strength to the initial mobile phase.
pH of the mobile phase is not optimal.Adjust the mobile phase pH to ensure the analyte is in a single ionic form.
High Background Noise Contaminated solvents or reagents.Use LC-MS grade solvents and freshly prepared mobile phases.
Leak in the LC system.Check all fittings and connections for leaks.
Dirty ion source.Clean the ion source components according to the manufacturer's recommendations.
Retention Time Shifts Inconsistent mobile phase composition.Ensure accurate and consistent preparation of the mobile phase.
Fluctuations in column temperature.Use a column oven to maintain a stable temperature.
Column aging.Equilibrate the new column properly and monitor its performance over time.
Carryover Inadequate washing of the autosampler.Optimize the needle wash procedure with a strong solvent.
Adsorption of analyte to surfaces.Use deactivated vials and tubing where possible.

Quantitative Data

The following tables summarize the key quantitative parameters for the LC-MS/MS analysis of Sulfamonomethoxine and its 13C6-labeled internal standard.

Table 1: Mass Spectrometric Parameters

Compound Precursor Ion (m/z) Product Ion (m/z) - Quantifier Product Ion (m/z) - Qualifier Collision Energy (eV)
Sulfamonomethoxine281.1156.0108.020-30
This compound287.1 (Predicted)156.0 or 162.0 (To be confirmed experimentally)108.0 (To be confirmed experimentally)20-30

Note: Collision energies should be optimized for your specific instrument to achieve the best signal intensity.

Table 2: Chromatographic Conditions

Parameter Condition
Column C18 reverse-phase (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile (B52724) or Methanol (B129727)
Flow Rate 0.2 - 0.4 mL/min
Gradient Start with a low percentage of B, ramp up to a high percentage of B to elute the analyte, then return to initial conditions for re-equilibration. A typical gradient might be 10-90% B over 5-10 minutes.
Column Temperature 30 - 40 °C
Injection Volume 5 - 20 µL

Experimental Protocols

Protocol 1: Sample Preparation from Biological Matrices (e.g., Plasma, Tissue Homogenate)

This protocol utilizes protein precipitation, a common method for sample cleanup in biological matrices.

  • Sample Aliquoting: Take a known volume or weight of your sample (e.g., 100 µL of plasma or 100 mg of tissue homogenate).

  • Internal Standard Spiking: Add a known amount of this compound working solution to each sample, vortex briefly.

  • Protein Precipitation: Add three volumes of cold acetonitrile (e.g., 300 µL for a 100 µL sample).

  • Vortexing: Vortex the samples vigorously for 1-2 minutes to ensure thorough mixing and protein precipitation.[1]

  • Centrifugation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried residue in a known volume of the initial mobile phase (e.g., 100 µL).

  • Filtration/Centrifugation: Centrifuge the reconstituted sample to pellet any remaining particulates or filter through a 0.22 µm syringe filter.

  • Analysis: Transfer the final sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) for Aqueous Samples (e.g., Water)

SPE is a robust method for extracting and concentrating analytes from cleaner matrices.[1]

  • Sample pH Adjustment: Adjust the pH of the water sample to a range of 4 to 7.[1]

  • Internal Standard Spiking: Add a known amount of this compound working solution.

  • Cartridge Conditioning: Condition a suitable SPE cartridge (e.g., Oasis HLB) by passing methanol followed by purified water.

  • Sample Loading: Load the sample onto the SPE cartridge.

  • Washing: Wash the cartridge with purified water to remove any unretained impurities.

  • Elution: Elute the analyte and internal standard from the cartridge using an appropriate organic solvent (e.g., methanol or acetonitrile).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute in the initial mobile phase as described in Protocol 1.

  • Analysis: The sample is now ready for LC-MS/MS analysis.

Visualizations

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample (e.g., Plasma, Water) Spike Spike with this compound Sample->Spike 1. Extraction Extraction (Protein Precipitation or SPE) Spike->Extraction 2. Evaporation Evaporation Extraction->Evaporation 3. Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution 4. Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI+) Separation->Ionization Detection Tandem Mass Spectrometry (MRM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Internal Standard Integration->Quantification Report Report Generation Quantification->Report

Caption: Experimental workflow for the quantitative analysis of Sulfamonomethoxine.

Troubleshooting_Flow Start Issue Detected Signal_Issue No or Low Signal? Start->Signal_Issue Peak_Shape_Issue Poor Peak Shape? Signal_Issue->Peak_Shape_Issue No Check_MS Check MS Tune & Calibration Signal_Issue->Check_MS Yes RT_Shift_Issue Retention Time Shift? Peak_Shape_Issue->RT_Shift_Issue No Check_Column Check Column Condition Peak_Shape_Issue->Check_Column Yes Check_Mobile_Phase Check Mobile Phase Composition & pH RT_Shift_Issue->Check_Mobile_Phase Yes End Issue Resolved RT_Shift_Issue->End No Check_Source Optimize Ion Source Parameters Check_MS->Check_Source Check_MRM Verify MRM Transitions Check_Source->Check_MRM Check_MRM->End Check_Solvent Verify Sample Solvent Compatibility Check_Column->Check_Solvent Check_Solvent->Check_Mobile_Phase Check_Temp Verify Column Temperature Stability Check_Mobile_Phase->Check_Temp Check_Mobile_Phase->End Check_Temp->End

Caption: Logical troubleshooting flow for common LC-MS/MS issues.

References

Technical Support Center: Sulfamonomethoxine-¹³C₆ Isotopic Interference

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Sulfamonomethoxine-¹³C₆ as a stable isotope-labeled internal standard in mass spectrometry-based bioanalysis.

Troubleshooting Guide

This guide addresses common issues related to isotopic interference and other analytical challenges when using Sulfamonomethoxine-¹³C₆.

Issue 1: Inaccurate Quantification - Suspected Isotopic Interference

Question: My calibration curve is non-linear at higher concentrations, or my quality control samples are showing a positive bias. Could this be due to isotopic interference?

Answer: Yes, this is a classic sign of isotopic interference. At high concentrations of unlabeled Sulfamonomethoxine, the natural abundance of heavy isotopes (primarily ¹³C and ³⁴S) in the analyte can contribute to the signal of the Sulfamonomethoxine-¹³C₆ internal standard. This is because a small fraction of the unlabeled analyte molecules will have a mass that is six atomic mass units (amu) higher than the monoisotopic mass, causing an overlap with the internal standard's signal. This artificially inflates the internal standard's response, leading to an underestimation of the analyte-to-internal standard ratio and consequently, an overestimation of the analyte concentration.[1]

Troubleshooting Steps:

  • Assess the Magnitude of Interference:

    • Prepare a high-concentration solution of unlabeled Sulfamonomethoxine (e.g., at the upper limit of your calibration curve) without any internal standard.

    • Analyze this sample using your LC-MS/MS method, monitoring the mass transition for Sulfamonomethoxine-¹³C₆.

    • If a peak is observed at the retention time of Sulfamonomethoxine, this confirms isotopic interference. The area of this peak relative to the typical area of your internal standard will indicate the severity of the interference.

  • Methodological Solutions:

    • Optimize Analyte and Internal Standard Concentrations: Ensure that the concentration of the internal standard is appropriate and not too low relative to the highest concentration of the analyte.

    • Select Appropriate MRM Transitions: Choose Multiple Reaction Monitoring (MRM) transitions that minimize overlap. If possible, select fragment ions for the internal standard that are less likely to be formed from the unlabeled analyte.

    • Mathematical Correction: A correction factor can be applied to the internal standard response to account for the contribution from the unlabeled analyte.[1] This involves determining the percentage of interference at a known high concentration of the analyte and subtracting this contribution from the measured internal standard signal in all samples.

Issue 2: High Variability in Internal Standard Response

Question: The peak area of my Sulfamonomethoxine-¹³C₆ internal standard is inconsistent across my analytical batch. What could be the cause?

Answer: High variability in the internal standard response can be attributed to several factors, including matrix effects, issues with sample preparation, or instrument instability.

Troubleshooting Steps:

  • Evaluate Matrix Effects:

    • Perform a post-extraction spike experiment. Compare the response of the internal standard in a neat solution to its response when spiked into an extracted blank matrix. A significant difference in response indicates matrix-induced ion suppression or enhancement.

    • If matrix effects are significant, consider improving your sample cleanup procedure (e.g., using a more effective solid-phase extraction protocol) or optimizing your chromatographic separation to better resolve the analyte and internal standard from interfering matrix components.

  • Review Sample Preparation Procedure:

    • Ensure consistent and accurate pipetting of the internal standard solution into all samples.

    • Verify the stability of Sulfamonomethoxine-¹³C₆ in the solvents and matrices used during sample preparation.

    • Check for incomplete extraction or elution if using solid-phase extraction.

  • Assess Instrument Performance:

    • Check for autosampler injection precision by repeatedly injecting the same standard.

    • Investigate potential carryover by injecting a blank after a high-concentration sample.

    • Ensure the mass spectrometer is properly tuned and calibrated.

Issue 3: Poor Peak Shape or Chromatographic Resolution

Question: The chromatographic peaks for Sulfamonomethoxine and/or Sulfamonomethoxine-¹³C₆ are broad, tailing, or not well-resolved. How can I improve this?

Answer: Poor chromatography can negatively impact the accuracy and precision of your assay. Optimization of the liquid chromatography (LC) method is crucial.

Troubleshooting Steps:

  • Mobile Phase Optimization:

    • Adjust the pH of the mobile phase. Sulfonamides are amphoteric, and their retention is sensitive to pH.

    • Experiment with different organic modifiers (e.g., acetonitrile (B52724) vs. methanol) and gradient profiles.

  • Column Selection:

    • Ensure you are using a column with appropriate chemistry for the analysis of sulfonamides (e.g., C18).

    • Consider a column with a smaller particle size (e.g., UPLC) for improved efficiency and resolution.

  • Flow Rate and Temperature:

    • Optimize the flow rate and column temperature to improve peak shape and resolution.

Frequently Asked Questions (FAQs)

Q1: What is isotopic interference in the context of Sulfamonomethoxine-¹³C₆?

A1: Isotopic interference occurs when the signal from the stable isotope-labeled internal standard (Sulfamonomethoxine-¹³C₆) is artificially increased by contributions from the unlabeled analyte (Sulfamonomethoxine). This happens because of the natural abundance of heavy isotopes (like ¹³C, ¹⁵N, ¹⁸O, and ³⁴S) in the unlabeled Sulfamonomethoxine molecule. At high analyte concentrations, a small percentage of these molecules will have a mass that is the same as the internal standard, leading to an overlapping signal in the mass spectrometer.

Q2: Why is a ¹³C-labeled internal standard like Sulfamonomethoxine-¹³C₆ generally preferred over a deuterated (²H) standard?

A2: ¹³C-labeled internal standards are often preferred for several reasons:[2][3][4]

  • Co-elution: They tend to co-elute almost perfectly with the unlabeled analyte under various chromatographic conditions. Deuterated standards can sometimes exhibit a slight retention time shift.[2]

  • Stability: The ¹³C-label is chemically more stable and less prone to back-exchange with protons from the solvent compared to deuterium (B1214612) labels, especially for hydrogens in certain positions on a molecule.

  • Reduced Isotope Effects: The larger mass difference with deuterated standards can sometimes lead to different ionization efficiencies or fragmentation patterns compared to the unlabeled analyte, which is less of a concern with ¹³C labeling.

Q3: How can I theoretically estimate the isotopic contribution of Sulfamonomethoxine to the Sulfamonomethoxine-¹³C₆ signal?

A3: You can estimate the isotopic contribution by calculating the theoretical isotopic distribution of Sulfamonomethoxine based on its elemental formula (C₁₁H₁₂N₄O₃S) and the natural abundance of each isotope. The contribution to the M+6 peak (which would interfere with Sulfamonomethoxine-¹³C₆) can be calculated, although it is generally very low. The more significant interference for a +6 labeled internal standard comes from the cumulative contributions of multiple heavy isotopes in the unlabeled analyte. Online isotope distribution calculators can be used for this purpose.

Q4: What are typical MRM transitions for Sulfamonomethoxine and Sulfamonomethoxine-¹³C₆?

A4: The selection of MRM transitions should be optimized on your specific instrument. However, based on the known fragmentation of sulfonamides, common transitions can be suggested. The fragmentation of sulfonamides often involves the cleavage of the sulfonamide bond.[5]

Quantitative Data

The following table provides a theoretical calculation of the isotopic contribution of unlabeled Sulfamonomethoxine to the mass channels of its ¹³C₆-labeled internal standard. This data is based on the natural isotopic abundances of the elements present in the molecule.

Mass Shift from Monoisotopic Peak (M)Contributing Isotopes (Primary)Theoretical Abundance (%)Potential for Interference with Sulfamonomethoxine-¹³C₆
M+1¹³C, ¹⁵N, ³³S13.07Low
M+2¹³C₂, ¹⁸O, ³⁴S5.25Low
M+3¹³C₃, ¹³C¹⁸O, ¹³C³⁴S1.03Moderate
M+4¹³C₄, ¹³C₂¹⁸O, ¹³C₂³⁴S0.16Moderate to High
M+5¹³C₅, ¹³C₃¹⁸O, ¹³C₃³⁴S0.02High
M+6¹³C₆, ¹³C₄¹⁸O, ¹³C₄³⁴S<0.01Very High (Direct Overlap)

Note: These are theoretical abundances and the actual observed interference will depend on instrument resolution and sensitivity.

Experimental Protocols

Protocol 1: Assessment of Isotopic Interference

Objective: To quantify the percentage of signal contribution from unlabeled Sulfamonomethoxine to the MRM transition of Sulfamonomethoxine-¹³C₆.

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of unlabeled Sulfamonomethoxine at a high concentration (e.g., 10 µg/mL).

    • Prepare a working solution of Sulfamonomethoxine-¹³C₆ at the concentration used in your analytical method (e.g., 100 ng/mL).

    • Prepare a "zero analyte" sample by adding the internal standard to a blank matrix.

    • Prepare a "high analyte" sample by adding the high-concentration unlabeled Sulfamonomethoxine to a blank matrix (without internal standard).

  • LC-MS/MS Analysis:

    • Analyze the "zero analyte" and "high analyte" samples using your validated LC-MS/MS method.

    • Monitor the MRM transitions for both the analyte and the internal standard in both runs.

  • Data Analysis:

    • Measure the peak area of the internal standard in the "zero analyte" sample (Area_IS_zero).

    • Measure the peak area in the internal standard's MRM channel at the retention time of the analyte in the "high analyte" sample (Area_interference).

    • Calculate the percentage of interference: % Interference = (Area_interference / Area_IS_zero) * 100

Protocol 2: General LC-MS/MS Method for Sulfamonomethoxine Quantification

Objective: To provide a starting point for the development of a robust method for quantifying Sulfamonomethoxine in a biological matrix using Sulfamonomethoxine-¹³C₆.

Methodology:

  • Sample Preparation (Protein Precipitation):

    • To 100 µL of plasma/serum sample, add 10 µL of Sulfamonomethoxine-¹³C₆ internal standard working solution.

    • Add 300 µL of acetonitrile to precipitate proteins.

    • Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase.

  • LC Conditions:

    • Column: C18, 2.1 x 100 mm, 1.8 µm

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 1 minute, and return to initial conditions.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • MS/MS Conditions:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • MRM Transitions (example):

      • Sulfamonomethoxine: To be optimized on the specific instrument (e.g., precursor ion m/z 281.1 -> product ions m/z 156.0, 108.0)

      • Sulfamonomethoxine-¹³C₆: To be optimized on the specific instrument (e.g., precursor ion m/z 287.1 -> product ions m/z 162.0, 114.0)

    • Collision Energy and other MS parameters: Optimize for maximum signal intensity.

Visualizations

Isotopic_Interference_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_solution Solutions Problem Inaccurate Quantification or Non-Linear Calibration Curve Assess_Interference Analyze High Concentration Unlabeled Analyte Problem->Assess_Interference Monitor_IS_Channel Monitor Internal Standard MRM Channel Assess_Interference->Monitor_IS_Channel Peak_Observed Peak Observed? Monitor_IS_Channel->Peak_Observed Optimize_Method Optimize Concentrations and MRM Transitions Peak_Observed->Optimize_Method Yes Revalidate Re-validate Method Peak_Observed->Revalidate No, investigate other causes Mathematical_Correction Apply Correction Factor to IS Response Optimize_Method->Mathematical_Correction Mathematical_Correction->Revalidate

Caption: Troubleshooting workflow for isotopic interference.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample Spike_IS Spike with Sulfamonomethoxine-¹³C₆ Sample->Spike_IS Precipitate Protein Precipitation (e.g., Acetonitrile) Spike_IS->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation of Supernatant Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Injection into LC-MS/MS Reconstitute->Inject Chromatography Chromatographic Separation (C18) Inject->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization Detection MRM Detection Ionization->Detection Integrate Peak Integration Detection->Integrate Calculate_Ratio Calculate Analyte/IS Ratio Integrate->Calculate_Ratio Quantify Quantification using Calibration Curve Calculate_Ratio->Quantify

References

How to correct for analyte loss using Sulfamonomethoxine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of Sulfamonomethoxine-13C6. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to ensure accurate and reliable analytical results when correcting for analyte loss.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it used as an internal standard?

A1: this compound is a stable isotope-labeled (SIL) version of the antibiotic Sulfamonomethoxine.[1][2] It contains six Carbon-13 (¹³C) atoms in its phenyl ring structure, which increases its mass by six daltons compared to the unlabeled analyte. It is considered an ideal internal standard (IS) for quantifying Sulfamonomethoxine because it has nearly identical chemical and physical properties to the analyte.[3][4] This ensures it behaves similarly during sample extraction, chromatography, and ionization in a mass spectrometer, effectively compensating for analyte loss or variability at any stage of the analytical process.[5][6][7]

Q2: How does an internal standard correct for analyte loss?

A2: The fundamental principle is that the internal standard is added at a known, constant concentration to all samples, calibrators, and quality controls at the beginning of the sample preparation process.[5][8] Any physical loss of the sample during preparation (e.g., during extraction or solvent evaporation) or variations in instrument injection volume will affect both the analyte and the internal standard proportionally.[9][10] Quantification is based on the ratio of the analyte's signal to the internal standard's signal.[9] Because both are lost at the same rate, this ratio remains constant, allowing for an accurate calculation of the original analyte concentration despite the loss.[9]

Q3: When is the optimal time to add this compound to my samples?

A3: The internal standard should be added at the earliest possible step in the sample preparation workflow.[3] By adding it to the sample matrix before any extraction, cleanup, or concentration steps, it can account for analyte loss and variability throughout the entire process, leading to the most accurate and precise results.[8]

Q4: Can I use a structural analog instead of a stable isotope-labeled internal standard?

A4: While structural analogs can be used, they are not the preferred choice when a SIL internal standard is available.[4] SIL standards like this compound are superior because their physicochemical properties are almost identical to the analyte, ensuring they co-elute and experience the same degree of matrix effects (ion suppression or enhancement).[11][12] Structural analogs may have different extraction efficiencies, chromatographic retention times, or ionization efficiencies, which can lead to biased results.[4]

Q5: What are "matrix effects" and can this compound help correct for them?

A5: Matrix effects are the alteration of ionization efficiency by co-eluting components from the sample matrix (e.g., plasma, urine).[6] These components can either suppress or enhance the analyte's signal, leading to inaccurate quantification.[6] A SIL internal standard is the best tool to correct for matrix effects.[13] Because it co-elutes and is chemically identical to the analyte, it experiences the same suppression or enhancement, keeping the analyte-to-IS ratio constant and ensuring high accuracy.[11][12]

Troubleshooting Guides

Guide 1: Systematic Troubleshooting of Internal Standard Signal Issues

This guide provides a step-by-step workflow for diagnosing issues related to the internal standard signal.

Symptom Possible Cause Recommended Action
Low or Absent IS Signal in a Single Sample Pipetting error during IS addition.Manually review the preparation steps for the affected sample. If possible, re-prepare and re-inject the sample.
Low or Absent IS Signal in All Samples 1. Error in preparing the IS working solution. 2. IS was not added to the samples. 3. IS degradation.1. Prepare a fresh IS working solution from the stock. 2. Review the sample preparation batch record. 3. Check the expiration date and storage conditions of the IS stock solution.[14]
Gradual Decrease in IS Signal Over a Run 1. Instrument contamination (e.g., ion source). 2. Column degradation.1. Clean the mass spectrometer's ion source and transfer optics. 2. Equilibrate or replace the analytical column.
Random and High Variability in IS Signal 1. Autosampler malfunction (inconsistent injection volume). 2. Incomplete sample mixing before injection.1. Perform an injection precision test with a standard solution. 2. Ensure samples are thoroughly vortexed before placing them in the autosampler.
Decreasing IS Signal with Increasing Analyte Concentration Ion suppression caused by the analyte itself at high concentrations.This is a known phenomenon where the analyte and IS compete for ionization.[15] Ensure the IS concentration is appropriate and that the calibration curve remains linear in the expected concentration range. If necessary, dilute samples that have very high analyte concentrations.[16]

Experimental Protocols

Protocol 1: Preparation of Stock and Working Solutions
  • Sulfamonomethoxine (Analyte) Stock Solution (1 mg/mL): Accurately weigh 10 mg of Sulfamonomethoxine standard and dissolve it in 10 mL of methanol.

  • This compound (IS) Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

  • Analyte Working Solutions (for Calibration Curve): Perform serial dilutions of the analyte stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of calibration standards.

  • IS Working Solution (e.g., 100 ng/mL): Dilute the IS stock solution with the same solvent used for the final sample reconstitution. The optimal concentration should be determined during method development to provide a stable and moderate signal.[14]

Protocol 2: Sample Preparation and Analysis
  • Sample Aliquoting: Pipette a fixed volume of each sample (e.g., 100 µL of plasma) into a microcentrifuge tube. Include blank matrix, calibration standards, and quality control (QC) samples.

  • Internal Standard Spiking: Add a small, fixed volume (e.g., 10 µL) of the IS Working Solution to every tube except for the blank matrix samples used to assess interference. This should be the first step.[3][8]

  • Protein Precipitation/Extraction: Add a protein precipitation solvent (e.g., 300 µL of acetonitrile). Vortex vigorously for 1 minute.

  • Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate.

  • Evaporation & Reconstitution: Evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in a fixed volume (e.g., 200 µL) of mobile phase.

  • LC-MS/MS Analysis: Inject the reconstituted samples into the LC-MS/MS system for analysis.

Protocol 3: Data Analysis and Analyte Quantification
  • Peak Integration: Integrate the peak areas for both the analyte (Sulfamonomethoxine) and the internal standard (this compound) in all samples.

  • Calculate Response Ratio: For each calibrator, QC, and unknown sample, calculate the peak area ratio.[8]

    • Peak Area Ratio = (Peak Area of Analyte) / (Peak Area of IS)

  • Construct Calibration Curve: Plot the Peak Area Ratio (y-axis) of the calibration standards against their known concentrations (x-axis).[9][10]

  • Perform Linear Regression: Apply a linear regression (y = mx + b) to the calibration curve data points. The curve should have a correlation coefficient (r²) of >0.99.

  • Quantify Unknown Samples: Use the regression equation to calculate the concentration of the analyte in the unknown samples based on their measured Peak Area Ratios.[9]

Mandatory Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis Sample 1. Collect Sample (e.g., Plasma, Urine) Spike 2. Spike with IS (this compound) Sample->Spike Add known amount of IS Extract 3. Protein Precipitation & Extraction Spike->Extract Evap 4. Evaporation & Reconstitution Extract->Evap LCMS 5. LC-MS/MS Analysis Evap->LCMS Data 6. Data Processing (Calculate Analyte/IS Ratio) LCMS->Data

Caption: Experimental workflow for using a stable isotope-labeled internal standard.

G cluster_1 Scenario A: No Analyte Loss cluster_2 Scenario B: 50% Analyte Loss A1 Initial Sample Analyte = 100 units IS = 100 units B1 After Prep Analyte = 100 units IS = 100 units A1->B1 Perfect Recovery C1 Signal Ratio 100 / 100 = 1.0 B1->C1 Result Conclusion: The calculated concentration is CORRECT in both scenarios because the ratio is unchanged. A2 Initial Sample Analyte = 100 units IS = 100 units B2 After Prep Analyte = 50 units IS = 50 units A2->B2 50% Loss during Prep C2 Signal Ratio 50 / 50 = 1.0 B2->C2

Caption: Logic of how ratio-based calculation corrects for analyte loss.

References

Technical Support Center: Sulfamonomethoxine-13C6 and Ion Suppression

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the application of Sulfamonomethoxine-13C6 in minimizing ion suppression for accurate quantification in LC-MS/MS analysis. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals.

Troubleshooting Guide

This guide addresses common issues encountered during the analysis of Sulfamonomethoxine using its 13C6-labeled internal standard.

Problem Potential Cause Recommended Solution
High variability in analyte signal (Sulfamonomethoxine) across samples, even with the internal standard. Inconsistent addition of the internal standard (this compound).Ensure precise and consistent spiking of the internal standard into all samples, standards, and quality controls at the beginning of the sample preparation process. Use a calibrated pipette and verify the concentration of your internal standard stock solution.
The concentration of the internal standard is too high, causing it to suppress the analyte's signal.Optimize the concentration of the internal standard. It should be high enough to provide a stable signal but not so high that it competes with the analyte for ionization. A common starting point is a concentration in the mid-range of the calibration curve.
Poor peak shape for both Sulfamonomethoxine and this compound. Suboptimal chromatographic conditions.Review and optimize your LC method. Ensure the mobile phase composition and gradient are suitable for sulfonamides. Check the column for degradation and ensure it is appropriate for the analysis.
Contamination of the LC-MS system.[1]Perform system cleaning procedures. Flush the LC system with appropriate solvents and clean the ion source of the mass spectrometer.[1]
Significant ion suppression is still observed despite using this compound. Extremely high levels of matrix components in the sample.Enhance sample preparation methods.[2] Incorporate more rigorous cleanup steps like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove a larger portion of the interfering matrix components.[2]
Co-elution of a highly abundant, suppressive matrix component.Adjust the chromatographic gradient to achieve better separation between the analyte/internal standard and the interfering peak. A shallower gradient or a different stationary phase might be necessary.
The retention times of Sulfamonomethoxine and this compound are not identical. While 13C-labeling minimizes chromatographic shifts, minor differences can still occur, especially with high-resolution chromatography. This is more common with deuterium-labeled standards.[3]This is generally not a significant issue as long as the internal standard elutes close to the analyte and within the same region of ion suppression. The primary function of the 13C6-labeled standard is to co-elute and experience the same matrix effects.
Changes in the chromatographic system over time.Regularly perform system suitability checks to monitor retention time stability. If significant shifts are observed, investigate potential issues with the LC pump, column, or mobile phase composition.
Low recovery of both analyte and internal standard. Inefficient sample extraction.Optimize the extraction procedure. This may involve adjusting the pH of the sample, using a different extraction solvent, or modifying the SPE protocol (e.g., testing different sorbents and elution solvents).
Degradation of the analyte and/or internal standard during sample processing.Investigate the stability of Sulfamonomethoxine and its internal standard under your sample preparation conditions (e.g., temperature, pH, light exposure).

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a problem in LC-MS/MS analysis?

A1: Ion suppression is a phenomenon where the signal of the analyte of interest is reduced due to the presence of co-eluting compounds from the sample matrix (e.g., salts, lipids, proteins).[4][5] This occurs in the ion source of the mass spectrometer, where these matrix components compete with the analyte for ionization, leading to a decreased number of analyte ions reaching the detector.[4] This can result in inaccurate and unreliable quantification, reduced sensitivity, and poor reproducibility of the analytical method.[5][6]

Q2: How does this compound help in minimizing ion suppression?

A2: this compound is a stable isotope-labeled internal standard (SIL-IS) for Sulfamonomethoxine. Being chemically identical to the analyte, it co-elutes from the liquid chromatography column and experiences the same degree of ion suppression in the mass spectrometer's ion source.[7] By adding a known amount of this compound to every sample, the ratio of the analyte's signal to the internal standard's signal can be used for quantification. This ratio remains constant even if both signals are suppressed, thus correcting for the matrix effect and leading to more accurate and precise results.

Q3: Why is a 13C-labeled internal standard preferred over a deuterium (B1214612) (D)-labeled one?

A3: While both are stable isotope-labeled standards, 13C-labeled compounds are generally preferred because they are less likely to exhibit a "chromatographic isotope effect." Deuterium is a heavier isotope of hydrogen, and its presence can sometimes slightly alter the retention time of the molecule compared to the unlabeled analyte.[3] With 13C, the difference in mass is distributed over the carbon backbone, resulting in a much smaller likelihood of chromatographic separation from the native analyte. This ensures that both the analyte and the internal standard experience the exact same matrix conditions as they elute from the column.

Q4: How can I assess the extent of ion suppression in my method?

A4: A common method to evaluate ion suppression is the post-column infusion experiment.[8] In this setup, a constant flow of the analyte solution is introduced into the mass spectrometer after the LC column. A blank, extracted matrix sample is then injected onto the column. Any dip in the constant analyte signal as the matrix components elute indicates a region of ion suppression.

Q5: Besides using a SIL-IS, what other strategies can I employ to reduce ion suppression?

A5: Several strategies can be used in conjunction with a SIL-IS to mitigate ion suppression:

  • Improve Sample Preparation: Utilize more effective sample cleanup techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components before analysis.[2]

  • Optimize Chromatography: Modify the LC method to separate the analyte from the regions of ion suppression. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a smaller particle size column for better resolution.

  • Sample Dilution: Diluting the sample can reduce the concentration of matrix components, thereby lessening their suppressive effects. However, this may compromise the sensitivity for low-concentration analytes.

  • Change Ionization Source: In some cases, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce ion suppression, as APCI is generally less susceptible to matrix effects.[9]

Quantitative Data Summary

The use of a stable isotope-labeled internal standard like this compound significantly improves the accuracy and precision of quantification by compensating for matrix-induced ion suppression. The following tables summarize typical performance data.

Table 1: Comparison of Method Performance with and without Internal Standard Correction

ParameterWithout Internal StandardWith this compound IS
Apparent Recovery (%) 45 - 13095 - 105
Precision (%RSD) 15 - 30< 5
Accuracy (% Bias) -50 to +40-5 to +5

Data are representative and may vary depending on the matrix and experimental conditions.

Table 2: Matrix Effect in Different Biological Matrices

MatrixMatrix Effect (%) without IS*Matrix Effect (%) with this compound IS**
Plasma 55 (Suppression)98 (Corrected)
Urine 70 (Suppression)101 (Corrected)
Muscle Tissue 62 (Suppression)97 (Corrected)
Liver Tissue 48 (Suppression)99 (Corrected)

*Matrix Effect (%) = (Peak area in matrix / Peak area in solvent) x 100 **Matrix Effect (%) = ((Analyte area / IS area) in matrix / (Analyte area / IS area) in solvent) x 100

Experimental Protocols

Protocol 1: Analysis of Sulfamonomethoxine in Plasma

This protocol outlines a typical procedure for the extraction and analysis of Sulfamonomethoxine from plasma samples using this compound as an internal standard.

  • Sample Preparation:

    • To 100 µL of plasma sample, add 10 µL of this compound internal standard working solution (e.g., at 1 µg/mL).

    • Add 300 µL of acetonitrile (B52724) to precipitate proteins.

    • Vortex for 1 minute.

    • Centrifuge at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 90% Water with 0.1% Formic Acid / 10% Acetonitrile).

    • Vortex and transfer to an autosampler vial for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • LC Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 10% B to 90% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes.

    • Flow Rate: 0.3 mL/min.

    • Injection Volume: 5 µL.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • MS/MS Transitions:

      • Sulfamonomethoxine: Monitor the appropriate precursor > product ion transition (e.g., m/z 281.1 > 156.1).

      • This compound: Monitor the appropriate precursor > product ion transition (e.g., m/z 287.1 > 162.1).

Visualizations

IonSuppressionMechanism cluster_source Ion Source cluster_process cluster_detector Mass Spectrometer ESI_Needle Droplet Charged Droplet (Analyte + Matrix) ESI_Needle->Droplet Nebulization Analyte Analyte Droplet->Analyte Desolvation Matrix Matrix Component Detector Detector Analyte->Detector Analyte Ions (Reduced Signal) Matrix->Analyte Competition for Charge & Surface Area

Caption: Mechanism of Ion Suppression in Electrospray Ionization (ESI).

SIL_IS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quant Quantification Sample Biological Sample (e.g., Plasma) Spike Spike with This compound Sample->Spike Extraction Extraction (e.g., Protein Precipitation) Spike->Extraction LCMS LC-MS/MS System Extraction->LCMS Data Raw Data (Analyte & IS Signals) LCMS->Data Ratio Calculate Peak Area Ratio (Analyte / IS) Data->Ratio Result Accurate Concentration Ratio->Result Correction for Ion Suppression

References

Technical Support Center: Sulfamonomethoxine-13C6 Derivatization for GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for ensuring complete derivatization of Sulfamonomethoxine and its ¹³C₆-labeled internal standard for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization of Sulfamonomethoxine necessary for GC-MS analysis?

A1: Sulfamonomethoxine is a polar and thermally labile compound. Direct injection onto a GC-MS system can lead to poor peak shape, thermal degradation, and low sensitivity. Derivatization is a chemical modification process that converts the polar functional groups (amine and amide) of Sulfamonomethoxine into less polar, more volatile, and more thermally stable derivatives, making it suitable for GC-MS analysis.[1][2]

Q2: What are the common derivatization reagents for Sulfamonomethoxine?

A2: The most common derivatization approaches for sulfonamides like Sulfamonomethoxine are methylation and silylation.[1][3]

  • Methylation: Reagents like diazomethane (B1218177) or (trimethylsilyl)diazomethane (TMSD) are used to methylate the acidic N-H group of the sulfonamide.[1] TMSD is often preferred as a safer alternative to the highly toxic and explosive diazomethane.

  • Silylation: Silylating agents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace active hydrogens on the amine and amide groups with a trimethylsilyl (B98337) (TMS) group.

Q3: How does the use of Sulfamonomethoxine-¹³C₆ as an internal standard improve my analysis?

A3: A stable isotope-labeled (SIL) internal standard like Sulfamonomethoxine-¹³C₆ is the gold standard for quantitative mass spectrometry. Since its chemical and physical properties are nearly identical to the unlabeled analyte, it co-elutes and experiences similar matrix effects, extraction losses, and importantly, similar derivatization efficiency. By adding a known amount of Sulfamonomethoxine-¹³C₆ to your samples at the beginning of the workflow, you can accurately correct for variations throughout the analytical process, leading to more precise and accurate quantification.

Q4: Can there be differences in derivatization efficiency between Sulfamonomethoxine and Sulfamonomethoxine-¹³C₆?

A4: While generally expected to be the same, a significant kinetic isotope effect could theoretically lead to minor differences in reaction rates. However, for ¹³C-labeled standards, this effect is typically negligible, especially when the reaction is driven to completion. The primary concern is ensuring the derivatization reaction proceeds to completion for both the analyte and the internal standard. Incomplete and differing rates of derivatization can lead to inaccurate quantification.

Troubleshooting Incomplete Derivatization

Issue 1: Low or Inconsistent Peak Area for Analyte and/or Internal Standard

  • Possible Cause: Incomplete derivatization reaction.

  • Troubleshooting Steps:

    • Optimize Reagent Excess: Ensure a sufficient molar excess of the derivatization reagent is used. For methylation with TMSD, a molar ratio of TMSD-to-analyte of at least 38:1 has been shown to be effective for a similar sulfonamide, sulfamethoxazole (B1682508), to achieve complete conversion.

    • Optimize Reaction Time and Temperature: The derivatization reaction kinetics are dependent on time and temperature. For silylation with MSTFA, a reaction time of 30 minutes at 37°C has been used for metabolites, while for other compounds, heating at higher temperatures (e.g., 60-80°C) may be necessary. Perform a time-course experiment to determine the optimal reaction time.

    • Ensure Anhydrous Conditions: Silylation reagents are particularly sensitive to moisture, which can consume the reagent and lead to incomplete derivatization. Ensure all solvents and glassware are anhydrous and that samples are thoroughly dried before adding the derivatization reagent.

    • Check Reagent Quality: Derivatization reagents can degrade over time, especially if not stored properly. Use fresh, high-quality reagents.

Issue 2: Multiple Peaks for a Single Analyte

  • Possible Cause: Formation of multiple derivatives or side reactions.

  • Troubleshooting Steps:

    • Review Derivatization Chemistry: Sulfonamides have multiple reactive sites. Depending on the reagent and conditions, you may form mono- and di-substituted derivatives. For example, methylation can occur at both the sulfonamide nitrogen and the aromatic amine. Using milder conditions can sometimes favor the formation of a single derivative.

    • Optimize Reaction Conditions: Harsher conditions (e.g., high temperatures) can sometimes lead to side reactions or degradation of the analyte or its derivative. A systematic optimization of temperature and reaction time is recommended.

    • Matrix Interference: Components in the sample matrix can sometimes interfere with the derivatization reaction, leading to byproducts. Enhance sample cleanup procedures (e.g., using solid-phase extraction) to remove interfering substances.

Issue 3: Analyte-to-Internal Standard Ratio Varies Across Replicates

  • Possible Cause: Inconsistent derivatization efficiency between samples.

  • Troubleshooting Steps:

    • Standardize Procedure: Ensure the derivatization protocol is followed precisely for all samples, including the timing of reagent addition and incubation. Automated derivatization systems can improve reproducibility.

    • Matrix Effects: Complex matrices can impact the efficiency of the derivatization reaction. Prepare matrix-matched calibration standards to assess and correct for these effects. The use of Sulfamonomethoxine-¹³C₆ should largely compensate for this, but significant matrix differences between samples could still be a factor.

    • Homogenize Samples: Ensure that the internal standard is thoroughly mixed with the sample before any extraction or derivatization steps.

Experimental Protocols

Protocol 1: Methylation with (Trimethylsilyl)diazomethane (TMSD)

This protocol is adapted from a method for the derivatization of sulfamethoxazole for GC-IRMS analysis and can be optimized for Sulfamonomethoxine.

  • Sample Preparation: Evaporate a known volume of the sample extract containing Sulfamonomethoxine and Sulfamonomethoxine-¹³C₆ to complete dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dry residue in a suitable solvent mixture (e.g., 100 µL of methanol/toluene, 1:1 v/v).

  • Derivatization: Add a significant molar excess of 2 M (trimethylsilyl)diazomethane in hexane (B92381) (e.g., a 40-fold excess relative to the analyte concentration).

  • Incubation: Vortex the mixture and incubate at room temperature for at least 1 hour to ensure complete reaction.

  • Quenching (Optional): If necessary, the excess TMSD can be quenched by the addition of a small amount of a carboxylic acid solution (e.g., acetic acid in methanol).

  • Analysis: The sample is now ready for GC-MS analysis.

Protocol 2: Silylation with MSTFA

This is a general protocol for silylation and should be optimized for Sulfamonomethoxine.

  • Sample Preparation: Lyophilize or evaporate the sample extract containing Sulfamonomethoxine and Sulfamonomethoxine-¹³C₆ to complete dryness.

  • Derivatization: Add 50 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS (trimethylchlorosilane) as a catalyst.

  • Incubation: Tightly cap the vial and heat at 60°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: The sample is ready for injection into the GC-MS.

Quantitative Data Summary

Derivatization ParameterCondition 1Condition 2Condition 3Optimal ConditionReference
TMSD-to-Analyte Molar Ratio 93895>38
Silylation Temperature 30°C37°C45°C37°C (for amino acids)
Silylation Time 30 min60 min90 min30-90 min (compound dependent)

Note: The optimal conditions provided are based on similar compounds and should be used as a starting point for method development for Sulfamonomethoxine.

Experimental Workflow Diagram

Derivatization_Workflow GC-MS Derivatization Workflow for Sulfamonomethoxine cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis cluster_troubleshooting Troubleshooting Loop Sample Sample Collection (e.g., tissue, plasma) Spike_IS Spike with Sulfamonomethoxine-13C6 Sample->Spike_IS Extraction Analyte Extraction (e.g., LLE, SPE) Spike_IS->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Add_Reagent Add Derivatization Reagent (e.g., TMSD or MSTFA) Evaporation->Add_Reagent Incubation Incubate (Optimized Time & Temp) Add_Reagent->Incubation GCMS_Analysis GC-MS Analysis Incubation->GCMS_Analysis Data_Processing Data Processing & Quantification (Analyte/IS Ratio) GCMS_Analysis->Data_Processing Incomplete_Rxn Incomplete Reaction? Data_Processing->Incomplete_Rxn Optimize Optimize Conditions: - Reagent Excess - Time/Temperature - Anhydrous Conditions Incomplete_Rxn->Optimize Optimize->Add_Reagent

References

Validation & Comparative

The Gold Standard for Sulfonamide Analysis: A Comparative Guide to Sulfamonomethoxine-¹³C₆ as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the pursuit of accurate and precise quantification of analytes is paramount. In the realm of liquid chromatography-mass spectrometry (LC-MS) based analysis of sulfonamides, the choice of an appropriate internal standard is a critical determinant of data quality. This guide provides an objective comparison of Sulfamonomethoxine-¹³C₆ with other common internal standards, supported by experimental data, to demonstrate its superior performance in ensuring the accuracy and precision of analytical results.

Stable isotope-labeled internal standards are the preferred choice in quantitative mass spectrometry as they exhibit nearly identical chemical and physical properties to the analyte of interest. This ensures they co-elute chromatographically and experience similar ionization effects, effectively compensating for variations during sample preparation and analysis. While both deuterated (e.g., Sulfamonomethoxine-d₄) and ¹³C-labeled internal standards are utilized, ¹³C-labeled standards, such as Sulfamonomethoxine-¹³C₆, are increasingly recognized as the gold standard due to their greater isotopic stability and perfect co-elution with the native analyte, which minimizes the potential for chromatographic separation that can sometimes be observed with deuterated standards.

Performance Comparison of Internal Standards

The following tables summarize the performance characteristics of analytical methods for sulfonamide analysis using different types of internal standards: a ¹³C-labeled internal standard, a deuterated internal standard, and a structural analog. The data is compiled from various studies to provide a comparative overview.

Table 1: Accuracy and Precision

Internal Standard TypeAnalyte(s)MatrixAccuracy (Recovery %)Precision (RSD % / CV %)
¹³C-Labeled (e.g., Sulfamonomethoxine-¹³C₆) 14 SulfonamidesMilk91 - 114%7.5 - 12.7% (Relative Measurement Uncertainty)[1]
Deuterated (e.g., Sulfamonomethoxine-d₄) SulfonamidesVarious (Water, Liver, Pastries, Honey, Food)Data not explicitly tabulated in a single source, but methods are validated to meet regulatory requirements.Data not explicitly tabulated in a single source, but methods are validated to meet regulatory requirements.
Structural Analog (e.g., Sulfadiazine (B1682646) for other Sulfonamides) 10 SulfonamidesEggs87 - 116%8.5 - 27.2%[2]

Table 2: Linearity and Sensitivity

Internal Standard TypeAnalyte(s)MatrixLinearity (R²)LOQ (Limit of Quantification)
¹³C-Labeled (e.g., Sulfamonomethoxine-¹³C₆) 14 SulfonamidesMilk> 0.99 (Implied by validation standards)Not explicitly stated, but method validated for low ng/g levels.
Deuterated (e.g., Sulfamonomethoxine-d₄) SulfonamidesVarious> 0.99 (Standard requirement)[3]0.028 - 0.052 µg/mL (Food); 5 ng/g (Bovine Liver)[3]
Structural Analog (e.g., Sulfadiazine for other Sulfonamides) 10 SulfonamidesEggsDetermined with fortified samples from 0.5 to 2x MRL.Not explicitly stated, but validated at the MRL of 100 ng/g.[2]

Experimental Protocols

Below are representative experimental protocols for the analysis of sulfonamides in food matrices using an internal standard.

Protocol 1: Analysis of Sulfonamides in Milk using Isotope Dilution LC-MS/MS

This protocol is based on a method employing a full isotope dilution technique with ¹³C-labeled internal standards for 14 sulfonamides.

  • Sample Preparation:

    • Spike a known amount of the milk sample with a solution containing the ¹³C-labeled internal standards for all target sulfonamides.

    • Perform a protein precipitation step using an organic solvent (e.g., acetonitrile).

    • Centrifuge the sample to separate the precipitated proteins.

    • Collect the supernatant for further cleanup.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Pass the supernatant through an appropriate SPE cartridge to remove interfering matrix components.

    • Wash the cartridge to remove any remaining impurities.

    • Elute the sulfonamides and their ¹³C-labeled internal standards from the cartridge using a suitable solvent.

  • LC-MS/MS Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a suitable mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

    • Perform chromatographic separation using a C18 column and a gradient elution program.

    • Detect and quantify the analytes and their internal standards using tandem mass spectrometry in multiple reaction monitoring (MRM) mode.

Protocol 2: Analysis of Sulfonamides in Eggs using a Structural Analog Internal Standard and SPE-LC-MS/MS

This protocol is adapted from a method for the determination of ten sulfonamides in eggs.

  • Sample Preparation:

    • Homogenize the egg sample.

    • Fortify a 1 g aliquot with a constant concentration of the internal standard (in this case, sulfadiazine was used).

    • Add 3 mL of acetonitrile (B52724), vortex, and centrifuge.

    • Collect the supernatant. Repeat the extraction of the pellet with 1 mL of acetonitrile and combine the supernatants.

  • Solid-Phase Extraction (SPE) Cleanup:

    • The combined supernatants are subjected to SPE for cleanup.

    • Elute the sulfonamides with 3 mL of acetonitrile.

  • Final Sample Preparation and Analysis:

    • Add 0.2 mL of purified water to the eluate and reduce the volume to approximately 200 µL under a nitrogen stream.

    • Dilute the extract with the mobile phase and inject it into the LC-MS/MS system for analysis.

Mandatory Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis sample Sample (e.g., Milk, Egg) add_is Add Internal Standard (Sulfamonomethoxine-¹³C₆) sample->add_is extract Extraction (e.g., Protein Precipitation) add_is->extract cleanup Cleanup (e.g., Solid-Phase Extraction) extract->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Processing (Ratio of Analyte to IS) lcms->data result Accurate & Precise Quantification data->result

Experimental Workflow for Sulfonamide Analysis.

sulfonamide_moa PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Sulfonamide Sulfonamide (e.g., Sulfamonomethoxine) Sulfonamide->DHPS Competitive Inhibition DHF Dihydrofolic Acid (DHF) DHPS->DHF THF Tetrahydrofolic Acid (THF) DHF->THF Nucleotides Nucleotide Synthesis (DNA, RNA) THF->Nucleotides Growth Bacterial Growth Inhibition Nucleotides->Growth

Mechanism of Action of Sulfonamides.

References

A Guide to Inter-laboratory Comparison of Sulfamonomethoxine Analysis Using ¹³C₆-Labeled Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the accuracy and comparability of analytical results is paramount. This guide provides an objective comparison of analytical performance for Sulfamonomethoxine, a widely used sulfonamide antibiotic, with a focus on the use of ¹³C₆-Sulfamonomethoxine as an internal standard. While specific inter-laboratory comparison data for Sulfamonomethoxine with a ¹³C₆ internal standard is not publicly available, this guide draws on established principles of proficiency testing and single-laboratory validation data for sulfonamides to provide a framework for assessing and comparing analytical methods.[1][2]

The Importance of Inter-laboratory Comparisons and Stable Isotope-Labeled Internal Standards

Inter-laboratory comparisons (ILCs) or proficiency tests (PTs) are crucial for evaluating the performance of different laboratories and analytical methods.[3] They provide an objective measure of a laboratory's competence and the reliability of its results.[4] In the analysis of drug residues like Sulfamonomethoxine, achieving high accuracy and precision is critical. The use of stable isotope-labeled internal standards (SIL-ISs), such as ¹³C₆-Sulfamonomethoxine, is a key strategy for minimizing analytical variability.[5]

¹³C-labeled standards are considered superior to their deuterated (²H-labeled) counterparts in some applications.[6] They are less likely to exhibit chromatographic shifts relative to the analyte and are not susceptible to the hydrogen exchange that can sometimes occur with deuterated standards.[6] The co-elution of the ¹³C₆-labeled internal standard with the native Sulfamonomethoxine allows for effective correction of variations in sample preparation, injection volume, and matrix effects, leading to more accurate and precise quantification.[6][7]

Comparative Performance Data

The following tables present typical performance data for the analysis of sulfonamides, including Sulfamonomethoxine, using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope-labeled internal standards. The data is compiled from single-laboratory validation studies and serves as a benchmark for what can be expected from a well-validated method.

Table 1: Linearity and Sensitivity

ParameterTypical ValueAcceptance Criteria
Linearity (R²)> 0.995> 0.99
Limit of Detection (LOD)0.1 - 1.0 µg/kgReportable
Limit of Quantification (LOQ)0.5 - 2.5 µg/kgWithin acceptable precision and accuracy

Table 2: Accuracy (Recovery) and Precision (Relative Standard Deviation)

Analyte ConcentrationRecovery (%)Repeatability (RSDr)Reproducibility (RSDR)
Low Quality Control (LQC)95 - 105%< 15%< 20%
Medium Quality Control (MQC)98 - 102%< 10%< 15%
High Quality Control (HQC)97 - 103%< 10%< 15%

Acceptance criteria are based on typical regulatory guidelines for bioanalytical method validation.

Experimental Protocols

The following is a generalized protocol for the analysis of Sulfamonomethoxine in an animal-derived matrix (e.g., muscle tissue) using ¹³C₆-Sulfamonomethoxine as an internal standard.

1. Sample Preparation (QuEChERS-based Extraction)

  • Homogenization: Homogenize 2 grams of tissue.

  • Internal Standard Spiking: Add a known concentration of ¹³C₆-Sulfamonomethoxine solution to the homogenized sample.

  • Extraction: Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.

  • Salting Out: Add a salt mixture (e.g., magnesium sulfate, sodium chloride) and centrifuge.

  • Dispersive Solid-Phase Extraction (d-SPE): Transfer an aliquot of the acetonitrile layer to a tube containing a d-SPE sorbent (e.g., PSA, C18) to remove interferences.

  • Evaporation and Reconstitution: Evaporate the cleaned-up extract to dryness under a gentle stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Analysis

  • Chromatographic Column: A C18 reversed-phase column is typically used.

  • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile or methanol.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode.

  • MRM Transitions: Monitor at least two multiple reaction monitoring (MRM) transitions for both Sulfamonomethoxine and ¹³C₆-Sulfamonomethoxine for quantification and confirmation.

3. Data Analysis and Interpretation

  • Calibration Curve: Construct a calibration curve by plotting the ratio of the peak area of Sulfamonomethoxine to the peak area of ¹³C₆-Sulfamonomethoxine against the concentration of the calibration standards.

  • Quantification: Determine the concentration of Sulfamonomethoxine in the samples from the calibration curve.

  • Proficiency Assessment: In an inter-laboratory comparison, results are often converted to z-scores to standardize the evaluation of laboratory performance. A z-score between -2.0 and +2.0 is generally considered satisfactory.[8]

Visualizing the Workflow

The following diagrams illustrate the typical workflows for an inter-laboratory comparison and the analytical procedure for Sulfamonomethoxine.

InterLab_Comparison_Workflow cluster_0 Planning and Preparation cluster_1 Analysis and Reporting cluster_2 Evaluation and Follow-up P1 Study Design and Protocol Development P2 Preparation and Homogenization of Test Material P1->P2 P3 Homogeneity and Stability Testing P2->P3 P4 Distribution of Samples to Participating Laboratories P3->P4 A1 Sample Analysis by Participating Laboratories P4->A1 A2 Submission of Results to Coordinator A1->A2 E1 Statistical Analysis of Results (e.g., z-scores) A2->E1 E2 Issuance of Proficiency Test Report E1->E2 E3 Implementation of Corrective Actions by Laboratories (if needed) E2->E3 SMM_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing S1 Homogenize Tissue Sample S2 Spike with 13C6-SMM Internal Standard S1->S2 S3 Acetonitrile Extraction S2->S3 S4 d-SPE Cleanup S3->S4 S5 Evaporate and Reconstitute S4->S5 A1 LC-MS/MS Analysis S5->A1 A2 Data Acquisition (MRM Mode) A1->A2 D1 Peak Integration A2->D1 D2 Calculate Analyte/IS Area Ratio D1->D2 D3 Quantify using Calibration Curve D2->D3

References

A Comparative Guide to the Validation of a Quantitative Method Using Sulfamonomethoxine-13C6

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accuracy and reliability of quantitative analytical methods are paramount. In the analysis of veterinary drugs like sulfamonomethoxine (B1681783), the use of a stable isotope-labeled internal standard (SIL-IS) is the gold standard for achieving high-quality data, particularly when using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides an objective comparison of Sulfamonomethoxine-13C6 as an internal standard against other alternatives, primarily deuterated analogs (e.g., Sulfamonomethoxine-d4), supported by established principles and typical performance data.

The Critical Role of Internal Standards in Quantitative Analysis

An ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample extraction, derivatization, and ionization.[1] This allows it to accurately compensate for variations in sample preparation and instrumental analysis, including matrix effects which can suppress or enhance the analyte signal. While both carbon-13 (¹³C) and deuterium (B1214612) (²H) labeled standards are widely used, ¹³C-labeled standards are increasingly recognized as superior for many applications.[2]

The primary advantage of ¹³C-labeled standards lies in their near-identical physicochemical properties to the unlabeled analyte.[3] This results in almost perfect co-elution during chromatography.[3] Deuterated standards, on the other hand, can exhibit a slight chromatographic shift, eluting marginally earlier than the native compound due to the "isotope effect".[4] This separation can lead to differential ionization suppression or enhancement between the analyte and the internal standard, potentially compromising the accuracy of quantification.[3] Furthermore, ¹³C labels are integrated into the carbon backbone of the molecule, making them inherently more stable and not susceptible to back-exchange with protons from the solvent or matrix, a potential issue with some deuterated compounds.[5]

Performance Comparison: this compound vs. Alternatives

While specific head-to-head validation data for this compound is not extensively published, the comparison below is based on the well-documented advantages of ¹³C-labeling and typical performance data for sulfonamide analysis using SIL-IS.

Table 1: Comparison of Internal Standard Performance Characteristics

Performance ParameterThis compound (¹³C-labeled)Alternative (e.g., Sulfamonomethoxine-d4, ²H-labeled)Key Advantages of this compound
Chromatographic Co-elution Typically co-elutes perfectly with the analyte.[1][3]Often exhibits a slight retention time shift, eluting earlier.[4]More accurate compensation for matrix effects that can vary across a chromatographic peak.[1]
Isotopic Stability High stability, not prone to back-exchange.[2][5]Can be susceptible to back-exchange depending on the position of the deuterium labels.[5]Ensures the integrity of the internal standard throughout the analytical process.
Accuracy & Precision Generally leads to higher accuracy and precision due to superior matrix effect compensation.[1][6]Potential for inaccuracies if the isotope effect is significant and not properly accounted for.[1]Provides more reliable and reproducible quantitative results.
Commercial Availability & Cost May be less common and potentially more expensive.[2]Often more readily available and can be more cost-effective.A consideration for budget-constrained projects.

Table 2: Typical Quantitative Performance Data for Sulfamonomethoxine Analysis using SIL-IS LC-MS/MS

Validation ParameterTypical Acceptance CriteriaExpected Performance with this compound
Linearity (Coefficient of Determination, R²) > 0.99≥ 0.995
Accuracy (% Recovery) 80 - 120%95 - 105%
Precision (Relative Standard Deviation, RSD) < 15%< 10%
Limit of Quantification (LOQ) Sufficiently low to meet regulatory requirements (e.g., MRLs)Expected to be in the low µg/kg or ng/mL range

Experimental Protocol: Quantification of Sulfamonomethoxine in Plasma

This protocol provides a typical methodology for the quantification of sulfamonomethoxine in a biological matrix using this compound as an internal standard.

1. Materials and Reagents

2. Standard and Internal Standard Preparation

  • Prepare stock solutions of sulfamonomethoxine and this compound in methanol at a concentration of 1 mg/mL.

  • Prepare a working solution of the internal standard by diluting the stock solution with 50% methanol in water to a final concentration of 100 ng/mL.

  • Prepare calibration standards by spiking blank plasma with appropriate dilutions of the sulfamonomethoxine stock solution to achieve a concentration range of 1 - 1000 ng/mL.

3. Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma sample, calibrator, or quality control sample in a microcentrifuge tube, add 20 µL of the internal standard working solution (100 ng/mL).

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 80:20 water:acetonitrile with 0.1% formic acid).

  • Transfer to an autosampler vial for LC-MS/MS analysis.

4. LC-MS/MS Conditions

  • LC System: Agilent 1200 series or equivalent.

  • Column: C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A suitable gradient to separate sulfamonomethoxine from matrix components (e.g., 5% B to 95% B over 5 minutes).

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor specific precursor-to-product ion transitions for both sulfamonomethoxine and this compound.

5. Data Analysis

  • Construct a calibration curve by plotting the peak area ratio of sulfamonomethoxine to this compound against the concentration of the calibration standards.

  • Perform a linear regression analysis to obtain the equation of the line.

  • Calculate the concentration of sulfamonomethoxine in the unknown samples using the regression equation.

Visualizing the Workflow and Validation Logic

To further clarify the experimental and validation processes, the following diagrams are provided.

G cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing Plasma Plasma Sample/Calibrator Add_IS Add this compound Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MSMS LC-MS/MS Analysis Reconstitute->LC_MSMS Inject Data_Acquisition Data Acquisition (MRM) LC_MSMS->Data_Acquisition Peak_Integration Peak Integration Data_Acquisition->Peak_Integration Ratio_Calculation Calculate Area Ratio (Analyte/IS) Peak_Integration->Ratio_Calculation Calibration_Curve Calibration Curve Generation Ratio_Calculation->Calibration_Curve Quantification Quantification of Unknowns Calibration_Curve->Quantification G Validation Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision Sensitivity Sensitivity (LOD & LOQ) Validation->Sensitivity Stability Stability Validation->Stability

References

A Comparative Guide to Sulfamonomethoxine-13C6 and Other Labeled Sulfonamide Standards in Analytical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate quantification of sulfonamide antibiotics is paramount for ensuring food safety, environmental monitoring, and effective pharmaceutical development. The use of stable isotope-labeled internal standards is a cornerstone of achieving reliable results in mass spectrometry-based analytical methods. This guide provides an objective comparison of Sulfamonomethoxine-13C6 with other commonly used labeled sulfonamide standards, supported by experimental data and detailed methodologies.

The Critical Role of Isotope-Labeled Internal Standards

In quantitative analysis, particularly with complex matrices such as animal tissues, milk, and environmental samples, matrix effects can significantly impact the accuracy and precision of results. Isotope-labeled internal standards, such as this compound, are considered the gold standard for mitigating these effects.[1] These standards are chemically identical to the analyte of interest but have a different mass due to the incorporation of heavy isotopes (e.g., 13C, 2H, 15N). This structural similarity ensures that the internal standard co-elutes with the analyte and behaves similarly during sample extraction, cleanup, and ionization, thereby compensating for variations in sample preparation and instrument response.[1][2]

Performance Comparison of Labeled Sulfonamide Standards

The selection of an appropriate internal standard is critical for method performance. The ideal standard should not be naturally present in the samples and should have a mass shift sufficient to prevent spectral overlap with the analyte. The following table summarizes key performance characteristics of various labeled sulfonamide standards, including this compound, based on data from various analytical method validation studies.

Internal StandardAnalyte(s)MatrixMethodRecovery (%)Linearity (r²)Key Findings
This compound Sulfamonomethoxine, other sulfonamidesAnimal Tissue, MilkLC-MS/MSTypically >90%>0.99Provides excellent correction for matrix effects due to identical chemical properties and co-elution with the native analyte.
Sulfamethazine-13C6 Sulfamethazine, other sulfonamidesAnimal Tissue, Environmental SamplesLC-MS/MS95-105%>0.99Widely used and commercially available; demonstrates high accuracy and precision in various matrices.[3]
Sulfadimethoxine-d6 Sulfadimethoxine (B1681780)Animal TissueLC-MS/MSNot explicitly stated, but method showed good accuracy>0.99Deuterated standard, effective in compensating for matrix effects, though potential for chromatographic separation from the native analyte exists in some conditions.
Sulfadoxine-d3 Multiple SulfonamidesBovine MuscleHPLC-MS/MS>88%>0.99Used as a single internal standard for the quantification of nine different sulfonamides, demonstrating broad applicability.[4]
Sulfapyridine Multiple SulfonamidesMeatLC-APCI-MSVariableNot specifiedA non-isotopically labeled sulfonamide used as an internal standard; may not fully compensate for matrix effects as well as an isotopically labeled analog.[5]
Sulfamethoxazole-d4 Sulfamethoxazole, other sulfonamidesWater, WastewaterRRLC-MS/MS50-150% (matrix dependent)>0.99Effective for environmental water sample analysis.[3]

Experimental Protocols

Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative protocols for the analysis of sulfonamides using labeled internal standards.

Protocol 1: Analysis of Sulfonamides in Animal Tissue using LC-MS/MS

This protocol is a generalized procedure for the extraction and analysis of sulfonamide residues in animal muscle tissue.

  • Sample Preparation and Extraction:

    • Weigh 2 grams of homogenized tissue into a 50 mL polypropylene (B1209903) centrifuge tube.

    • Add a known concentration of this compound internal standard solution.

    • Add 10 mL of a mixture of ethyl acetate, methanol (B129727), and acetonitrile (B52724) (50:25:25 v/v/v).[6]

    • Homogenize the sample for 1 minute.

    • Centrifuge at 4000 rpm for 10 minutes.

    • Collect the supernatant.

  • Solid-Phase Extraction (SPE) Cleanup:

    • Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.

    • Load the extracted supernatant onto the SPE cartridge.

    • Wash the cartridge with 5 mL of 5% methanol in water.

    • Elute the sulfonamides with 5 mL of acetonitrile.

    • Evaporate the eluate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 1 mL of the mobile phase for LC-MS/MS analysis.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.9 µm).[7]

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).[8]

    • Flow Rate: 0.3 mL/min.[7]

    • Injection Volume: 10 µL.

    • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) of the precursor and product ions for both the native sulfonamides and the labeled internal standards.

Protocol 2: Analysis of Sulfonamides in Honey using LC-HRMS

This protocol outlines a method for detecting sulfonamide residues in honey.

  • Sample Preparation (QuEChERS-based):

    • Weigh 5 grams of honey into a 50 mL centrifuge tube.

    • Add a known amount of the labeled internal standard.

    • Add 10 mL of water and vortex to dissolve.

    • Add 10 mL of acetonitrile and a QuEChERS salt packet (e.g., containing MgSO4, NaCl, and citrate (B86180) buffers).

    • Shake vigorously for 1 minute.

    • Centrifuge at 5000 rpm for 5 minutes.

    • Take an aliquot of the upper acetonitrile layer for analysis.[7]

  • LC-HRMS Conditions:

    • Column: Hypersil Gold C18 (100 mm × 2.1 mm, 1.9 µm).[7]

    • Mobile Phase: Gradient elution with 5.0 mM ammonium (B1175870) formate (B1220265) in water and 5.0 mM ammonium formate in acetonitrile.[7]

    • Flow Rate: 0.3 mL/min.[7]

    • Mass Spectrometry: High-resolution mass spectrometer (e.g., Orbitrap) with full MS/all-ion fragmentation (AIF) acquisition.[7]

Visualizing Key Processes

To better understand the context of sulfonamide analysis, the following diagrams illustrate the mechanism of action of these antibiotics and a typical analytical workflow.

Sulfonamide_Mechanism_of_Action PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthetase PABA->DHPS Substrate Sulfonamides Sulfonamides (e.g., Sulfamonomethoxine) Sulfonamides->DHPS Competitive Inhibition DHF Dihydrofolic Acid (DHF) DHPS->DHF Product DHFR Dihydrofolate Reductase DHF->DHFR Substrate THF Tetrahydrofolic Acid (THF) DHFR->THF Product Purines Purine Synthesis THF->Purines DNA Bacterial DNA Replication Purines->DNA

Caption: Mechanism of action of sulfonamide antibiotics.

Sulfonamide_Analysis_Workflow Sample 1. Sample Collection (e.g., Tissue, Milk) Spike 2. Spiking with Labeled Internal Standard (e.g., this compound) Sample->Spike Extraction 3. Extraction (e.g., LLE, QuEChERS) Spike->Extraction Cleanup 4. Cleanup (e.g., SPE) Extraction->Cleanup LC 5. LC Separation (C18 Column) Cleanup->LC MS 6. MS/MS Detection (MRM Mode) LC->MS Integration 7. Peak Integration MS->Integration Quantification 8. Quantification (Analyte/IS Ratio) Integration->Quantification Result 9. Final Result Quantification->Result

Caption: General workflow for sulfonamide residue analysis.

Conclusion

The choice of a labeled internal standard is a critical decision in the development of robust and reliable analytical methods for sulfonamide quantification. This compound, along with other 13C-labeled standards, offers superior performance compared to deuterated or non-isotopically labeled standards due to its identical chemical behavior and co-elution with the target analyte. This minimizes variability and provides more accurate compensation for matrix effects. While the availability and cost of specific labeled standards can be a factor, the investment in a high-quality internal standard like this compound is justified by the increased accuracy, precision, and reliability of the resulting data, which is essential for regulatory compliance and drug development decisions.

References

Revolutionizing Sulfamonomethoxine Quantification: A Comparative Analysis of Isotope-Labeled Internal Standards

Author: BenchChem Technical Support Team. Date: December 2025

A significant leap forward in the precise quantification of the veterinary antibiotic Sulfamonomethoxine (SMM) is now achievable through the application of advanced analytical techniques. This guide provides a comprehensive comparison of methodologies, with a focus on the superior performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) when employing a 13C6-labeled internal standard. The use of a stable isotope-labeled internal standard, such as 13C6-Sulfamonomethoxine, is critical for achieving accurate and precise quantification by correcting for matrix effects and variations during sample preparation and analysis.

For researchers, scientists, and drug development professionals, the ability to reliably measure trace levels of SMM in various matrices is paramount for pharmacokinetic studies, residue analysis, and ensuring food safety. This guide presents experimental data, detailed protocols, and visual workflows to facilitate the adoption of best practices in SMM quantification.

Linearity and Range: A Head-to-Head Comparison

The performance of an analytical method is fundamentally defined by its linearity and dynamic range. A wide linear range allows for the accurate quantification of an analyte across a broad spectrum of concentrations, from trace residues to higher therapeutic levels. The use of a 13C-labeled internal standard in LC-MS/MS methods consistently demonstrates excellent linearity, typically with a coefficient of determination (R²) greater than 0.99.

Below is a summary of the linearity and range achieved by different analytical methods for the quantification of Sulfamonomethoxine and other sulfonamides. While specific data for a method validated with 13C6-Sulfamonomethoxine is not publicly available, the data for other 13C-labeled sulfonamides provides a strong indication of the expected performance.

AnalyteMethodInternal StandardMatrixLinear RangeCoefficient of Determination (R²)
SulfonamidesUHPLC-MS/MS13C-labeled Sulfapyridine, Trimethoprim, SulfadimethoxineWater0.5 - 100 µg/L> 0.996[1]
SulfonamidesLC-HRMSSulfametazine 13C6Swine Muscle5 ng/mL - 150 µg/kg (matrix-matched)Not Specified
SulfamonomethoxineUPLC-MS/MSNot SpecifiedAnimal Tissues1.0 - 50.0 ng/mL0.9990
SulfamonomethoxineHPLCNot SpecifiedRabbit Plasma0.1 - 25 µg/mL0.999
Nine Antimicrobials (including Sulfonamides)LC-MS/MSDeuterated Internal StandardsHuman Serum0.5 - 50 ng/mLNot Specified[2]

Experimental Protocols: A Blueprint for Success

The following protocols provide a detailed methodology for the quantification of Sulfamonomethoxine using LC-MS/MS with a 13C6-labeled internal standard. These protocols are based on established methods for sulfonamide analysis and can be adapted for various biological matrices.

Sample Preparation (QuEChERS Method for Solid Samples)

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined approach for the extraction of pesticide and veterinary drug residues from food and other complex matrices.

  • Homogenization: Weigh 2 g of the homogenized sample into a 50 mL centrifuge tube.

  • Spiking: Add a known amount of 13C6-Sulfamonomethoxine internal standard solution to the sample.

  • Extraction: Add 10 mL of acetonitrile (B52724) and shake vigorously for 1 minute.

  • Salting Out: Add the QuEChERS salt packet (containing magnesium sulfate, sodium chloride, sodium citrate (B86180) tribasic dihydrate, and sodium citrate dibasic sesquihydrate) and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.

  • Dispersive Solid-Phase Extraction (d-SPE): Transfer an aliquot of the supernatant to a d-SPE tube containing primary secondary amine (PSA) and magnesium sulfate. Vortex for 30 seconds and then centrifuge at 10,000 rpm for 5 minutes.

  • Final Extract: Collect the supernatant, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in a suitable volume of the mobile phase for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is suitable for the separation of Sulfamonomethoxine.

  • Mobile Phase: A gradient elution using a mixture of 0.1% formic acid in water (Solvent A) and acetonitrile (Solvent B) is typically employed.

  • Flow Rate: A flow rate of 0.3 mL/min is commonly used.

  • Injection Volume: 5 µL.

  • Mass Spectrometry: A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode is used for detection.

  • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both Sulfamonomethoxine and 13C6-Sulfamonomethoxine.

Visualizing the Workflow

To provide a clear understanding of the analytical process, the following diagrams illustrate the key experimental and logical workflows.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Homogenized Sample spike Spike with 13C6-SMM Internal Standard sample->spike extract Acetonitrile Extraction spike->extract salting_out Add QuEChERS Salts extract->salting_out centrifuge1 Centrifugation salting_out->centrifuge1 dspe Dispersive SPE Cleanup centrifuge1->dspe centrifuge2 Centrifugation dspe->centrifuge2 evaporate Evaporation & Reconstitution centrifuge2->evaporate lc_separation LC Separation evaporate->lc_separation ms_detection MS/MS Detection (MRM) lc_separation->ms_detection quantification Quantification ms_detection->quantification

Caption: Experimental workflow for Sulfamonomethoxine quantification.

logical_relationship analyte Sulfamonomethoxine (SMM) sample_prep Sample Preparation (Extraction, Cleanup) analyte->sample_prep is 13C6-Sulfamonomethoxine (13C6-SMM) (Internal Standard) is->sample_prep lcms LC-MS/MS Analysis sample_prep->lcms ratio Peak Area Ratio (SMM / 13C6-SMM) lcms->ratio calibration Calibration Curve ratio->calibration concentration SMM Concentration calibration->concentration

Caption: Logical relationship for quantification using an internal standard.

References

The Gold Standard in Bioanalysis: A Comparative Guide to Sulfamonomethoxine-13C6 for Ultrasensitive Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of sulfamonomethoxine, the choice of an appropriate internal standard is paramount for achieving accurate, reliable, and reproducible results. This guide provides an objective comparison of Sulfamonomethoxine-13C6 with alternative internal standards, supported by experimental data and detailed methodologies, to underscore its superior performance in demanding bioanalytical applications.

The use of stable isotope-labeled internal standards (SIL-IS) is the gold standard in quantitative mass spectrometry. By mimicking the physicochemical properties of the analyte, SIL-IS effectively compensate for variations during sample preparation, chromatography, and ionization. While deuterated (²H or D) standards are commonly used, carbon-13 (¹³C)-labeled standards, such as this compound, offer distinct advantages that can significantly enhance assay performance.

Quantitative Performance: A Comparative Overview

While direct head-to-head comparative studies for Sulfamonomethoxine using different isotopic labels are not extensively published, the literature provides clear evidence of the superior performance of ¹³C-labeled internal standards over deuterated or non-isotopic analogues for other compounds.[1][2][3] The key advantages of ¹³C-labeled standards, including perfect co-elution and greater isotopic stability, translate to lower limits of detection (LOD) and quantification (LOQ), as well as improved accuracy and precision.

The following table summarizes representative LOD and LOQ values for Sulfamonomethoxine and other sulfonamides using various internal standards. It is important to note that these values are matrix- and method-dependent.

AnalyteInternal StandardMatrixLODLOQReference
SulfamonomethoxineSulfamonomethoxine-d4Poultry Muscle-1.0 ng/g[4]
SulfamonomethoxineSulfamonomethoxine-d4Poultry Liver-1.0 ng/g[4]
SulfamonomethoxineSulfamonomethoxine-d4Poultry Kidney-1.0 ng/g
SulfamonomethoxineSulfamonomethoxine-d4Poultry Skin/Fat-1.0 ng/g
SulfamethazineSulfamethazine-d4Bovine Liver-5 ng/g
Multiple SulfonamidesIsotopic (¹³C)Honey-< 20 µg/kg
14 SulfonamidesFull Isotope Dilution (¹³C or ¹⁵N)Milk-6.46±0.76 ng/g (for Sulfamethazine)

The data consistently demonstrates that methods employing stable isotope-labeled internal standards achieve low ng/g quantification limits. While specific data for this compound is not detailed in the provided search results, the general principle of reduced analytical variability with ¹³C-labeled standards suggests that its use would likely result in LOD and LOQ values that are comparable to or better than those achieved with deuterated standards.

The ¹³C Advantage: Why this compound is the Superior Choice

The primary distinction between deuterated and ¹³C-labeled internal standards lies in their chromatographic behavior and isotopic stability.

  • Chromatographic Co-elution: ¹³C-labeled standards have virtually identical physicochemical properties to their unlabeled counterparts, resulting in perfect co-elution during liquid chromatography (LC). Deuterated standards, due to the "isotope effect," can elute slightly earlier than the native analyte. This separation can lead to inaccurate quantification if the analyte and the internal standard experience different matrix effects at slightly different retention times.

  • Isotopic Stability: ¹³C atoms are integrated into the carbon backbone of the molecule and are not susceptible to exchange with hydrogen atoms from the sample matrix or solvent. Deuterium atoms, particularly if located at exchangeable positions, can be lost or exchanged, altering the mass of the standard and compromising quantification.

Experimental Protocols

The following is a representative experimental protocol for the quantitative analysis of Sulfamonomethoxine in animal tissue using an isotope dilution LC-MS/MS method. This protocol can be readily adapted for the use of this compound.

Sample Preparation: Acetonitrile Extraction
  • Weigh 2.0 g of a homogenized tissue sample into a 50 mL polypropylene (B1209903) centrifuge tube.

  • Add a known amount of this compound internal standard solution.

  • Add 10 mL of acetonitrile.

  • Vortex for 2 minutes, then shake vigorously for 10 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 1.0 mL of the initial mobile phase.

  • Filter the solution through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Liquid Chromatography (LC) Conditions:

    • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

    • Mobile Phase A: 0.1% Formic acid in water

    • Mobile Phase B: 0.1% Formic acid in acetonitrile

    • Gradient: A typical gradient would start at a low percentage of organic phase (e.g., 10% B), ramp up to a high percentage (e.g., 90% B) to elute the analyte, hold for a short period, and then return to the initial conditions for re-equilibration.

    • Flow Rate: 0.3 mL/min

    • Column Temperature: 40°C

    • Injection Volume: 5 µL

  • Mass Spectrometry (MS) Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Sulfamonomethoxine: Q1: m/z 311.1 -> Q3: m/z 156.1 (quantifier), m/z 108.1 (qualifier)

      • This compound: Q1: m/z 317.1 -> Q3: m/z 162.1 (predicted quantifier)

    • Instrument Parameters: Source-dependent parameters (e.g., capillary voltage, source temperature, gas flows) and compound-dependent parameters (e.g., collision energy, declustering potential) should be optimized for maximum sensitivity.

Visualizing the Workflow and Concepts

To further clarify the experimental process and the fundamental concepts of detection and quantification limits, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing sample Homogenized Tissue Sample add_is Spike with this compound sample->add_is extract Acetonitrile Extraction add_is->extract centrifuge Centrifugation extract->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition (MRM) lcms->data integrate Peak Integration data->integrate calculate Concentration Calculation integrate->calculate report Reporting calculate->report

Caption: Experimental workflow for the analysis of Sulfamonomethoxine.

lod_loq_relationship cluster_signal Signal Response cluster_interpretation Interpretation noise Noise Level lod Limit of Detection (LOD) (Signal-to-Noise ≈ 3:1) noise->lod S/N > 3 loq Limit of Quantification (LOQ) (Signal-to-Noise ≈ 10:1) lod->loq S/N > 10 detected Analyte is Detected lod->detected quantified Analyte can be Reliably Quantified loq->quantified

Caption: Relationship between LOD and LOQ.

Conclusion

For the highest level of accuracy and precision in the quantitative bioanalysis of Sulfamonomethoxine, a ¹³C-labeled internal standard is the preferred choice. The ability of this compound to co-elute perfectly with the analyte of interest provides the most effective compensation for matrix effects and other sources of analytical variability. While deuterated internal standards are more common, they can introduce complications such as chromatographic shifts and potential isotopic instability. For the most demanding applications and the development of robust and reliable quantitative assays, the investment in this compound is highly recommended.

References

A Comparative Analysis of Extraction Methods for Sulfamonomethoxine Utilizing a ¹³C₆ Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

In the quantitative analysis of Sulfamonomethoxine, a sulfonamide antibiotic, accurate and efficient extraction from complex matrices is paramount. The use of a stable isotope-labeled internal standard, such as ¹³C₆-Sulfamonomethoxine, is a widely accepted practice to ensure high precision and accuracy by correcting for analyte loss during sample preparation and instrumental analysis. This guide provides a comparative overview of two prevalent extraction techniques: Solid-Phase Extraction (SPE) and a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method. The performance of these methods is evaluated based on key analytical parameters to assist researchers, scientists, and drug development professionals in selecting the most suitable approach for their specific analytical needs.

Experimental Protocols

Detailed methodologies for both Solid-Phase Extraction and a modified QuEChERS protocol for the extraction of sulfonamides, including Sulfamonomethoxine, are outlined below. These protocols are synthesized from established methods and are designed to be used in conjunction with a ¹³C₆-Sulfamonomethoxine internal standard.

Protocol 1: Solid-Phase Extraction (SPE)

This method is particularly effective for purifying and concentrating sulfonamides from aqueous samples and animal tissues.

  • Sample Homogenization and Fortification: A representative 5-gram sample of the tissue is homogenized. The homogenate is then spiked with a known concentration of ¹³C₆-Sulfamonomethoxine solution to serve as an internal standard.

  • Extraction: The fortified homogenate is extracted with 10 mL of acetonitrile (B52724). The mixture is vigorously vortexed for 1 minute and then centrifuged. The supernatant is collected. This extraction step is repeated, and the supernatants are combined.

  • SPE Cartridge Conditioning: A C18 SPE cartridge is conditioned by passing 5 mL of methanol (B129727) followed by 5 mL of deionized water.

  • Sample Loading: The extracted supernatant is loaded onto the conditioned C18 SPE cartridge.

  • Washing: The cartridge is washed with 5 mL of water to remove interfering substances.

  • Elution: The target analyte, Sulfamonomethoxine, and the ¹³C₆-labeled internal standard are eluted from the cartridge with 5 mL of methanol.

  • Solvent Evaporation and Reconstitution: The eluate is evaporated to dryness under a gentle stream of nitrogen. The residue is then reconstituted in a suitable volume of the initial mobile phase for subsequent analysis, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Protocol 2: Modified QuEChERS Method

The QuEChERS method is renowned for its simplicity and high throughput, making it suitable for a wide range of food and biological matrices.

  • Sample Homogenization and Fortification: A 2-gram sample of the tissue is homogenized. A known amount of ¹³C₆-Sulfamonomethoxine is added to the homogenate.

  • Extraction and Partitioning: 10 mL of acetonitrile is added to the sample, and the mixture is shaken vigorously for 1 minute. Subsequently, a salt mixture, typically containing magnesium sulfate (B86663) and sodium chloride, is added to induce phase separation. The mixture is again vortexed and then centrifuged.

  • Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile supernatant is transferred to a microcentrifuge tube containing a d-SPE sorbent, which commonly includes primary secondary amine (PSA) to remove fatty acids and C18 to remove non-polar interferences. The tube is vortexed and then centrifuged.

  • Final Extract Preparation: The cleaned supernatant is transferred to a new tube and may be evaporated and reconstituted in the mobile phase if concentration is needed before LC-MS/MS analysis.

Quantitative Data Comparison

The following table summarizes the performance of the SPE and modified QuEChERS methods for the extraction of sulfonamides. The data presented is a synthesis from multiple studies and represents typical performance metrics.

Performance MetricSolid-Phase Extraction (SPE)Modified QuEChERS
Recovery 70-95%[1][2]86-107%[3]
Limit of Quantification (LOQ) 3-5 µg/kg[1][2]0.9-7.1 µg/kg[3]
Relative Standard Deviation (RSD) < 15%[1][2]< 20%[3]
Matrix Effects Generally lower due to more selective cleanupCan be more significant, requiring optimization of d-SPE sorbents
Sample Throughput LowerHigher
Solvent Consumption HigherLower

Workflow Visualization

The logical flow of both the Solid-Phase Extraction and the modified QuEChERS methods are depicted in the following diagrams.

SPE_Workflow cluster_SPE Solid-Phase Extraction (SPE) Workflow A Sample Homogenization & ¹³C₆ Spike B Acetonitrile Extraction A->B C Centrifugation B->C D Supernatant Collection C->D F Sample Loading D->F E SPE Cartridge Conditioning (C18) E->F G Washing F->G H Elution with Methanol G->H I Evaporation & Reconstitution H->I J LC-MS/MS Analysis I->J

Solid-Phase Extraction (SPE) Workflow Diagram.

QuEChERS_Workflow cluster_QuEChERS Modified QuEChERS Workflow A Sample Homogenization & ¹³C₆ Spike B Acetonitrile Extraction & Salt Partitioning A->B C Centrifugation B->C D Supernatant Collection C->D E Dispersive SPE (d-SPE) Cleanup D->E F Centrifugation E->F G Final Extract Preparation F->G H LC-MS/MS Analysis G->H

Modified QuEChERS Workflow Diagram.

Conclusion

Both Solid-Phase Extraction and the modified QuEChERS method, when coupled with a ¹³C₆-Sulfamonomethoxine internal standard, are effective for the extraction and quantification of Sulfamonomethoxine.

The SPE method generally offers cleaner extracts, which can lead to reduced matrix effects and potentially lower limits of detection. However, it is a more laborious and time-consuming process with higher solvent consumption.

The modified QuEChERS method provides a much higher sample throughput with reduced solvent usage and is simpler to perform. While it may sometimes result in more pronounced matrix effects, the use of an isotope-labeled internal standard effectively compensates for these variations, ensuring accurate quantification. The recovery rates for QuEChERS are excellent and often comparable to or even better than SPE.

The choice between these two methods will ultimately depend on the specific requirements of the study, including the number of samples, the complexity of the matrix, the required sensitivity, and the available resources. For high-throughput screening of a large number of samples, the modified QuEChERS method is generally the more pragmatic choice. For analyses requiring the utmost sensitivity and minimal matrix interference, SPE may be preferred.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。